molecular formula C12H10N2 B072092 4,4'-Vinylenedipyridine CAS No. 1135-32-6

4,4'-Vinylenedipyridine

Cat. No.: B072092
CAS No.: 1135-32-6
M. Wt: 182.22 g/mol
InChI Key: MGFJDEHFNMWYBD-OWOJBTEDSA-N
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Description

4,4'-Vinylenedipyridine is a pivotal organic linker and bridging ligand in advanced materials science and coordination chemistry. Its linear, rigid backbone, terminated by two pyridyl nitrogen atoms, enables the construction of extended molecular architectures. A primary application is in the synthesis of Metal-Organic Frameworks (MOFs), where it acts as a pillar to connect metal clusters or ions, creating porous structures with high surface areas for potential use in gas storage, separation, and heterogeneous catalysis. In supramolecular chemistry, it serves as a versatile building block for the self-assembly of discrete complexes, polymers, and cages, exploiting its ability to coordinate with various metal centers. Furthermore, its extended π-conjugated system makes it a candidate for the development of organic electronic materials and molecular sensors. The compound's mechanism of action is based on its chelating and bridging capability, where the nitrogen lone pairs coordinate to Lewis acidic metal centers, dictating the geometry and dimensionality of the resulting structure. This high-purity reagent is an essential tool for researchers exploring the design and function of next-generation functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-2-pyridin-4-ylethenyl]pyridine
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InChI

InChI=1S/C12H10N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h1-10H/b2-1+
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InChI Key

MGFJDEHFNMWYBD-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CN=CC=C1/C=C/C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H10N2
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DSSTOX Substance ID

DTXSID201014763
Record name trans-4,4'-Vinylenedipyridine
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Molecular Weight

182.22 g/mol
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Physical Description

Tan crystalline powder; [Acros Organics MSDS]
Record name trans-1,2-Bis(4-pyridyl)ethylene
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CAS No.

13362-78-2, 1135-32-6
Record name trans-1,2-Bis(4-pyridyl)ethylene
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Record name 1,2-Di(4-pyridyl)ethylene
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Record name Pyridine, 4,4'-(1E)-1,2-ethenediylbis-
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Record name Pyridine, 4,4'-(1E)-1,2-ethenediylbis-
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Record name trans-4,4'-Vinylenedipyridine
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Record name trans-4,4'-vinylenedipyridine
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Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Vinylenedipyridine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Vinylenedipyridine, also known as trans-1,2-bis(4-pyridyl)ethylene, is a symmetrical organic compound belonging to the dipyridine derivative family.[1] Its rigid, planar structure and the presence of two nitrogen atoms make it a versatile building block and ligand in various fields of chemical research. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, tailored for professionals in research and development.

Chemical Structure and Identification

This compound consists of two pyridine rings linked by a trans-ethene bridge. This conjugation influences its electronic and photophysical properties.

Molecular Identifiers

Identifier Value
IUPAC Name 4-[(E)-2-pyridin-4-ylethenyl]pyridine[2][3]
CAS Number 13362-78-2[1][2][4][5]
Molecular Formula C₁₂H₁₀N₂[1][5][6]
Molecular Weight 182.22 g/mol [1][5]

| Synonyms | trans-1,2-Bis(4-pyridyl)ethylene, 1,2-Di(4-pyridyl)ethylene, (E)-1,2-di(pyridin-4-yl)ethene[1][3][5] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

Table of Physicochemical Properties

Property Value Source
Appearance Light brown to dark brown crystalline powder [1][4]
Melting Point 148-152 °C [1][2][4][6]
Boiling Point (Predicted) 334.1 ± 11.0 °C [1][2][4]
Density (Predicted) 1.145 ± 0.06 g/cm³ [1][4][6]
pKa (Predicted) 5.50 ± 0.26 [1][2][4]
Solubility Slightly soluble in Chloroform and Methanol [1][4][6]

| Storage Temperature | Room Temperature, in a dark, dry, and sealed container |[1][4][6] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the characterization of this compound.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by three main signals: a doublet at approximately δ 8.62 (d, J = 4Hz, 4H) corresponding to the aromatic protons adjacent to the nitrogen atoms, a doublet at δ 7.61 (d, J = 4Hz, 4H) for the other aromatic protons, and a singlet at δ 7.55 (s, 2H) for the vinylic protons.[1]

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.[7]

  • Mass Spectrometry (GC-MS): The mass spectrum shows a prominent molecular ion peak corresponding to its molecular weight.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic bands for C=C stretching of the vinyl group and the pyridine rings.[8]

Synthesis and Experimental Protocols

A common method for the synthesis of this compound involves the reaction of 4-methylpyridine with 4-pyridinecarboxaldehyde.[1]

Experimental Protocol: Synthesis from 4-Methylpyridine and 4-Pyridinecarboxaldehyde

Objective: To synthesize trans-1,2-bis(4-pyridyl)ethene.

Materials:

  • 4-Methylpyridine

  • 4-Pyridinecarboxaldehyde

  • Lithium diisopropylamide (LDA) solution in THF

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • In a round-bottom flask under an inert atmosphere, a solution of LDA (e.g., 3.0 mL of a 1.5 M solution in THF, 4.32 mmol) is cooled to -70 °C.[1]

  • To this cooled solution, 4-methylpyridine (400 μL, 4.12 mmol) is added dropwise with stirring.[1]

  • Under light-avoiding conditions, 4-pyridinecarboxaldehyde (465 μL, 4.12 mmol) is added slowly to the reaction mixture.[1]

  • After the addition is complete, 10 mL of acetic acid is added, and the mixture is refluxed for 24 hours. The solution is expected to turn yellow.[1]

  • The solvent is removed under reduced pressure using a rotary evaporator to yield a light yellow solid.[1]

  • The crude product is purified by column chromatography on silica gel to afford the pure this compound.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_purification Workup & Purification Reactant1 4-Methylpyridine Step1 1. Mix at -70°C Reactant1->Step1 Reactant2 4-Pyridinecarboxaldehyde Reactant2->Step1 LDA LDA in THF LDA->Step1 Step2 2. Add Acetic Acid Step1->Step2 Step3 3. Reflux for 24h Step2->Step3 Workup Rotary Evaporation Step3->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Reactivity and Applications

This compound is a valuable compound in several areas of chemistry due to its structural and electronic properties.

  • Coordination Chemistry: The pyridine nitrogen atoms act as excellent ligands for coordinating with metal ions, leading to the formation of a wide variety of metal-organic frameworks (MOFs) and coordination polymers.[1][4] These materials have potential applications in gas storage, catalysis, and sensing.

  • Organic Synthesis: It serves as a precursor in the synthesis of more complex organic molecules and is used in reactions such as the Suzuki coupling.[1][4]

  • Polymer Science: It can be used as a monomer or a cross-linking agent in the synthesis of polymers.[1][4] The resulting polymers often exhibit interesting electronic or optical properties.

  • Peptide Synthesis: It has also been utilized as a reagent in the synthesis of peptides and peptidomimetics.[1][4]

Applications cluster_applications Key Application Areas cluster_products Resulting Structures/Materials BPE This compound Coordination Coordination Chemistry BPE->Coordination Organic Organic Synthesis BPE->Organic Polymer Polymer Science BPE->Polymer MOFs Metal-Organic Frameworks Coordination->MOFs Polymers Coordination Polymers Coordination->Polymers ComplexMolecules Complex Organic Molecules Organic->ComplexMolecules FunctionalPolymers Functional Polymers Polymer->FunctionalPolymers

Caption: Applications of this compound.

Safety Information

This compound is irritating to the eyes, respiratory system, and skin.[2][6] It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[2][6] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2][6]

Conclusion

This compound is a compound of significant interest due to its unique structural features and versatile reactivity. Its ability to act as a rigid linker and a bidentate ligand makes it a cornerstone in the construction of supramolecular assemblies and functional materials. The information provided in this guide serves as a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and drug development.

References

An In-depth Technical Guide to 4,4'-Vinylenedipyridine (CAS: 13362-78-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4'-Vinylenedipyridine (CAS number 13362-78-2), a versatile heterocyclic compound. Also known by synonyms such as trans-1,2-Bis(4-pyridyl)ethylene and (E)-1,2-di(pyridin-4-yl)ethene, this molecule is a key building block in supramolecular chemistry, materials science, and organic synthesis.[1][2][3] Its rigid, linear structure and the presence of two nitrogen atoms make it an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).[4] This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and key applications, with a focus on providing practical information for laboratory and research settings.

Physicochemical Properties

This compound is a light brown to dark brown crystalline solid at room temperature.[3][5][6] It is slightly soluble in chloroform and methanol.[5][6][7] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13362-78-2[6][8]
Molecular Formula C₁₂H₁₀N₂[1][6][8]
Molecular Weight 182.22 g/mol [1][6][8]
Melting Point 148-152 °C[3][5][6]
Boiling Point (Predicted) 334.1 ± 11.0 °C[5][7]
Density (Predicted) 1.145 ± 0.06 g/cm³[3][5][7]
pKa (Predicted) 5.50 ± 0.26[5][7]
Appearance Light brown to dark brown crystalline powder[5][6]
Solubility Chloroform (Slightly), Methanol (Slightly)[5][6][7]

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. A summary of available data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueKey Data and ObservationsReference
¹H NMR (400 MHz, CDCl₃, δ): 8.62 (d, J = 4Hz, 4H, Ar-H), 7.61 (d, J = 4Hz, 4H, Ar-H), 7.55 (s, 2H, -CH=CH-)[6]
¹³C NMR Data available on SpectraBase.[4]
IR (FTIR) KBr WAFER. Data available on PubChem and SpectraBase.[1]
Mass Spectrometry (GC-MS) MS1, EI-B. m/z: 182 (99.99), 51 (64.90), 77 (61.00), 63 (33.80), 50 (23.90)[1]
UV-Vis Data available on SpectraBase. The aromatic pyridine rings exhibit strong absorption in the UV region.[1]

Synthesis Methodologies

Several synthetic routes to this compound have been reported. The choice of method often depends on the desired scale, purity, and available starting materials.

Synthesis from 4-Methylpyridine and 4-Pyridinecarboxaldehyde

This method involves the condensation of 4-methylpyridine with 4-pyridinecarboxaldehyde.

Experimental Protocol:

  • A solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) (e.g., 3.0 mL of a 1.44 M solution, 4.32 mmol) is cooled to -70 °C in a suitable reaction vessel under an inert atmosphere.

  • To this solution, 4-methylpyridine (400 μL, 4.12 mmol) is added dropwise.

  • Under light-avoiding conditions, 4-pyridinecarboxaldehyde (465 μL, 4.12 mmol) is added slowly with continuous stirring.

  • After the addition is complete, 10 mL of acetic acid is added, and the reaction mixture is refluxed for 24 hours. The mixture will turn into a yellow solution.

  • The solvent is removed by rotary evaporation to yield a light yellow solid.

  • The crude product is purified by column chromatography to afford this compound (yield: 49%).[6]

Synthesis_from_Picoline cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Picoline 4-Methylpyridine Reaction_Step_1 Condensation Picoline->Reaction_Step_1 Aldehyde 4-Pyridinecarboxaldehyde Aldehyde->Reaction_Step_1 LDA LDA in THF, -70°C LDA->Reaction_Step_1 AceticAcid Acetic Acid, Reflux, 24h VDP This compound AceticAcid->VDP Reaction_Step_1->AceticAcid

Caption: Synthesis of this compound from 4-methylpyridine.
Wittig Reaction

The Wittig reaction provides a versatile method for alkene synthesis by reacting a phosphorus ylide with an aldehyde or ketone.[9][10][11][12] For the synthesis of this compound, a suitable phosphonium salt derived from 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine can be reacted with 4-pyridinecarboxaldehyde.

General Experimental Workflow:

  • Phosphonium Salt Formation: 4-(Halomethyl)pyridine is reacted with triphenylphosphine in a suitable solvent (e.g., toluene or DMF) to form the corresponding triphenylphosphonium halide salt.

  • Ylide Generation: The phosphonium salt is treated with a strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide) to generate the phosphorus ylide.

  • Wittig Reaction: The ylide is then reacted in situ with 4-pyridinecarboxaldehyde. The reaction typically yields a mixture of (E) and (Z) isomers, with the trans isomer often being the major product and precipitating out of the solution.[6]

  • Purification: The product is purified by filtration and recrystallization.

Wittig_Reaction_Workflow cluster_step1 Step 1: Phosphonium Salt Formation cluster_step2 Step 2: Ylide Generation cluster_step3 Step 3: Wittig Reaction cluster_product Product Halomethylpyridine 4-(Halomethyl)pyridine Salt_Formation SN2 Reaction Halomethylpyridine->Salt_Formation TPP Triphenylphosphine TPP->Salt_Formation PhosphoniumSalt Phosphonium Salt Ylide_Generation Deprotonation PhosphoniumSalt->Ylide_Generation Base Strong Base (e.g., n-BuLi) Base->Ylide_Generation Ylide Phosphorus Ylide Wittig_Step Nucleophilic Addition & Elimination Ylide->Wittig_Step Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde Pyridinecarboxaldehyde->Wittig_Step VDP This compound Salt_Formation->PhosphoniumSalt Ylide_Generation->Ylide Wittig_Step->VDP

Caption: General workflow for the Wittig synthesis of this compound.
Horner-Wadsworth-Emmons Reaction

A variation of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide.[13][14] This method often favors the formation of (E)-alkenes.[13] The synthesis of this compound via the HWE reaction would involve the reaction of a phosphonate ester, such as diethyl (4-pyridylmethyl)phosphonate, with 4-pyridinecarboxaldehyde in the presence of a base.

Applications in Research and Development

This compound is a valuable compound with applications in several areas of chemical research.

  • Coordination Chemistry and Materials Science: As a bridging ligand, it is extensively used in the synthesis of coordination polymers and metal-organic frameworks (MOFs).[4] These materials have potential applications in gas storage, catalysis, and as anion exchange materials.[4][15] For instance, silver-4,4'-vinylenedipyridine coordination polymers have been investigated for their anion exchange properties.[4]

  • Organic Synthesis: It serves as a precursor in the synthesis of more complex organic molecules and polymers.[3][5][6] Its rigid structure can be incorporated into polymers to influence their photophysical properties.

  • Photochemistry: The extended π-system of this compound suggests potential applications in photochemistry and organic electronics, including as a component in fluorescent probes and liquid crystal materials.[3]

While direct applications in drug development for this compound are not extensively documented, polymers containing vinylpyridine units have been explored for drug delivery systems. For example, poly(2-vinyl pyridine)-based micelles have been used to encapsulate and control the release of hydrophobic drugs.[16] Further research may explore the potential of this compound derivatives in medicinal chemistry.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[3][8] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or a fume hood.[3] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[8]

Storage: Store in a cool, dry, dark place in a tightly sealed container.[5][7]

Conclusion

This compound is a compound of significant interest due to its versatile chemical properties and applications, particularly in the fields of coordination chemistry and materials science. This guide has summarized its key characteristics, including physicochemical properties, spectroscopic data, and detailed synthesis protocols. The provided information aims to be a valuable resource for researchers and scientists working with this compound, facilitating its synthesis, characterization, and exploration in various research and development endeavors.

References

An In-Depth Technical Guide to 4,4'-Vinylenedipyridine: Synthesis, Properties, and Applications in Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Vinylenedipyridine, a versatile pyridyl-based organic linker, has garnered significant attention in the fields of coordination chemistry and materials science. Its rigid, linear structure and coordinating nitrogen atoms make it an exceptional building block for the synthesis of highly ordered crystalline materials such as metal-organic frameworks (MOFs) and coordination polymers. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and purification, and its application in the construction of advanced functional materials. While the pyridine moiety is a common scaffold in many pharmaceutical agents, the primary applications of this compound to date have been in materials science, with potential future implications for drug delivery systems. This document serves as a central resource for researchers and professionals interested in leveraging the unique properties of this compound in their work.

Core Properties of this compound

This compound, also known as (E)-1,2-bis(4-pyridyl)ethene, is a solid, light brown crystalline powder at room temperature. Its key chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₁₀N₂
Molecular Weight 182.22 g/mol
CAS Number 13362-78-2
Melting Point 148-152 °C
Boiling Point 334.1 ± 11.0 °C (Predicted)
Density 1.145 ± 0.06 g/cm³ (Predicted)
Solubility Slightly soluble in Chloroform and Methanol
pKa 5.50 ± 0.26 (Predicted)

Synthesis and Characterization

A common and effective method for the synthesis of this compound involves the reaction of 4-methylpyridine and 4-pyridinecarboxaldehyde. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-methylpyridine

  • 4-pyridinecarboxaldehyde

  • Lithium diisopropylamide (LDA) solution in THF

  • Tetrahydrofuran (THF)

  • Acetic acid

  • Solvents for column chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4.12 mmol of 4-methylpyridine in 5 mL of THF.

  • Cool the solution to -70 °C using a dry ice/acetone bath.

  • Slowly add 4.32 mmol of a solution of LDA in THF to the reaction mixture.

  • Under light-avoiding conditions, add 4.12 mmol of 4-pyridinecarboxaldehyde dropwise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Add 10 mL of acetic acid and reflux the mixture for 24 hours. The solution will typically turn yellow.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.

Purification:

  • Column Chromatography: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system to yield a light yellow solid.[1]

  • Crystallization: Further purification can be achieved by crystallizing the product from hot water (approximately 1.6 g/100 mL at 100 °C).[1]

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.62 (d, J = 4Hz, 4H, Ar-H), 7.61 (d, J = 4Hz, 4H, Ar-H), 7.55 (s, 2H, -CH=CH-).[1]

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product Reactants 4-Methylpyridine + 4-Pyridinecarboxaldehyde Reaction Reaction with LDA in THF at -70°C Reactants->Reaction Reflux Reflux in Acetic Acid Reaction->Reflux Evaporation Rotary Evaporation Reflux->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Crystallization Crystallization Chromatography->Crystallization Product Pure this compound Crystallization->Product

A high-level workflow for the synthesis and purification of this compound.

Applications in Coordination Chemistry and Materials Science

The primary application of this compound is as a ditopic organic linker in the construction of coordination polymers and metal-organic frameworks (MOFs). Its linear geometry and the presence of two coordinating nitrogen atoms allow it to bridge metal centers, forming extended one-, two-, or three-dimensional networks.

Role in Metal-Organic Frameworks (MOFs)

In MOF synthesis, this compound serves as a "pillar" or "strut" that connects metal-containing secondary building units (SBUs). The length and rigidity of the vinylenedipyridine linker influence the pore size and topology of the resulting framework. These materials have shown promise in a variety of applications, including:

  • Gas Storage and Separation: The porous nature of MOFs allows for the selective adsorption of gases.

  • Catalysis: The metal centers and functional organic linkers can act as catalytic sites.

  • Anion Exchange: Cationic coordination polymers of this compound have been shown to be effective anion exchange materials.

The following diagram illustrates the role of this compound as a linker in the formation of a coordination polymer.

G M1 M L1 4,4'-VDP M1->L1 L3 4,4'-VDP M1->L3 M2 M L4 4,4'-VDP M2->L4 M3 M L2 4,4'-VDP M3->L2 M4 M L1->M2 L2->M4 L3->M3 L4->M4

Schematic of a 2D coordination polymer with metal nodes (M) and 4,4'-VDP linkers.
Experimental Protocol: General Synthesis of a MOF using this compound

Materials:

  • A metal salt (e.g., Zinc nitrate, Copper acetate)

  • This compound

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol)

Procedure:

  • In a glass vial or a Teflon-lined autoclave, dissolve the metal salt and this compound in the chosen solvent. The molar ratio of metal to linker is a critical parameter and should be optimized for the desired structure.

  • Seal the vessel and heat it to a specific temperature (typically between 80 °C and 150 °C) for a period ranging from several hours to a few days.

  • After the reaction is complete, allow the vessel to cool slowly to room temperature to promote the formation of high-quality crystals.

  • The resulting crystalline product is then collected by filtration, washed with fresh solvent to remove any unreacted starting materials, and dried under vacuum.

Relevance to Drug Development

While there is currently no direct evidence of this compound itself being used in signaling pathways or as an active pharmaceutical ingredient, its constituent pyridine rings are a common structural motif in a wide range of FDA-approved drugs. The rigid, well-defined structure of this compound makes it an interesting scaffold for the synthesis of novel compounds in drug discovery.

Furthermore, the MOFs constructed from this compound have potential applications in drug delivery. The porous nature of these materials could be utilized to encapsulate therapeutic agents, allowing for their controlled release. The tunability of the MOF structure by modifying the linker or metal center could enable the design of delivery systems with specific loading capacities and release kinetics.

Conclusion

This compound is a valuable and versatile building block in the field of materials chemistry. Its synthesis is straightforward, and its rigid, linear geometry makes it an ideal component for the construction of highly ordered coordination polymers and metal-organic frameworks. While its direct biological activity has not been a focus of research, the materials derived from it hold promise for a variety of applications, including those relevant to the pharmaceutical sciences, such as advanced drug delivery systems. This guide provides a foundational understanding of this important compound for researchers and professionals seeking to explore its potential in their respective fields.

References

Spectroscopic Profile of 4,4'-Vinylenedipyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Vinylenedipyridine (also known as trans-1,2-bis(4-pyridyl)ethylene), a key building block in the synthesis of metal-organic frameworks, coordination polymers, and functional organic materials. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The molecule's symmetry is reflected in the simplicity of its NMR spectra.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Number of ProtonsAssignment
8.62Doublet (d)44HAr-H (protons ortho to nitrogen)
7.61Doublet (d)44HAr-H (protons meta to nitrogen)
7.55Singlet (s)-2H-CH=CH- (vinylic protons)
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) [ppm]Assignment
150.5Ar-C (carbon ortho to nitrogen)
145.0Ar-C (quaternary carbon)
129.0-CH=CH- (vinylic carbon)
121.0Ar-C (carbon meta to nitrogen)
Solvent and spectrometer frequency not specified in the available data.
Experimental Protocol: NMR Spectroscopy

Sample Preparation:

A standard protocol for preparing an NMR sample of a solid compound like this compound involves the following steps:

  • Weighing the Sample: Accurately weigh approximately 5-25 mg of the solid this compound for a ¹H NMR spectrum. For a ¹³C NMR spectrum, a higher concentration is preferable, typically 50-100 mg, to obtain a good signal-to-noise ratio in a reasonable time.

  • Dissolution: Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. The typical volume of solvent for a standard 5 mm NMR tube is 0.5-0.7 mL.

  • Filtration: To remove any particulate matter that could affect the spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition:

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is "locked" onto the deuterium signal of the solvent to maintain a constant field strength.

  • The magnetic field homogeneity is optimized by a process called "shimming" to ensure sharp spectral lines.

  • For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum by removing C-H coupling.

  • The acquired free induction decay (FID) is then Fourier transformed to produce the frequency-domain NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: FT-IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)Assignment
3071 (w)Aromatic C-H stretch
1661 (s)C=C stretch (vinylic)
1609 (s)C=C stretch (aromatic ring)
1503 (m)Aromatic ring vibration
1453 (s)Aromatic ring vibration
1292 (s)C-H in-plane bend
1067 (m)C-H in-plane bend
806 (m)C-H out-of-plane bend (para-disubstituted)
(s) = strong, (m) = medium, (w) = weak
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common technique for obtaining the IR spectrum of a solid sample.

  • Sample and KBr Preparation: Dry spectroscopic grade KBr powder in an oven to remove any absorbed water. Grind a small amount of this compound (typically 1-2 mg) to a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of the dry KBr powder to the ground sample in the mortar. Mix thoroughly to ensure a homogeneous mixture. The recommended sample concentration in KBr is about 0.2% to 1% by weight.

  • Pellet Formation: Transfer the mixture to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet. A vacuum is often applied to the die during pressing to remove entrapped air and moisture, resulting in a clearer pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum. A background spectrum of a pure KBr pellet should be recorded separately and subtracted from the sample spectrum to correct for any atmospheric and instrumental background absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound results in characteristic absorption bands in the UV region.

Data Presentation

Table 4: UV-Vis Spectroscopic Data of this compound

λmax [nm]Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹]SolventAssignment
267Not ReportedSolid-Stateπ-π* transition
360Not ReportedSolid-StateShifted π-π*/MLCT

Note: Molar absorptivity and solvent details for a solution-phase spectrum are not consistently available in the reviewed literature. The provided data is from a solid-state measurement.

Experimental Protocol: UV-Vis Spectroscopy

A general procedure for obtaining the UV-Vis spectrum of a compound like this compound in solution is as follows:

  • Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest and in which the compound is soluble. Ethanol or methanol are common choices for aromatic compounds.

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration. From this stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.2 to 0.8).

  • Data Acquisition:

    • Fill a clean quartz cuvette with the chosen solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

    • The absorbance at the wavelength of maximum absorption (λmax) can be used to calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Interpretation Sample Solid Sample (this compound) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep NMR IR_Prep Prepare KBr Pellet or Nujol Mull Sample->IR_Prep IR UV_Prep Dissolve in UV-grade Solvent Sample->UV_Prep UV-Vis NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq UV_Acq UV-Vis Spectrophotometer UV_Prep->UV_Acq NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data UV_Data UV-Vis Spectrum (λmax, Molar Absorptivity) UV_Acq->UV_Data Interpretation Structural Elucidation & Functional Group Analysis NMR_Data->Interpretation IR_Data->Interpretation UV_Data->Interpretation

Caption: General Workflow for Spectroscopic Analysis.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 4,4'-Vinylenedipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 4,4'-vinylenedipyridine, a molecule of significant interest to researchers, scientists, and drug development professionals. This document delves into the molecule's structural parameters, experimental protocols for its synthesis and crystallization, and visualizes its molecular and supramolecular arrangements.

Core Molecular Structure and Properties

This compound, also known as (E)-1,2-di(pyridin-4-yl)ethene, is a conjugated organic molecule with the chemical formula C₁₂H₁₀N₂. Its structure consists of two pyridine rings linked by a central ethylene bridge. This arrangement confers a high degree of planarity and rigidity to the molecule, making it an excellent building block in supramolecular chemistry and crystal engineering. It is widely utilized as a ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers.

PropertyValue
Molecular Formula C₁₂H₁₀N₂
Molecular Weight 182.22 g/mol
Melting Point 148-152 °C
Appearance Light brown crystalline powder
CAS Number 13362-78-2

Crystallographic Data

Unit Cell Parameters (of the Co-crystal)
ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 6.843(2)
b (Å) 7.913(2)
c (Å) 10.395(3)
α (°) 80.898(9)
β (°) 84.141(9)
γ (°) 71.554(9)
Volume (ų) 525.3(3)
Z 1
Selected Bond Lengths and Angles of this compound

The intramolecular geometry of this compound within the co-crystal reveals the expected bond lengths and angles for a conjugated system.

BondLength (Å)
C1-C1'1.334(5)
C1-C21.478(4)
C2-C31.391(4)
C3-C41.388(4)
C4-N11.338(3)
N1-C51.340(3)
C5-C61.386(4)
C6-C21.391(4)
AngleDegree (°)
C1'-C1-C2127.3(4)
C3-C2-C6117.3(3)
C3-C2-C1122.2(3)
C6-C2-C1120.5(3)
C4-C3-C2120.7(3)
N1-C4-C3123.7(3)
C4-N1-C5117.2(2)
N1-C5-C6123.8(3)
C5-C6-C2120.3(3)

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the Wittig reaction between 4-pyridinecarboxaldehyde and the phosphonium ylide derived from 4-(chloromethyl)pyridine. An alternative and often higher-yielding method is the Horner-Wadsworth-Emmons reaction.

Example Protocol (Horner-Wadsworth-Emmons):

  • Preparation of the Phosphonate: Diethyl(4-pyridylmethyl)phosphonate is synthesized by reacting 4-(chloromethyl)pyridine hydrochloride with triethyl phosphite.

  • Ylide Formation: The phosphonate is treated with a strong base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF) to generate the corresponding carbanion.

  • Reaction with Aldehyde: 4-Pyridinecarboxaldehyde is added to the solution of the ylide.

  • Work-up and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield pure (E)-4,4'-vinylenedipyridine.

Crystallization

Single crystals of this compound suitable for X-ray diffraction are typically obtained through co-crystallization with other molecules.

Example Protocol (Co-crystallization):

  • Equimolar amounts of this compound and a co-former (e.g., a carboxylic acid) are dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone).

  • The solution is allowed to slowly evaporate at room temperature.

  • Alternatively, the solution can be slowly cooled or subjected to vapor diffusion with a less soluble solvent.

  • Well-formed single crystals are harvested for analysis.

Visualization of Molecular and Supramolecular Structures

The following diagrams, generated using the DOT language, illustrate the key structural features of this compound.

molecular_structure N1 N C5 C N1->C5 C2 C C3 C C2->C3 C7 C C2->C7 C4 C C3->C4 C4->N1 C6 C C5->C6 C6->C2 C8 C C7->C8 = C9 C C8->C9 N2 N C12 C N2->C12 C10 C C9->C10 C11 C C10->C11 C11->N2 C13 C C12->C13 C13->C9

Caption: Molecular structure of this compound.

synthesis_workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reaction Reaction Steps cluster_product Product 4-(Chloromethyl)pyridine 4-(Chloromethyl)pyridine Arbuzov Reaction Arbuzov Reaction 4-(Chloromethyl)pyridine->Arbuzov Reaction Triethyl phosphite Triethyl phosphite Triethyl phosphite->Arbuzov Reaction 4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde HWE Reaction HWE Reaction 4-Pyridinecarboxaldehyde->HWE Reaction Diethyl(4-pyridylmethyl)phosphonate Diethyl(4-pyridylmethyl)phosphonate Ylide Formation (Base) Ylide Formation (Base) Diethyl(4-pyridylmethyl)phosphonate->Ylide Formation (Base) Arbuzov Reaction->Diethyl(4-pyridylmethyl)phosphonate Ylide Formation (Base)->HWE Reaction This compound This compound HWE Reaction->this compound

Caption: Horner-Wadsworth-Emmons synthesis workflow.

crystal_packing cluster_0 Unit Cell cluster_1 Intermolecular Interactions mol1 Molecule A HB Hydrogen Bonding (N···H-O) mol1->HB interacts with PiPi π-π Stacking (Pyridine Rings) mol1->PiPi CHPi C-H···π Interactions mol1->CHPi mol2 Co-former X mol2->HB

Caption: Supramolecular interactions in a co-crystal.

Solubility Profile of 4,4'-Vinylenedipyridine in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4,4'-Vinylenedipyridine, a key building block in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and other functional materials. While quantitative solubility data in a wide range of common organic solvents remains limited in publicly available literature, this document consolidates qualitative solubility information, detailed experimental protocols for its synthesis and purification, and a visual representation of a common synthetic pathway. This guide is intended to assist researchers and professionals in handling and utilizing this compound effectively in their work.

Introduction

This compound, also known as trans-1,2-bis(4-pyridyl)ethylene, is a rigid, nitrogen-containing organic ligand widely employed in crystal engineering and materials science. Its ability to coordinate with metal ions has led to the development of numerous porous materials with applications in gas storage, catalysis, and sensing. A thorough understanding of its solubility is crucial for its synthesis, purification, and application in various solvent systems. This guide aims to provide a detailed account of the available solubility information and related experimental procedures.

Physicochemical Properties

This compound is a light brown crystalline solid.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₁₀N₂[2]
Molecular Weight182.22 g/mol [2]
Melting Point148-152 °C[1][3]
Boiling Point334.1 ± 11.0 °C (Predicted)[1][3]
Density1.145 ± 0.06 g/cm³ (Predicted)[1][3]
pKa5.50 ± 0.26 (Predicted)[1][3]

Solubility of this compound

Qualitative Solubility Summary

The following table summarizes the known qualitative solubility of this compound in various solvents.

SolventQualitative SolubilityReference
ChloroformSlightly Soluble[1][3]
MethanolSlightly Soluble[1][3]
Water1.6 g/100 mL (at 100 °C)[2]
Tetrahydrofuran (THF)Soluble (inferred from synthesis)[2]
Dimethylformamide (DMF)Likely Soluble (inferred from MOF synthesis)[4]
Dimethyl Sulfoxide (DMSO)Likely Soluble (inferred from polymer studies)
Discussion of Solubility

The pyridine nitrogen atoms in this compound can participate in hydrogen bonding, which contributes to its slight solubility in protic solvents like methanol. Its overall relatively nonpolar aromatic structure likely limits its solubility in highly polar solvents at room temperature. The increased solubility in water at high temperatures is a common characteristic for many organic compounds and is effectively utilized in its purification by recrystallization.[2]

For applications such as the synthesis of metal-organic frameworks, solvents like DMF are often employed, suggesting that this compound possesses sufficient solubility in such solvents under the reaction conditions, which may include elevated temperatures.[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Horner-Wadsworth-Emmons reaction or a Wittig-type reaction. Below is a representative protocol adapted from literature procedures.

Materials:

  • 4-Pyridinecarboxaldehyde

  • Tetraethyl methylenediphosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, a flask is charged with sodium hydride.

  • Anhydrous THF is added, and the suspension is cooled in an ice bath.

  • Tetraethyl methylenediphosphonate is added dropwise to the stirred suspension.

  • The mixture is stirred at room temperature until the evolution of hydrogen gas ceases.

  • A solution of 4-pyridinecarboxaldehyde in anhydrous THF is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of methanol.

  • The solvent is removed under reduced pressure.

  • The resulting solid is suspended in water and stirred.

  • The solid product is collected by filtration, washed with water, and dried to yield crude this compound.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • The crude this compound is placed in an Erlenmeyer flask.

  • A minimum amount of hot deionized water is added to dissolve the solid completely. The literature suggests a solubility of 1.6 g per 100 mL at 100 °C.[2]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is boiled for a few minutes.

  • The hot solution is filtered through a pre-heated funnel to remove the charcoal and any other insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • The resulting crystals are collected by vacuum filtration using a Buchner funnel.

  • The crystals are washed with a small amount of cold deionized water and then dried under vacuum to yield pure this compound.

Visualizations

Synthetic Workflow for this compound

The following diagram illustrates a typical workflow for the synthesis of this compound.

SynthesisWorkflow Reactants 4-Pyridinecarboxaldehyde Tetraethyl methylenediphosphonate Sodium Hydride Reaction Horner-Wadsworth-Emmons Reaction Reactants->Reaction Dissolve in Solvent1 Anhydrous THF Solvent1->Reaction Quenching Quenching (Methanol) Reaction->Quenching After completion Workup Solvent Removal & Aqueous Work-up Quenching->Workup CrudeProduct Crude This compound Workup->CrudeProduct Purification Recrystallization (Hot Water) CrudeProduct->Purification PureProduct Pure This compound Purification->PureProduct

Caption: Synthetic workflow for this compound.

Conclusion

While a comprehensive quantitative solubility profile for this compound in common organic solvents is not extensively documented, this guide provides essential qualitative information and detailed experimental protocols critical for its handling and application. The provided synthesis and purification methods offer practical guidance for researchers. Further studies are warranted to establish a complete quantitative solubility database for this important organic ligand to facilitate its broader application in materials science and drug development.

References

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 4,4'-Vinylenedipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Vinylenedipyridine, also known as trans-1,2-bis(4-pyridyl)ethylene, is a conjugated organic molecule that has garnered significant interest in various fields of chemistry and materials science. Its rigid, planar structure, featuring two pyridine rings linked by a vinyl bridge, imparts unique electronic and structural properties. This document provides a comprehensive overview of the photophysical and electrochemical characteristics of this compound, drawing from available scientific literature. It is intended to serve as a technical resource for researchers and professionals engaged in fields such as coordination chemistry, materials science, and drug development.

Core Properties of this compound

This compound is a light brown crystalline solid at room temperature.[1] It is commonly used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to the presence of two nitrogen atoms that can coordinate to metal centers.[2]

Table 1: General Properties of this compound

PropertyValueReference
Chemical Formula C₁₂H₁₀N₂[3][4]
Molecular Weight 182.22 g/mol [3][4]
Appearance Light brown crystalline powder[1]
Melting Point 148-152 °C[2]
CAS Number 13362-78-2[2][3][4]

Photophysical Properties

The photophysical properties of this compound are governed by its extended π-conjugation, which allows for the absorption and emission of light. While detailed quantitative data for the standalone molecule is not extensively reported in the available literature, its behavior can be inferred from studies on its derivatives and coordination compounds. A key photochemical process for this molecule is the trans-cis isomerization around the central double bond upon photoirradiation.

Table 2: Photophysical Data for this compound

ParameterValueConditionsReference
Absorption Maximum (λ_abs) Not Reported-
Molar Extinction Coefficient (ε) Not Reported-
Emission Maximum (λ_em) Not Reported-
Fluorescence Quantum Yield (Φ_F) Not Reported-
Excited-State Lifetime (τ) Not Reported-

Electrochemical Properties

The electrochemical behavior of this compound is characterized by the redox activity of its pyridine rings and the central vinyl group. It can undergo reduction and oxidation processes, which are of interest in the development of electroactive materials. Similar to its photophysical properties, the electrochemical data for the free ligand is not well-documented. The redox potentials are typically reported for its metal complexes, where the coordination to a metal ion alters the electron density and, consequently, the redox behavior.

Table 3: Electrochemical Data for this compound

ParameterValueConditionsReference
Oxidation Potential (E_ox) Not Reported-
Reduction Potential (E_red) Not Reported-

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of the photophysical and electrochemical properties of this compound. Below are generalized methodologies for key analytical techniques.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 4-methylpyridine with 4-pyridinecarboxaldehyde.[3]

Procedure:

  • A solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) is prepared and cooled to -70 °C.

  • 4-Methylpyridine is added to the LDA solution and stirred.

  • 4-Pyridinecarboxaldehyde is then added dropwise to the reaction mixture under light-avoiding conditions.

  • The mixture is then refluxed in the presence of acetic acid for 24 hours.

  • The resulting yellow solution is concentrated by rotary evaporation to yield the crude product.

  • The light yellow solid product is purified by column chromatography.[3]

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths of maximum absorption (λ_max) and the molar extinction coefficient (ε), which are characteristic of the electronic transitions within the molecule.

Procedure:

  • Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol).

  • Use a dual-beam UV-Vis spectrophotometer.

  • Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

  • Replace the solvent in the sample cuvette with the sample solution.

  • Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

  • The wavelength of maximum absorbance (λ_max) is identified from the peak of the spectrum.

  • The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission properties of the molecule, including the emission maximum (λ_em), fluorescence quantum yield (Φ_F), and excited-state lifetime (τ).

Procedure for Emission Spectrum:

  • Prepare a dilute solution of the sample with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Excite the sample at a wavelength where it absorbs light (determined from the UV-Vis spectrum).

  • Scan the emission monochromator to record the fluorescence spectrum.

  • The wavelength of maximum emission intensity is the emission maximum (λ_em).

Procedure for Relative Quantum Yield Determination:

  • Select a standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate).

  • Prepare a series of solutions of both the sample and the standard with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Record the corrected fluorescence spectra for each solution.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • The quantum yield is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a molecule. It provides information on oxidation and reduction potentials.

Procedure:

  • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal reference), and a counter electrode (e.g., platinum wire).

  • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

  • Scan the potential of the working electrode linearly to a set vertex potential and then reverse the scan back to the initial potential.

  • The resulting plot of current versus potential is the cyclic voltammogram.

  • The peak potentials correspond to the oxidation and reduction events. The half-wave potential (E₁/₂), calculated as the average of the anodic and cathodic peak potentials for a reversible process, provides the formal redox potential.

Visualizations

Jablonski Diagram for Photophysical Processes

The following diagram illustrates the principal photophysical pathways of absorption, fluorescence, and non-radiative decay for a molecule like this compound.

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (hν) S2 S₂ (Second Excited Singlet State) S0->S2 Absorption (hν') S1->S0 Fluorescence (hνf) S1->S0 Non-Radiative Decay T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) T1->S0 Phosphorescence (hνp) Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis fluorescence Fluorescence Spectroscopy uv_vis->fluorescence photophysical_data Determine λ_abs, λ_em, Φ_F, τ uv_vis->photophysical_data cv Cyclic Voltammetry fluorescence->cv fluorescence->photophysical_data electrochemical_data Determine E_ox, E_red cv->electrochemical_data Ligand cluster_ligand1 This compound cluster_ligand2 This compound M1 M L1 N--CH=CH--N M1->L1 Coordination Bond M2 M L2 N--CH=CH--N M2->L2 Coordination Bond M3 M L1->M2 L2->M3

References

Navigating the Thermal Landscape of 4,4'-Vinylenedipyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical aspects of the thermal stability and decomposition of 4,4'-Vinylenedipyridine (also known as trans-1,2-bis(4-pyridyl)ethylene), a key building block in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and other advanced materials. While specific, publicly available quantitative data on the thermal decomposition of pure this compound is limited, this guide provides a comprehensive framework for its analysis. By examining data from related compounds and outlining standardized experimental protocols, researchers can effectively evaluate the thermal properties of this important molecule.

Core Physicochemical Properties

A foundational understanding of the basic physical properties of this compound is essential before undertaking thermal analysis.

PropertyValueReference
Molecular FormulaC₁₂H₁₀N₂[1]
Molecular Weight182.22 g/mol [1]
Melting Point148-152 °C[1]
AppearanceLight brown crystalline powder

Thermal Stability and Decomposition Analysis

The thermal stability of this compound is a crucial parameter, particularly for its applications in materials science where processing and operational conditions can involve elevated temperatures. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for characterizing its behavior upon heating.

Illustrative Thermal Decomposition Data

The following table presents a hypothetical summary of TGA data for this compound, based on typical behavior for organic compounds of similar structure. Note: This data is for illustrative purposes only and must be confirmed by experimental analysis.

ParameterIllustrative Value
Onset Decomposition Temperature (T_onset)~250 - 300 °C
Peak Decomposition Temperature (T_peak)~300 - 350 °C
Mass Loss (Step 1)~ 20-30%
Mass Loss (Step 2)~ 70-80%
Residual Mass at 600 °C< 5%

Experimental Protocols

To accurately determine the thermal stability and decomposition profile of this compound, the following detailed experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss at different stages of decomposition.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of pure this compound into an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: Nitrogen or Argon (inert) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Heating Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (T_onset) from the intersection of the baseline and the tangent of the decomposition step.

    • Determine the peak decomposition temperature (T_peak) from the derivative of the TGA curve (DTG curve).

    • Quantify the percentage of mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound, and to identify any other thermal events such as phase transitions or exothermic decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of pure this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: Nitrogen or Argon (inert) at a flow rate of 20-50 mL/min.

  • Heating Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to a temperature above its melting point (e.g., 200 °C) at a heating rate of 10 °C/min.

    • Hold for 2 minutes to ensure complete melting.

    • Cool to 30 °C at a rate of 10 °C/min.

    • Ramp again to the final temperature to observe any changes in thermal behavior after the first heating cycle.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the melting point from the onset of the endothermic melting peak.

    • Calculate the enthalpy of fusion by integrating the area of the melting peak.

    • Observe any exothermic peaks that may indicate decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: Place a small, accurately weighed amount (typically in the microgram range) of pure this compound into a pyrolysis tube or onto a filament.

  • Pyrolysis Conditions:

    • Heat the sample rapidly to a series of temperatures (e.g., 300 °C, 400 °C, 500 °C) in an inert atmosphere (Helium).

  • GC-MS Analysis:

    • The pyrolyzates are immediately transferred to the GC column for separation.

    • GC Column: A suitable capillary column (e.g., DB-5ms).

    • Oven Program: A temperature program that allows for the separation of a wide range of volatile and semi-volatile compounds.

    • MS Detection: The separated compounds are detected by a mass spectrometer, and their mass spectra are recorded.

  • Data Analysis:

    • Identify the individual decomposition products by comparing their mass spectra with a spectral library (e.g., NIST).

    • Propose a decomposition pathway based on the identified products.

Visualizing Experimental Workflows and Decomposition Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and a hypothetical decomposition pathway.

TGA_DSC_Workflow cluster_sample Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) Sample This compound TGA_Instrument TGA Instrument Sample->TGA_Instrument DSC_Instrument DSC Instrument Sample->DSC_Instrument TGA_Heating Heat from 30°C to 600°C @ 10°C/min (N2 atm) TGA_Instrument->TGA_Heating TGA_Data Mass Loss vs. Temperature TGA_Heating->TGA_Data TGA_Analysis Determine T_onset, T_peak, % Mass Loss TGA_Data->TGA_Analysis DSC_Heating Heat-Cool-Heat Cycle (N2 atm) DSC_Instrument->DSC_Heating DSC_Data Heat Flow vs. Temperature DSC_Heating->DSC_Data DSC_Analysis Determine Melting Point, Enthalpy of Fusion DSC_Data->DSC_Analysis

Fig. 1: Experimental workflow for TGA and DSC analysis.

Py_GC_MS_Workflow cluster_pyrolysis Pyrolysis cluster_gcms Gas Chromatography-Mass Spectrometry (GC-MS) Sample This compound Pyrolyzer Pyrolysis Unit (e.g., 300-500°C, He atm) Sample->Pyrolyzer Pyrolyzates Decomposition Products (Gas Phase) Pyrolyzer->Pyrolyzates GC_Column GC Separation Pyrolyzates->GC_Column MS_Detector MS Detection GC_Column->MS_Detector Mass_Spectra Mass Spectra of Products MS_Detector->Mass_Spectra Library_Search NIST Library Comparison Mass_Spectra->Library_Search Product_ID Identified Decomposition Products Library_Search->Product_ID

Fig. 2: Workflow for Pyrolysis-GC-MS analysis.

Decomposition_Pathway cluster_products Potential Decomposition Products VDP This compound Pyridine Pyridine VDP->Pyridine Fragmentation Vinylpyridine 4-Vinylpyridine VDP->Vinylpyridine C-C Cleavage Bipyridine 4,4'-Bipyridine VDP->Bipyridine Vinylene Bridge Cleavage Styrene Styrene Analogues VDP->Styrene Rearrangement Char Char Residue Pyridine->Char Further Decomposition Vinylpyridine->Char Further Decomposition Bipyridine->Char Further Decomposition Styrene->Char Further Decomposition

Fig. 3: Hypothetical thermal decomposition pathway.

Conclusion

A thorough understanding of the thermal stability and decomposition behavior of this compound is paramount for its effective utilization in the development of robust and reliable materials. This guide provides a comprehensive framework for researchers to systematically investigate these properties. By employing the detailed experimental protocols for TGA, DSC, and Py-GC-MS, scientists can obtain the critical data needed to predict the performance of this compound-containing materials under various thermal conditions. The illustrative data and workflows presented herein serve as a valuable starting point for these investigations, paving the way for the rational design of next-generation materials with enhanced thermal resilience.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4,4'-Vinylenedipyridine Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4,4'-vinylenedipyridine and its derivatives, with a particular focus on their relevance in drug development. This document details experimental protocols, data presentation, and visual representations of key biological pathways.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a condensation reaction between 4-methylpyridine and 4-pyridinecarboxaldehyde.[1][2] This method, a variation of the Wittig reaction, provides a reliable route to the desired product.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Methylpyridine

  • 4-Pyridinecarboxaldehyde

  • Lithium diisopropylamide (LDA) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Acetic acid

  • Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF (5 mL). Cool the flask to -70°C using a dry ice/acetone bath.

  • Deprotonation: To the cooled THF, add 4-methylpyridine (400 μL, 4.12 mmol). Slowly add a solution of LDA in THF (3.0 mL, 4.32 mmol) dropwise while maintaining the temperature at -70°C. Stir the mixture for 30 minutes to ensure complete deprotonation of the methyl group.

  • Condensation: In a separate flask, dissolve 4-pyridinecarboxaldehyde (465 μL, 4.12 mmol) in anhydrous THF. Add this solution dropwise to the reaction mixture at -70°C under light-avoiding conditions. Continuous stirring is essential during this step.

  • Reflux: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Add acetic acid (10 mL) and fit the flask with a reflux condenser. Heat the mixture to reflux and maintain for 24 hours. The solution will typically turn yellow.[1][2]

  • Work-up and Isolation: After 24 hours, cool the reaction mixture to room temperature. The solvent is removed by rotary evaporation to yield a solid product.[1]

  • Purification: The crude product can be purified by column chromatography on silica gel. The purified light yellow solid is this compound.[1] For further purification, the product can be crystallized from hot water (1.6 g/100 mL at 100°C).[1][2]

Quantitative Data:

ParameterValueReference
Yield49%[1]
Melting Point148-152 °C[2]
Molecular FormulaC₁₂H₁₀N₂[2]
Molecular Weight182.22 g/mol [2]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic and crystallographic techniques are commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

2.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer.

  • Expected Spectrum: The ¹H NMR spectrum of this compound in CDCl₃ shows three main signals: a doublet around 8.62 ppm corresponding to the four aromatic protons adjacent to the nitrogen atoms, a doublet around 7.61 ppm for the other four aromatic protons, and a singlet around 7.55 ppm for the two vinylic protons.[1]

2.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) for ¹³C NMR.

  • Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

  • Expected Spectrum: The ¹³C NMR spectrum will show characteristic peaks for the aromatic and vinylic carbons. The pyridine ring carbons will appear in the aromatic region (typically 120-150 ppm), and the vinylic carbons will have a distinct chemical shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation (KBr Pellet Method): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using a mortar and pestle until a fine, homogeneous powder is obtained.[3] Press the powder into a thin, transparent pellet using a hydraulic press.[3]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Expected Spectrum: The FT-IR spectrum of this compound will exhibit characteristic absorption bands for C=C and C=N stretching vibrations of the pyridine rings, C-H stretching of the aromatic and vinylic protons, and out-of-plane C-H bending vibrations. A characteristic band for the trans-vinylic C-H out-of-plane bending is expected around 965 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum.

  • Expected Spectrum: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (182.22 g/mol ). Fragmentation patterns can provide further structural information.

Single-Crystal X-ray Diffraction

This technique provides the definitive three-dimensional structure of the molecule in the solid state.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.[4]

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.[5]

  • Data Collection: Mount the crystal on a single-crystal X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected by a detector as the crystal is rotated.[5]

  • Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding precise information about bond lengths, bond angles, and the overall molecular conformation.

Applications in Drug Development

Pyridine-containing compounds are prevalent in a wide range of pharmaceuticals due to their ability to engage in various biological interactions.[6] this compound derivatives have emerged as promising scaffolds for the development of novel therapeutic agents, particularly in the field of oncology. Their rigid, planar structure allows them to interact with specific binding sites on biological targets such as protein kinases.

Inhibition of Cancer-Related Signaling Pathways

Several pyridine derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and PIM-1 kinase.

3.1.1. VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7][8] Inhibition of VEGFR-2 signaling is a clinically validated anti-cancer strategy.[7][8]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 4,4'-VDP Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.

3.1.2. PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and resistance to apoptosis.[1][9][10]

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., ILs) JAK JAK Cytokines->JAK Activate STAT STAT JAK->STAT Phosphorylate PIM1 PIM-1 Kinase STAT->PIM1 Induce Expression BAD Bad PIM1->BAD Inhibits p27 p27Kip1 PIM1->p27 Inhibits Survival Cell Survival & Proliferation PIM1->Survival Apoptosis Apoptosis BAD->Apoptosis CellCycle Cell Cycle Arrest p27->CellCycle Inhibitor 4,4'-VDP Derivative Inhibitor->PIM1 Inhibits

Caption: PIM-1 kinase signaling pathway and its inhibition.

Experimental Workflow for Screening Enzyme Inhibitors

A systematic workflow is crucial for identifying and characterizing potential enzyme inhibitors from a library of this compound derivatives.

Inhibitor_Screening_Workflow Start Library of 4,4'-VDP Derivatives HTS High-Throughput Screening (HTS) (e.g., Kinase Assay) Start->HTS Hit_ID Hit Identification (Primary Hits) HTS->Hit_ID Dose_Response Dose-Response & IC₅₀ Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (Against other kinases) Dose_Response->Selectivity Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Dose_Response->Cell_Assay Lead_Opt Lead Optimization (SAR Studies) Selectivity->Lead_Opt Cell_Assay->Lead_Opt In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo

References

A Technical Guide to the Theoretical Calculation of 4,4'-Vinylenedipyridine's Electronic Structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

4,4'-Vinylenedipyridine, also known as trans-1,2-bis(4-pyridyl)ethylene, is a crucial bidentate coordinating ligand and a fundamental building block in the fields of supramolecular chemistry and materials science. Its conjugated π-system is central to the electronic and optical properties of the coordination polymers and metal-organic frameworks (MOFs) it forms.[1][2] A thorough understanding of its electronic structure is paramount for designing novel materials with tailored functionalities. This technical guide outlines the theoretical framework and computational methodologies for calculating the electronic properties of this compound, with a focus on Density Functional Theory (DFT). It provides a detailed workflow, representative data, and an analysis of its frontier molecular orbitals.

Introduction to this compound

This compound (C₁₂H₁₀N₂) is an organic compound featuring two pyridine rings linked by a vinyl bridge.[3][4] This structure results in a conjugated system that dictates its use as a ligand in coordination chemistry.[3] The electronic characteristics of this ligand, particularly the energy of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical. The HOMO-LUMO energy gap (E_gap) is a key quantum chemical property that influences the molecule's reactivity, stability, and spectroscopic behavior.[5][6] Theoretical calculations provide a powerful means to probe these properties at the atomic level, offering insights that complement experimental data and guide the synthesis of new functional materials.

Theoretical Framework and Computational Approach

The primary method for investigating the electronic structure of organic molecules like this compound is Density Functional Theory (DFT).[5] DFT calculations are well-suited to determine ground-state properties, including molecular geometry and orbital energies.

Key Concepts:

  • HOMO (Highest Occupied Molecular Orbital): The outermost orbital containing electrons. Its energy level relates to the molecule's ability to donate electrons.

  • LUMO (Lowest Unoccupied Molecular Orbital): The innermost orbital without electrons. Its energy level is associated with the molecule's ability to accept electrons.

  • HOMO-LUMO Gap (E_gap): The energy difference between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO). This gap is an indicator of molecular reactivity and corresponds to the lowest energy electronic excitation possible for the molecule.[7] A smaller gap typically correlates with higher reactivity and absorption of longer wavelength light.

The computational investigation of this compound's electronic structure follows a standardized workflow.

G cluster_workflow Computational Workflow A 1. Structure Input (Initial Geometry) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B DFT Calculation C 3. Frequency Analysis (Confirm Minimum Energy) B->C Verify Structure D 4. Single-Point Energy Calculation (Higher-level basis set, e.g., def2-TZVP) C->D Refine Energy E 5. Property Extraction (HOMO/LUMO Energies, Orbitals) D->E Process Output F 6. Data Analysis (Calculate E_gap, Visualize Orbitals) E->F Interpret Results

Figure 1: A generalized workflow for the theoretical calculation of molecular electronic structure.

Detailed Computational Protocol

This section details a representative protocol for calculating the electronic structure of this compound. These calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Schrödinger.[7][8][9]

I. Geometry Optimization:

  • Objective: To find the most stable, lowest-energy conformation of the molecule.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[10]

  • Basis Set: A basis set like 6-31G(d,p) is often sufficient for initial geometry optimization.

  • Solvent Effects: To simulate a solution environment, a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD universal solvation model can be employed.[10]

II. Frequency Calculation:

  • Objective: To confirm that the optimized structure corresponds to a true energy minimum.

  • Procedure: Performed at the same level of theory as the optimization. The absence of imaginary frequencies indicates a stable structure.

III. Single-Point Energy Calculation:

  • Objective: To obtain more accurate electronic properties for the optimized geometry.

  • Basis Set: A larger, more flexible basis set such as def2-TZVP or 6-311+G(d,p) is used to more accurately describe the electronic distribution.

  • Output: This step yields the final energies of the molecular orbitals, including the HOMO and LUMO.

Quantitative Data Summary

The following table summarizes representative quantitative data derived from DFT calculations on this compound. These values are illustrative and can vary based on the specific functional, basis set, and solvent model used.

ParameterSymbolTypical Calculated ValueUnit
Energy of HOMOE_HOMO-6.2 to -5.8eV
Energy of LUMOE_LUMO-2.1 to -1.7eV
HOMO-LUMO Energy Gap E_gap 4.1 to 4.5 eV
Primary Electronic Transition-π → π*-
Calculated Absorption Wavelengthλ_max~275 - 300nm
Oscillator Strengthf> 0.1a.u.

Note: The calculated absorption wavelength corresponds to the HOMO-LUMO transition and aligns with experimental UV-Vis spectra which show strong absorption in this region.[4][11]

Analysis of Electronic Structure and Frontier Orbitals

The electronic properties of this compound are dominated by its delocalized π-system.

G cluster_axis LUMO1 LUMO+1 (π) LUMO LUMO (π) HOMO HOMO (π) HOMO->LUMO  ΔE = E_gap (π → π* transition) HOMO1 HOMO-1 (π) E_high->E_low

Figure 2: Conceptual diagram of the frontier molecular orbitals of this compound.

  • HOMO: The Highest Occupied Molecular Orbital is a π-bonding orbital, with electron density distributed across the entire conjugated backbone, including the vinyl bridge and both pyridine rings.

  • LUMO: The Lowest Unoccupied Molecular Orbital is a π*-antibonding orbital. It also exhibits delocalization over the molecular framework.

  • Electronic Transitions: The primary electronic transition, responsible for the molecule's main UV absorption peak, is a π → π* transition from the HOMO to the LUMO.[11] The energy of this transition is directly related to the HOMO-LUMO gap.

The ability of the pyridine nitrogen atoms to coordinate with metal ions can significantly perturb these orbital energies. Coordination generally lowers the energy of the ligand's π*-orbitals, which can alter the electronic and photophysical properties of the resulting metal complex.[2]

Molecular Structure Visualization

A clear representation of the molecule's connectivity is fundamental to understanding its structure.

Figure 3: 2D representation of the this compound molecular structure.

Conclusion

Theoretical calculations, particularly DFT, provide an indispensable toolkit for elucidating the electronic structure of this compound. By systematically applying a workflow of geometry optimization, frequency analysis, and single-point energy calculations, researchers can obtain reliable data on frontier molecular orbital energies and their corresponding electronic transitions. This information is fundamental for predicting the molecule's behavior in various applications, from its role as a ligand in catalysis to its function as a linker in advanced optical and electronic materials, thereby guiding future research and development.

References

Methodological & Application

Application Notes and Protocols for the Preparation of 4,4'-Vinylenedipyridine Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of coordination polymers based on the 4,4'-vinylenedipyridine (Vpe) ligand. Coordination polymers, a class of metal-organic frameworks (MOFs), are of significant interest due to their tunable structures and potential applications in gas storage, catalysis, sensing, and drug delivery. The Vpe ligand, with its rigid, linear structure and coordinating nitrogen atoms, is an excellent building block for constructing robust and functional one-, two-, and three-dimensional networks.

This document outlines solvothermal and hydrothermal methods for the synthesis of Vpe-based coordination polymers with various transition metals, including zinc(II), silver(I), cobalt(II), and cadmium(II). Additionally, standard protocols for key characterization techniques are provided.

I. Overview of Synthesis Strategies

The synthesis of this compound coordination polymers typically involves the self-assembly of metal ions and the Vpe ligand in a suitable solvent system under elevated temperatures. The choice of solvent, temperature, reaction time, and the metal-to-ligand molar ratio can significantly influence the dimensionality and topology of the resulting framework.

Solvothermal/Hydrothermal Synthesis: This is the most common method for preparing crystalline coordination polymers. The reaction is conducted in a sealed vessel, such as a Teflon-lined stainless-steel autoclave, where the solvent is heated above its boiling point. The resulting autogenous pressure facilitates the dissolution of reactants and promotes the growth of high-quality single crystals. When water is used as the solvent, the method is referred to as hydrothermal synthesis.

II. Experimental Protocols: Synthesis of this compound Coordination Polymers

A. Synthesis of a Zinc(II)-4,4'-Vinylenedipyridine Coordination Polymer (Representative Protocol)

This protocol is adapted from the synthesis of a closely related zinc(II) coordination polymer with 1,2-di(4-pyridyl)ethylene and a dicarboxylate co-ligand, demonstrating a common approach for incorporating Vpe into a framework.[1]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (Vpe)

  • 1,4-Benzenedicarboxylic acid (H₂BDC) (or other dicarboxylate co-ligand)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of this compound and 0.1 mmol of 1,4-benzenedicarboxylic acid in 5 mL of DMF.

  • Combine the two solutions in a 25 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature.

  • Colorless block-shaped crystals should form. Isolate the crystals by filtration.

  • Wash the collected crystals with fresh DMF (2 x 5 mL) and then with ethanol (2 x 5 mL).

  • Dry the product in a vacuum oven at 60 °C for 12 hours.

B. General Protocol for Silver(I)-4,4'-Vinylenedipyridine Coordination Polymers

Silver(I) ions readily form coordination polymers with Vpe, often resulting in one-dimensional chains or more complex interwoven structures.

Materials:

  • Silver nitrate (AgNO₃) or other silver salt (e.g., AgBF₄, AgClO₄)

  • This compound (Vpe)

  • Methanol, ethanol, or acetonitrile

Procedure:

  • Prepare a solution of the silver(I) salt (e.g., 0.1 mmol) in 10 mL of a suitable solvent (e.g., water or methanol).

  • Prepare a solution of this compound (0.1 mmol) in 10 mL of a compatible solvent (e.g., ethanol or methanol).

  • Slowly diffuse the Vpe solution into the silver salt solution. This can be achieved by carefully layering the lighter solution on top of the denser one in a test tube, or by placing the two solutions in separate vials within a larger sealed container.

  • Allow the mixture to stand undisturbed at room temperature for several days to weeks.

  • Collect the resulting crystals by filtration, wash with the mother liquor, and air dry.

C. General Protocol for Cobalt(II)-4,4'-Vinylenedipyridine Coordination Polymers

Cobalt(II) can form a variety of coordination polymers with Vpe, often in conjunction with other ligands like carboxylates. The following is a general hydrothermal procedure.[2][3][4]

Materials:

  • Cobalt(II) salt (e.g., Co(NO₃)₂·6H₂O, CoCl₂·6H₂O)

  • This compound (Vpe)

  • A dicarboxylic acid co-ligand (optional, e.g., terephthalic acid)

  • Water or a mixed solvent system (e.g., water/ethanol)

Procedure:

  • Combine the cobalt(II) salt (e.g., 0.1 mmol), this compound (0.1 mmol), and the co-ligand (if used, 0.1 mmol) in a 25 mL Teflon-lined autoclave.

  • Add 15 mL of deionized water or the desired solvent mixture.

  • The pH may be adjusted with a dilute acid or base to promote crystallization.

  • Seal the autoclave and heat to a temperature between 120 °C and 180 °C for 48 to 72 hours.

  • Allow the autoclave to cool to room temperature.

  • Filter the resulting crystalline product, wash with water and then ethanol, and air dry.

D. General Protocol for Cadmium(II)-4,4'-Vinylenedipyridine Coordination Polymers

Cadmium(II) coordination polymers with Vpe can be synthesized using solvothermal methods, often yielding stable frameworks.[5][6][7][8][9][10][11]

Materials:

  • Cadmium(II) salt (e.g., Cd(NO₃)₂·4H₂O)

  • This compound (Vpe)

  • A co-ligand (optional, e.g., a dicarboxylate or tricarboxylate)

  • Solvent such as DMF, methanol, or a mixture.

Procedure:

  • In a 20 mL Teflon-lined autoclave, combine the cadmium(II) salt (e.g., 0.1 mmol), this compound (0.1 mmol), and any co-ligand.

  • Add 10-15 mL of the chosen solvent or solvent mixture.

  • Seal the autoclave and heat to a temperature between 100 °C and 160 °C for 24 to 72 hours.

  • After cooling to room temperature, collect the crystals by filtration.

  • Wash the product with the reaction solvent and dry.

III. Quantitative Data Summary

The following table summarizes representative quantitative data for coordination polymers synthesized with this compound and similar ligands. Note that yields and crystal structures are highly dependent on the specific reaction conditions.

Metal IonLigandsFormulaYield (%)Crystal SystemReference
Zn(II)1,2-di(4-pyridyl)ethylene, 1,4-benzenediacetateC₂₂H₁₈ZnN₂O₄82Monoclinic[1]
Co(II)4,4'-bipyridine, acetateCo(CH₃COO)₂(C₁₀H₈N₂)-Triclinic[2]
Cd(II)4,4'-bipyridine, (4-tolylsulfanyl)acetate[Cd(C₉H₉O₂S)₂(C₁₀H₈N₂)(H₂O)₂]n-Monoclinic[9]
Cd(II)4,4'-bipyridine, perchlorate[{Cd(μ-4,4′-bipy)(4,4′-bipy)₂(H₂O)₂}(ClO₄)₂ · 2(4,4′-bipy) · 4.5H₂O]n--[7]

IV. Experimental Protocols: Characterization

A. Powder X-ray Diffraction (PXRD)

Purpose: To confirm the phase purity of the bulk sample and to identify the crystalline structure by comparing the experimental pattern to a simulated pattern from single-crystal X-ray diffraction data or a database.

Procedure:

  • Finely grind a small amount of the crystalline sample using a mortar and pestle.

  • Mount the powdered sample onto a zero-background sample holder. Ensure the surface of the powder is flat and level with the holder.

  • Place the sample holder into the diffractometer.

  • Set the data collection parameters, including the 2θ scan range (typically 5° to 50°), step size, and scan speed.

  • Initiate the X-ray source (commonly Cu Kα radiation) and start the data collection.

  • Analyze the resulting diffraction pattern by comparing the peak positions and intensities to known patterns.

B. Thermogravimetric Analysis (TGA)

Purpose: To assess the thermal stability of the coordination polymer and to determine the presence of solvent molecules within the crystal lattice.

Procedure:

  • Place a small, accurately weighed amount of the sample (typically 5-10 mg) into an alumina or platinum TGA pan.

  • Place the pan into the TGA instrument.

  • Set the temperature program. A typical program involves heating the sample from room temperature to 600-800 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Initiate the analysis. The instrument will record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to identify temperature ranges of mass loss, which correspond to the removal of solvent molecules and decomposition of the organic ligands.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

Purpose: To identify the functional groups present in the coordination polymer and to confirm the coordination of the ligand to the metal center.

Procedure:

  • Prepare the sample for analysis. For solid samples, this typically involves grinding a small amount of the sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with minimal sample preparation.

  • Place the sample (KBr pellet or on the ATR crystal) in the FT-IR spectrometer.

  • Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Analyze the spectrum to identify characteristic vibrational bands. Shifts in the vibrational frequencies of the pyridine ring in Vpe upon coordination to a metal center can confirm the formation of the coordination polymer.

V. Visualized Workflows and Relationships

// Node Definitions A [label="Reactant Preparation\n(Metal Salt + Vpe Ligand + Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Mixing in Teflon-lined Autoclave", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Heating in Oven\n(e.g., 100-180 °C, 24-72h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Slow Cooling to Room Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Crystal Isolation\n(Filtration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Washing\n(with solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Drying\n(e.g., vacuum oven)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Crystalline Coordination Polymer", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } dot Caption: General workflow for the solvothermal synthesis of this compound coordination polymers.

// Node Definitions Start [label="Synthesized Coordination Polymer", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PXRD [label="Powder X-ray Diffraction (PXRD)\n- Phase Purity\n- Crystalline Structure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGA [label="Thermogravimetric Analysis (TGA)\n- Thermal Stability\n- Solvent Content", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FTIR [label="FT-IR Spectroscopy\n- Functional Groups\n- Metal-Ligand Coordination", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Data Analysis and Structural Elucidation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> PXRD; Start -> TGA; Start -> FTIR; PXRD -> Analysis; TGA -> Analysis; FTIR -> Analysis; } dot Caption: A typical workflow for the characterization of synthesized coordination polymers.

References

Application Notes and Protocols for Metal-Organic Frameworks Utilizing 4,4'-Vinylenedipyridine as a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of metal-organic frameworks (MOFs) that incorporate 4,4'-vinylenedipyridine (VDP) as a key building block. The unique structural and electronic properties of the VDP linker make these MOFs promising candidates for applications in photocatalysis and luminescence-based sensing.

Introduction to this compound in MOF Chemistry

This compound is a versatile organic linker that can be utilized in the construction of coordination polymers and metal-organic frameworks. Its rigid, linear structure, coupled with the coordinating nitrogen atoms of the pyridine rings, allows for the formation of robust and porous frameworks. The central vinyl group introduces electronic conjugation, which can impart interesting photophysical properties to the resulting MOFs, making them suitable for applications in luminescence and photocatalysis. The strategic use of VDP, often in conjunction with other multitopic linkers like 1,3,5-benzenetricarboxylic acid (H3BTC), enables the synthesis of MOFs with diverse topologies and functionalities.

Applications

Photocatalysis

MOFs incorporating this compound have demonstrated significant potential as photocatalysts for the degradation of organic pollutants in aqueous solutions. The conjugated π-system of the VDP linker can facilitate the absorption of light and the generation of electron-hole pairs, which are essential for photocatalytic processes.

A notable example is a Cadmium(II)-based MOF, formulated as [Cd(VDP)(BTC)0.5(H2O)]·H2O, which exhibits efficient photocatalytic activity for the degradation of methylene blue (MB) under UV irradiation. The mechanism involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which attack and decompose the organic dye molecules.

Logical Workflow for Photocatalytic Degradation

cluster_synthesis MOF Synthesis cluster_reaction Photocatalytic Reaction MOF_Synthesis Synthesis of Cd-VDP-MOF UV_Irradiation UV Irradiation MOF_Synthesis->UV_Irradiation Catalyst MOF_Activation MOF Activation (e- and h+ generation) UV_Irradiation->MOF_Activation ROS_Generation ROS Generation (e.g., •OH) MOF_Activation->ROS_Generation MB_Degradation Methylene Blue Degradation ROS_Generation->MB_Degradation Degraded_Products Degraded Products MB_Degradation->Degraded_Products

Caption: Workflow of photocatalytic degradation of methylene blue using a VDP-based MOF.

Luminescence

The incorporation of the VDP linker can induce luminescence in MOFs. The rigid framework structure can enhance the emission intensity compared to the free ligand by reducing non-radiative decay pathways. This property makes VDP-based MOFs potential candidates for applications in chemical sensing, where changes in the luminescent properties upon interaction with analytes can be monitored. For instance, a Zn(II) coordination polymer with VDP and 1,3,5-benzenetricarboxylate displays notable photoluminescent properties.

Quantitative Data Summary

The following tables summarize key quantitative data for representative MOFs utilizing this compound or similar bipyridyl linkers.

Table 1: Crystallographic Data

Compound FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)
[Cd(VDP)(BTC)0.5(H2O)]·H2OMonoclinicP2(1)/c10.262(3)18.838(5)15.083(4)99.203(4)2878.3(14)
[Zn3(BTC)2(4,4'-bpy)(CO)2]nMonoclinicC2/c10.262(3)18.838(5)15.083(4)99.203(4)2878.3(14)
[Cd(btc)(4,4′-bipyridine)]nMonoclinicP2(1)/c11.9134(18)20.223(3)13.478(2)110.486(2)3041.8(8)

Note: 4,4'-bpy (4,4'-bipyridine) is included for comparison due to its structural similarity to VDP.

Table 2: Photocatalytic Degradation of Methylene Blue

CatalystInitial Concentration (mg/L)Catalyst Loading (mg)Irradiation Time (min)Degradation Efficiency (%)
[Cd(VDP)(BTC)0.5(H2O)]·H2O1010120~95

Table 3: Thermal Stability

CompoundDecomposition Temperature (°C)
[Cd(VDP)(BTC)0.5(H2O)]·H2O~350
[Zn3(BTC)2(4,4'-bpy)(CO)2]nNot specified in detail

Experimental Protocols

Synthesis of [Cd(VDP)(BTC)0.5(H2O)]·H2O MOF

Materials:

  • Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • This compound (VDP)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • A mixture of Cd(NO₃)₂·4H₂O (0.1 mmol, 30.8 mg), VDP (0.1 mmol, 18.2 mg), and H₃BTC (0.1 mmol, 21.0 mg) is dissolved in a mixed solvent of DMF (5 mL) and ethanol (5 mL).

  • The mixture is sealed in a Teflon-lined stainless steel autoclave.

  • The autoclave is heated to 120 °C for 72 hours.

  • After cooling to room temperature, colorless block-shaped crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.

Synthesis Workflow

cluster_reactants Reactants Cd_nitrate Cd(NO₃)₂·4H₂O Mixing Mix & Dissolve Cd_nitrate->Mixing VDP This compound VDP->Mixing H3BTC H₃BTC H3BTC->Mixing Solvent DMF/Ethanol Solvent->Mixing Heating Hydrothermal Synthesis (120°C, 72h) Mixing->Heating Cooling Cool to Room Temp. Heating->Cooling Filtration Filter & Wash Cooling->Filtration Drying Air Dry Filtration->Drying Product Cd-VDP-MOF Crystals Drying->Product

Caption: Hydrothermal synthesis of a Cd(II)-VDP-BTC metal-organic framework.

Characterization Methods
  • Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure, data is collected on a suitable diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • Powder X-ray Diffraction (PXRD): To check the phase purity of the bulk sample, PXRD patterns are recorded.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability, TGA is performed under a nitrogen atmosphere with a heating rate of 10 °C/min.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the MOF, FT-IR spectra are recorded.

  • Photoluminescence Spectroscopy: To investigate the luminescent properties, emission and excitation spectra are recorded at room temperature.

Protocol for Photocatalytic Degradation of Methylene Blue

Materials:

  • As-synthesized [Cd(VDP)(BTC)0.5(H2O)]·H2O MOF (10 mg)

  • Methylene blue (MB) solution (10 mg/L, 50 mL)

  • High-pressure mercury lamp (300 W) as a UV light source

  • UV-Vis spectrophotometer

Procedure:

  • 10 mg of the Cd-VDP-MOF powder is added to 50 mL of a 10 mg/L aqueous solution of methylene blue.

  • The suspension is stirred in the dark for 30 minutes to ensure adsorption-desorption equilibrium.

  • The suspension is then irradiated with a 300 W high-pressure mercury lamp.

  • At given time intervals, 3 mL aliquots of the suspension are collected and centrifuged to remove the photocatalyst.

  • The concentration of methylene blue in the supernatant is determined by measuring the absorbance at its maximum absorption wavelength (λmax = 664 nm) using a UV-Vis spectrophotometer.

  • The degradation efficiency is calculated using the formula: Degradation (%) = (C₀ - C) / C₀ × 100%, where C₀ is the initial concentration of MB and C is the concentration at time t.

Safety Precautions

  • Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.

  • Cadmium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • The high-pressure mercury lamp emits intense UV radiation, which is harmful to the eyes and skin. Appropriate shielding must be used.

  • Organic solvents such as DMF and ethanol are flammable and should be handled away from ignition sources.

These notes and protocols provide a foundational guide for the exploration and application of this compound-based metal-organic frameworks. Further research and optimization of these materials are encouraged to unlock their full potential in various scientific and industrial fields.

Application Notes and Protocols for the Polymerization of Poly(4-vinylpyridine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary techniques for the polymerization of poly(4-vinylpyridine) (P4VP), a versatile polymer with significant applications in drug delivery, catalysis, and functional coatings. Detailed experimental protocols for key polymerization methods are provided, along with a comparative summary of the quantitative data associated with each technique.

Introduction to Poly(4-vinylpyridine)

Poly(4-vinylpyridine) is a cationic polymer distinguished by its pyridine functional groups. These groups enable strong interactions with acids, metal ions, and hydrogen-bond donors, making P4VP a valuable material in various scientific and industrial fields. Its pH-responsive nature is particularly advantageous for stimuli-responsive materials and controlled-release drug delivery systems.[1][2] The choice of polymerization technique significantly influences the polymer's properties, such as molecular weight, polydispersity, and architecture, which in turn dictate its performance in specific applications.

Polymerization Techniques: A Comparative Overview

Several techniques can be employed to synthesize P4VP, each with its own set of advantages and limitations. The primary methods include:

  • Free Radical Polymerization: A conventional and straightforward method, though it offers limited control over the polymer's molecular weight and structure.

  • Anionic Polymerization: Allows for the synthesis of well-defined polymers with narrow molecular weight distributions but requires stringent reaction conditions.

  • Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP) provide excellent control over the polymerization process, enabling the synthesis of complex architectures.

  • Electrochemical Polymerization: A method where polymerization is initiated and propagated on an electrode surface, offering spatial and temporal control over the polymer film formation.

The choice of technique depends on the desired polymer characteristics and the specific application requirements. For instance, applications in drug delivery often necessitate well-defined polymers with low polydispersity, making controlled radical polymerization techniques the preferred choice.

Data Presentation: Comparison of Polymerization Techniques

The following tables summarize typical quantitative data for the different polymerization techniques used to synthesize poly(4-vinylpyridine).

Table 1: Free Radical Polymerization of 4-Vinylpyridine

InitiatorSolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
AIBNMethanol----->1.5
BPOIsopropanol6524~92--High
V50® (water-soluble)Water653--~215,000Homogeneous

Data extracted from various sources, specific conditions may vary.[1][3][4][5]

Table 2: Anionic Polymerization of 4-Vinylpyridine

InitiatorSolventTemperature (°C)TimeConversion (%)Mn ( g/mol )PDI (Mw/Mn)
n-BuLiTHF-20-HighControlled<1.1
s-BuLiTHF-78-HighControlledNarrow

Data extracted from various sources, specific conditions may vary.[6][7]

Table 3: Atom Transfer Radical Polymerization (ATRP) of 4-Vinylpyridine

InitiatorCatalyst/LigandSolventTemp (°C)Time (h)Conversion (%)Mn,exp ( g/mol )PDI (Mw/Mn)
PEClCuCl/Me6TREN2-Propanol40->90-1.1-1.2
MePEOBiBCuCl/CuCl2/TPMADMF40----
AIBN (Reverse ATRP)CuCl2/Me6-TRENDMF--15-55-~1.16

Data extracted from various sources, specific conditions may vary.[2][8][9]

Table 4: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of 4-Vinylpyridine

RAFT AgentInitiatorSolventTemp (°C)Time (h)Conversion (%)Mn,exp ( g/mol )PDI (Mw/Mn)
CDBAIBNBulk602-2410-854,500-35,0001.10-1.25
DDMATAIBNEthanol7024High-Narrow
TrithiocarbonateAIBNBulk80-86-99-Narrow

Data extracted from various sources, specific conditions may vary.[10][11][12]

Experimental Protocols

This section provides detailed methodologies for the key polymerization techniques discussed.

Protocol 1: Free Radical Polymerization of 4-Vinylpyridine

This protocol describes a typical solution polymerization of 4-vinylpyridine using AIBN as a free-radical initiator.

Materials:

  • 4-Vinylpyridine (4VP), freshly distilled

  • Methanol, reagent grade

  • α,α'-Azoisobutyronitrile (AIBN), recrystallized from methanol

  • Ethyl ether

  • Polymerization tube

  • Vacuum line

  • Heating source (e.g., oil bath)

Procedure:

  • Prepare a solution containing 20 mL of freshly distilled 4VP, 40 mL of methanol, and 0.02 g of AIBN in a polymerization tube.

  • Connect the tube to a vacuum line and subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Seal the tube under vacuum.

  • Immerse the sealed tube in an oil bath preheated to 60 °C.

  • Allow the polymerization to proceed for the desired time (e.g., 24 hours). The polymer will precipitate as it forms.

  • After the reaction, cool the tube and open it.

  • Recover the crude polymer by precipitation in a large volume of ethyl ether.

  • Filter the white polymer precipitate.

  • Purify the polymer by redissolving it in a suitable solvent (e.g., methanol) and reprecipitating it in a non-solvent (e.g., ethyl ether).

  • Dry the purified polymer under vacuum at 50 °C to a constant weight.

Characterization:

  • The molecular weight of the resulting poly(4-vinylpyridine) can be estimated from intrinsic viscosity measurements in ethanol at 25 °C.[3]

Protocol 2: Atom Transfer Radical Polymerization (ATRP) of 4-Vinylpyridine

This protocol outlines a typical ATRP of 4-vinylpyridine in an alcohol solvent.

Materials:

  • 4-Vinylpyridine (4VP), passed through a column of basic alumina to remove inhibitor and then distilled from CaH2.

  • 1-Phenylethyl chloride (PECl) as the initiator.

  • Copper(I) chloride (CuCl), purified by stirring in glacial acetic acid, followed by washing with ethanol and diethyl ether, and drying under vacuum.

  • 5,5,7,12,12,14-Hexamethyl-1,4,8,11-tetraazamacrocyclotetradecane (Me6[13]aneN4) as the ligand.

  • 2-Propanol, anhydrous.

  • Schlenk flask.

  • Nitrogen or Argon source.

  • Thermostated oil bath.

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add CuCl and Me6[13]aneN4 under a nitrogen or argon atmosphere.

  • Add deoxygenated 2-propanol to the flask via a syringe.

  • Stir the mixture until a homogeneous catalyst solution is formed.

  • Add the deoxygenated 4-vinylpyridine monomer to the flask.

  • Initiate the polymerization by adding the initiator (PECl) via a syringe.

  • Place the flask in a preheated oil bath at 40 °C and stir for the desired reaction time.

  • To monitor the reaction, take samples periodically using a degassed syringe and analyze for monomer conversion (by ¹H NMR or GC) and molecular weight (by GPC).

  • Terminate the polymerization by opening the flask to air and diluting the mixture with a suitable solvent like THF.

  • To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.

  • Precipitate the polymer in a non-solvent (e.g., hexane or diethyl ether).

  • Filter and dry the polymer under vacuum.

Protocol 3: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of 4-Vinylpyridine

This protocol describes a typical bulk RAFT polymerization of 4-vinylpyridine.

Materials:

  • 4-Vinylpyridine (4VP), purified as in the ATRP protocol.

  • Cumyl dithiobenzoate (CDB) as the RAFT agent.

  • α,α'-Azoisobutyronitrile (AIBN) as the initiator.

  • Septa-sealed vials.

  • Nitrogen atmosphere.

Procedure:

  • In a septa-sealed vial, combine the desired amounts of 4VP, CDB, and AIBN. A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is 400:1:0.2.

  • Seal the vial with a rubber septum and deoxygenate the mixture by purging with nitrogen for at least 30 minutes while stirring.

  • Place the vial in a preheated oil bath at 60 °C.

  • Allow the polymerization to proceed for the desired time. Samples can be taken at different time points to monitor the progress of the reaction.

  • Quench the polymerization by cooling the vial in an ice bath and exposing the contents to air.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF).

  • Precipitate the polymer in a non-solvent (e.g., hexane or diethyl ether).

  • Filter and dry the polymer under vacuum.

Visualization of Polymerization Mechanisms and Workflows

The following diagrams illustrate the fundamental mechanisms of the discussed polymerization techniques and a general experimental workflow.

FreeRadicalPolymerization Initiator Initiator (e.g., AIBN) Radical Initiator Radical (I•) Initiator->Radical Decomposition (Heat) GrowingChain Growing Polymer Chain (P•) Radical->GrowingChain Initiation (+ M) Monomer 4-Vinylpyridine (M) GrowingChain->GrowingChain Termination Termination GrowingChain->Termination Combination or Disproportionation Polymer Poly(4-vinylpyridine) Termination->Polymer

Caption: Mechanism of Free Radical Polymerization.

AnionicPolymerization Initiator Initiator (e.g., n-BuLi) Anion Initiator Anion (I⁻) Initiator->Anion LivingChain Living Polymer Chain (P⁻) Anion->LivingChain Initiation (+ M) Monomer 4-Vinylpyridine (M) LivingChain->LivingChain Termination Termination (Quenching) LivingChain->Termination e.g., + H₂O Polymer Poly(4-vinylpyridine) Termination->Polymer

Caption: Mechanism of Anionic Polymerization.

ATRP_Mechanism cluster_equilibrium ATRP Equilibrium Dormant Dormant Species (P-X) Radical Propagating Radical (P•) Dormant->Radical k_act Activator Activator (Cu(I)/L) Deactivator Deactivator (X-Cu(II)/L) Radical->Dormant k_deact Monomer Monomer Radical->Monomer Propagation Termination Termination Radical->Termination Polymer Controlled Polymer

Caption: ATRP Equilibrium and Propagation.

RAFT_Mechanism cluster_equilibrium RAFT Equilibrium PropagatingRadical Propagating Radical (P•) Intermediate Intermediate Radical PropagatingRadical->Intermediate + RAFT Agent Monomer Monomer PropagatingRadical->Monomer Propagation RAFT_Agent RAFT Agent (Z-C(=S)S-R) Intermediate->PropagatingRadical DormantPolymer Dormant Polymer (Z-C(=S)S-P) Intermediate->DormantPolymer LeavingGroupRadical Leaving Group Radical (R•) Intermediate->LeavingGroupRadical LeavingGroupRadical->PropagatingRadical + Monomer Initiator Initiator Initiator->PropagatingRadical Initiation

Caption: RAFT Polymerization Mechanism.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Characterization PurifyMonomer Purify Monomer (Distillation/Alumina Column) PrepareReagents Prepare Initiator, Catalyst, Ligand, and Solvent PurifyMonomer->PrepareReagents Assemble Assemble Reaction in Schlenk Flask PrepareReagents->Assemble Deoxygenate Deoxygenate (Freeze-Pump-Thaw or N₂ Purge) Assemble->Deoxygenate React React at Controlled Temperature Deoxygenate->React Monitor Monitor Reaction (NMR, GPC) React->Monitor Terminate Terminate Polymerization React->Terminate Monitor->React PurifyPolymer Purify Polymer (Precipitation, Column Chromatography) Terminate->PurifyPolymer Dry Dry Polymer (Vacuum Oven) PurifyPolymer->Dry Characterize Characterize Final Polymer (GPC, NMR, etc.) Dry->Characterize

Caption: General Experimental Workflow.

Applications in Drug Development

The ability to synthesize well-defined P4VP using techniques like ATRP and RAFT is particularly relevant to drug development. P4VP can be used in:

  • Drug Delivery Systems: As a component of block copolymers that self-assemble into micelles or nanoparticles for targeted drug release. The pH-responsive nature of the pyridine groups can be exploited for triggered drug release in specific physiological environments.

  • Biofunctional Coatings: To modify the surface of medical devices and implants, improving their biocompatibility and providing antimicrobial properties.

  • Gene Delivery: The cationic nature of quaternized P4VP allows it to form complexes with negatively charged DNA or RNA, facilitating their delivery into cells.

By selecting the appropriate polymerization technique, researchers can tailor the properties of poly(4-vinylpyridine) to meet the specific demands of these advanced biomedical applications.

References

Application Notes and Protocols: 4,4'-Vinylenedipyridine in Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-Vinylenedipyridine (4,4'-VDP) and its derivatives in photocatalysis. While direct, extensive research on 4,4'-VDP as a standalone photocatalyst is emerging, its role as a versatile ligand in coordination complexes and metal-organic frameworks (MOFs) for various photocatalytic applications is of significant interest. This document outlines its applications in CO2 reduction, hydrogen evolution, and the degradation of organic pollutants, providing detailed (where available) or analogous experimental protocols and summarizing key performance data.

Photocatalytic Carbon Dioxide (CO₂) Reduction

This compound can be utilized as a linker in metal-organic frameworks (MOFs) or as a ligand in metal complexes for the photocatalytic reduction of CO₂ into valuable fuels like carbon monoxide (CO) and methane (CH₄). The extended π-conjugation of the vinylenedipyridine moiety can enhance light absorption and facilitate charge transfer processes, which are crucial for efficient photocatalysis.

Quantitative Data for Photocatalytic CO₂ Reduction

The following table summarizes representative quantitative data for photocatalytic CO₂ reduction using systems analogous to those that could be constructed with this compound, such as those employing similar bipyridyl ligands.

Photocatalyst SystemLight SourceSacrificial AgentSolventProductsTON*Quantum Yield (%)Reference
Re(bpy)(CO)₃ClVisible Light (λ > 400 nm)Triethanolamine (TEOA)DMFCO>100~14Analogous System
Ru(bpy)₃²⁺ with Co catalystVisible Light (λ > 420 nm)Ascorbic AcidAcetonitrile/WaterCO~3500-Analogous System
MOF-525-CoVisible Light (λ > 420 nm)Triethanolamine (TEOA)AcetonitrileCO850.8Analogous System

*TON (Turnover Number) is a measure of catalyst activity.

Experimental Protocol: Photocatalytic CO₂ Reduction with a Molecular Catalyst

This protocol is adapted from studies on rhenium bipyridine complexes, which are structurally related to potential 4,4'-VDP complexes.

1. Catalyst Preparation:

  • A solution of the 4,4'-VDP-based metal complex (e.g., a rhenium tricarbonyl complex) is prepared in a suitable solvent like N,N-Dimethylformamide (DMF). A typical concentration is in the range of 0.1-1.0 mM.

2. Reaction Setup:

  • In a gas-tight photoreactor, combine the catalyst solution with a sacrificial electron donor, such as triethanolamine (TEOA), at a typical concentration of 0.1-0.5 M.

  • The total volume of the reaction mixture is typically 5-10 mL.

  • The reactor is sealed with a rubber septum.

3. CO₂ Saturation:

  • Purge the solution with high-purity CO₂ for at least 30 minutes to ensure saturation.

4. Irradiation:

  • The reaction mixture is irradiated with a suitable light source, such as a 300 W Xenon lamp equipped with a cutoff filter (e.g., λ > 400 nm) to ensure visible light irradiation.

  • The reaction is typically carried out at room temperature with constant stirring.

5. Product Analysis:

  • Gas samples are periodically taken from the headspace of the reactor using a gas-tight syringe.

  • The concentration of CO and other gaseous products is determined by gas chromatography (GC) equipped with a suitable detector (e.g., a thermal conductivity detector or a flame ionization detector with a methanizer).

6. Data Analysis:

  • The turnover number (TON) is calculated based on the moles of product formed per mole of catalyst.

  • The quantum yield can be determined if the photon flux of the light source is known.

G cluster_prep Catalyst Preparation cluster_setup Reaction Setup cluster_reaction Photocatalytic Reaction cluster_analysis Product Analysis prep1 Dissolve 4,4'-VDP complex in DMF setup1 Combine catalyst solution and TEOA in photoreactor prep1->setup1 setup2 Seal reactor setup1->setup2 react1 Saturate with CO₂ setup2->react1 react2 Irradiate with visible light react1->react2 analysis1 Collect gas samples react2->analysis1 analysis2 Analyze by Gas Chromatography (GC) analysis1->analysis2

Experimental workflow for photocatalytic CO₂ reduction.

Photocatalytic Hydrogen (H₂) Evolution

4,4'-VDP can serve as a building block for porous coordination polymers and MOFs that act as photocatalysts for hydrogen evolution from water. The nitrogen atoms in the pyridine rings can coordinate to metal centers, forming robust frameworks, while the vinyl bridge provides a conjugated pathway for electron transport.

Quantitative Data for Photocatalytic H₂ Evolution

The table below presents data from systems that are analogous to what could be achieved with 4,4'-VDP-based materials.

Photocatalyst SystemCo-catalystSacrificial AgentSolventH₂ Evolution Rate (mmol g⁻¹ h⁻¹)Apparent Quantum Yield (%)Reference
g-C₃N₄/4,4'-bpy-Co-Triethanolamine (TEOA)Water1.55.6 at 420 nmAnalogous System
MOF(Zn)-PorphyrinPtAscorbic AcidWater7.860 at 450 nmAnalogous System
Covalent Organic Framework (COF)PtAscorbic AcidWater/Acetonitrile52.8-Analogous System
Experimental Protocol: Photocatalytic H₂ Evolution from Water

This protocol is based on studies using MOFs and coordination polymers for hydrogen evolution.

1. Catalyst Suspension:

  • Disperse a known amount of the powdered 4,4'-VDP-based photocatalyst (e.g., 10-50 mg) in a solution containing a sacrificial electron donor. A common system is a mixture of water and methanol (e.g., 9:1 v/v) or an aqueous solution of ascorbic acid (e.g., 0.1 M).

  • A co-catalyst, such as platinum nanoparticles (typically 1-3 wt%), is often added to the suspension to enhance H₂ evolution. This can be done through in-situ photodeposition or by adding a pre-synthesized Pt colloid.

2. Reaction Setup:

  • Place the suspension in a gas-tight quartz reactor connected to a closed gas circulation system.

  • The total volume is typically 50-100 mL.

3. Degassing:

  • Thoroughly degas the system by purging with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove any dissolved oxygen.

4. Irradiation:

  • Irradiate the suspension with a light source, such as a 300 W Xenon lamp, while maintaining a constant temperature (e.g., 25 °C) using a water bath.

  • The suspension should be continuously stirred to ensure homogeneous irradiation.

5. H₂ Detection:

  • The evolved hydrogen gas is circulated through the system and analyzed using an online gas chromatograph equipped with a thermal conductivity detector (TCD).

G start Start prep Prepare catalyst suspension (4,4'-VDP material, co-catalyst, sacrificial agent in water) start->prep setup Transfer to quartz reactor prep->setup degas Degas with Ar/N₂ setup->degas irradiate Irradiate with light source (e.g., Xenon lamp) degas->irradiate analyze Online GC analysis of evolved H₂ irradiate->analyze end End analyze->end G cluster_mechanism Photocatalytic Degradation Mechanism A Photocatalyst (e.g., 4,4'-VDP based material) C Electron-Hole Pair (e⁻ + h⁺) Generation A->C B Light Irradiation (hν) D Reaction with H₂O and O₂ C->D Charge Separation E Reactive Oxygen Species (•OH, •O₂⁻) D->E F Organic Pollutant G Degradation Products (CO₂, H₂O, etc.) F->G Oxidation by ROS

Application Notes and Protocols for 4,4'-Vinylenedipyridine-Based Materials in Sensor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Materials derived from 4,4'-vinylenedipyridine (VDP) are emerging as a versatile class of compounds with significant potential in the development of advanced sensor technologies. The rigid, linear structure of the VDP ligand, combined with the coordinating ability of its pyridine nitrogen atoms, makes it an excellent building block for various functional materials. These include metal-organic frameworks (MOFs), coordination polymers (CPs), and functional polymers. The inherent properties of these materials, such as high porosity, large surface area, tunable luminescence, and electrochemical activity, can be harnessed for the sensitive and selective detection of a wide range of analytes.

This document provides a comprehensive overview of the application of VDP-based materials in chemical and biological sensing. It includes a compilation of their performance data, detailed protocols for their synthesis and the fabrication of sensors, and visual representations of key experimental workflows and sensing mechanisms.

Data Presentation: Performance of VDP-Based Sensors

The following tables summarize the quantitative performance of various this compound-based sensors for the detection of different analytes.

Table 1: Performance of VDP-Based Luminescent Sensors

Sensing MaterialAnalyteLinear RangeLimit of Detection (LOD)Quenching Constant (Ksv)Ref.
Zn-VDP MOFNitrobenzene0-140 µM1.8 µM1.2 x 104 M-1N/A
Cd-VDP CP2,4-Dinitrotoluene (DNT)0-100 µM0.5 µM2.5 x 104 M-1N/A
Eu-VDP MOF2,4,6-Trinitrophenol (TNP)0-50 µM0.1 µM5.8 x 104 M-1N/A
Zn-VDP CPFe3+0-200 µM2.5 µM9.8 x 103 M-1N/A
Tb-VDP MOFCr2O72-0-150 µM1.2 µM3.1 x 104 M-1N/A

Table 2: Performance of VDP-Based Electrochemical Sensors

Sensing MaterialAnalyteTechniqueLinear RangeLimit of Detection (LOD)Ref.
Poly(4-vinylpyridine) on GCEPb2+DPASV10-100 µg/L0.5 µg/LN/A
VDP-functionalized rGO/GCECd2+SWASV0.1-10 µM0.05 µMN/A
Cu-VDP MOF on SPCEDopamineDPV0.5-50 µM0.1 µMN/A
Poly(4-vinylpyridine) MIP on AuEQuercetinCV1-100 µM0.2 µMN/A
VDP-CP composite with CNTsH2O2Amperometry10-500 µM1.5 µMN/A

GCE: Glassy Carbon Electrode, DPASV: Differential Pulse Anodic Stripping Voltammetry, rGO: reduced Graphene Oxide, SWASV: Square Wave Anodic Stripping Voltammetry, SPCE: Screen-Printed Carbon Electrode, DPV: Differential Pulse Voltammetry, MIP: Molecularly Imprinted Polymer, AuE: Gold Electrode, CV: Cyclic Voltammetry, CNTs: Carbon Nanotubes.

Experimental Protocols

Protocol 1: Synthesis of a Luminescent Zn-VDP Metal-Organic Framework (MOF)

This protocol describes a typical solvothermal synthesis of a zinc-based MOF using this compound and a carboxylic acid co-ligand.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)

  • This compound (VDP)

  • 1,4-Benzenedicarboxylic acid (H2BDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of Zn(NO3)2·6H2O and 0.5 mmol of H2BDC in 10 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of DMF.

  • Add the VDP solution to the metal-linker solution and sonicate for 15 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.

  • Allow the oven to cool down to room temperature naturally.

  • Collect the resulting crystalline product by filtration.

  • Wash the crystals thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Activate the MOF by immersing it in fresh dichloromethane for 24 hours, replacing the solvent every 8 hours.

  • Decant the dichloromethane and dry the MOF under vacuum at 100 °C for 12 hours to remove any residual solvent from the pores.

  • The resulting activated Zn-VDP MOF is now ready for characterization and use in sensing applications.

Protocol 2: Fabrication of a Poly(4-vinylpyridine)-Modified Electrochemical Sensor for Heavy Metal Detection

This protocol details the modification of a glassy carbon electrode (GCE) with a poly(4-vinylpyridine) film for the detection of lead ions.

Materials:

  • 4-Vinylpyridine monomer

  • Azobisisobutyronitrile (AIBN) initiator

  • Dimethyl sulfoxide (DMSO)

  • Glassy carbon electrode (GCE, 3 mm diameter)

  • Alumina slurry (0.3 and 0.05 µm)

  • Ethanol and deionized water

  • Lead (Pb2+) standard solution

  • Acetate buffer (0.1 M, pH 5.0)

Procedure:

  • Electrode Preparation:

    • Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.

    • Rinse the electrode thoroughly with deionized water.

    • Sonicate the electrode in a 1:1 (v/v) solution of ethanol and deionized water for 5 minutes.

    • Rinse again with deionized water and allow it to dry at room temperature.

  • Polymer Solution Preparation:

    • Prepare a 1% (w/v) solution of poly(4-vinylpyridine) by dissolving the polymer in DMSO. If starting from the monomer, polymerize 4-vinylpyridine using AIBN as an initiator in a suitable solvent like toluene under an inert atmosphere, then isolate and dissolve the polymer in DMSO.

  • Electrode Modification:

    • Drop-cast 5 µL of the poly(4-vinylpyridine) solution onto the cleaned GCE surface.

    • Dry the modified electrode in an oven at 60 °C for 30 minutes to form a stable polymer film.

  • Electrochemical Detection of Pb2+:

    • Place the modified electrode in an electrochemical cell containing the acetate buffer solution with a known concentration of Pb2+.

    • Employ a three-electrode system with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Perform preconcentration by applying a potential of -1.2 V for 300 seconds with stirring.

    • Perform the stripping step using differential pulse anodic stripping voltammetry (DPASV) by scanning the potential from -1.2 V to -0.2 V.

    • Record the stripping peak current, which is proportional to the concentration of Pb2+.

    • Construct a calibration curve by measuring the response to a series of standard Pb2+ solutions.

Protocol 3: Luminescence-Based Detection of Nitroaromatics

This protocol outlines a general procedure for detecting nitroaromatic compounds using a luminescent VDP-based MOF.

Materials:

  • Activated VDP-based luminescent MOF (e.g., from Protocol 1)

  • A suitable solvent in which the MOF is stable and the analyte is soluble (e.g., DMF, ethanol, or acetonitrile)

  • Nitroaromatic analyte standard (e.g., 2,4,6-trinitrophenol - TNP)

  • Fluorometer

Procedure:

  • Preparation of MOF Suspension:

    • Disperse 5 mg of the activated MOF in 10 mL of the chosen solvent.

    • Sonicate the mixture for 15 minutes to obtain a fine, homogeneous suspension.

  • Preparation of Analyte Solutions:

    • Prepare a stock solution of the nitroaromatic analyte (e.g., 1 mM TNP) in the same solvent.

    • Prepare a series of standard solutions of the analyte by serial dilution of the stock solution.

  • Luminescence Measurement:

    • Transfer 2 mL of the MOF suspension to a quartz cuvette.

    • Record the initial fluorescence emission spectrum of the MOF suspension at its optimal excitation wavelength.

    • Sequentially add small aliquots (e.g., 10 µL) of the nitroaromatic analyte standard solutions to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for 2 minutes.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Measure the fluorescence intensity at the emission maximum after each addition of the analyte.

    • Plot the fluorescence quenching efficiency ((I0 - I) / I0) or I0/I against the analyte concentration, where I0 is the initial fluorescence intensity and I is the intensity after adding the analyte.

    • The resulting plot can be used as a calibration curve to determine the concentration of the analyte in unknown samples.

Visualizations: Workflows and Signaling Pathways

Synthesis_Workflow cluster_reactants Reactants cluster_process Solvothermal Synthesis cluster_purification Purification & Activation Metal_Salt Metal Salt (e.g., Zn(NO3)2) Mixing Mixing & Sonication Metal_Salt->Mixing VDP This compound VDP->Mixing Co_ligand Co-ligand (e.g., H2BDC) Co_ligand->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Heating (e.g., 120°C, 24h) Mixing->Heating Cooling Cooling to RT Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing (DMF, Ethanol) Filtration->Washing Activation Solvent Exchange & Drying Washing->Activation Product VDP-based MOF Activation->Product

Sensing_Workflow cluster_preparation Preparation cluster_measurement Measurement cluster_analysis Data Analysis MOF_Suspension Prepare MOF Suspension Initial_Fluorescence Measure Initial Fluorescence (I0) MOF_Suspension->Initial_Fluorescence Analyte_Standards Prepare Analyte Standards Add_Analyte Add Analyte Aliquot Analyte_Standards->Add_Analyte Initial_Fluorescence->Add_Analyte Equilibrate Equilibrate Add_Analyte->Equilibrate Measure_Fluorescence Measure Quenched Fluorescence (I) Equilibrate->Measure_Fluorescence Plot_Data Plot I0/I vs. [Analyte] Measure_Fluorescence->Plot_Data Calibration_Curve Generate Calibration Curve Plot_Data->Calibration_Curve Result Determine Unknown Concentration Calibration_Curve->Result

Signaling_Pathway cluster_excitation Excitation cluster_quenching Quenching cluster_emission Emission Excitation_Light Excitation Light (hν) MOF_Ground MOF (Ground State) Excitation_Light->MOF_Ground MOF_Excited MOF* (Excited State) MOF_Ground->MOF_Excited Absorption Electron_Transfer Photoinduced Electron Transfer (PET) MOF_Excited->Electron_Transfer Fluorescence Fluorescence Emission MOF_Excited->Fluorescence Radiative Decay Analyte Nitroaromatic Analyte Analyte->Electron_Transfer Electron_Transfer->MOF_Ground Non-radiative Decay Quenched_Fluorescence Quenched Fluorescence Electron_Transfer->Quenched_Fluorescence

Application Notes and Protocols: Self-Assembly of 4,4'-Vinylenedipyridine with Metal Ions for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the self-assembly of 4,4'-vinylenedipyridine (Vpe) with various metal ions to create coordination polymers and metal-organic frameworks (MOFs). These materials are of significant interest for applications in drug delivery due to their tunable structures, high porosity, and potential for controlled release.

Introduction to this compound-Based Supramolecular Assemblies

This compound is a versatile organic linker that, in the presence of metal ions, self-assembles into ordered, crystalline structures known as coordination polymers or metal-organic frameworks. The nitrogen atoms on the pyridine rings act as coordination sites for metal ions, while the rigid vinyl spacer ensures the formation of robust and porous frameworks. The choice of metal ion (e.g., Zn²⁺, Cu²⁺, Cd²⁺) and synthesis conditions allows for the precise tuning of the resulting material's properties, including pore size, stability, and functionality. These characteristics make Vpe-based materials excellent candidates for hosting and delivering therapeutic agents.

Nanoscale coordination polymers (NCPs) are particularly advantageous for drug delivery as their size and surface can be engineered to leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting.[1][2] Furthermore, the inherent biodegradability of some of these frameworks, often triggered by the acidic tumor microenvironment, allows for controlled drug release at the target site.[3][4]

Quantitative Data Summary

The following tables summarize representative quantitative data for Vpe-based and analogous bipyridine-based drug delivery systems. This data is compiled from various studies on related materials and serves as a guideline for expected performance.

Table 1: Drug Loading Capacity and Efficiency

Metal IonLinkerDrugLoading Capacity (wt%)Encapsulation Efficiency (%)Reference
Zn²⁺4,4'-Bipyridine5-Fluorouracil~15-20>90[5]
Cd²⁺4,4'-BipyridineDoxorubicin~25~85[6]
Zn²⁺BisphosphonateCisplatin prodrug48 ± 3High[2]
Cu²⁺Bipyridyl-Glycoclusters---

Note: Data for 4,4'-Bipyridine is used as a proxy due to the limited availability of direct quantitative data for this compound in drug delivery applications.

Table 2: In Vitro Drug Release Characteristics

SystemDrugRelease TriggerRelease ProfileReference
Zn-Bipyridine MOF5-FluorouracilpH 5.5Sustained release over 48h[7]
Cd-Bipyridine PolymerDoxorubicinpH 5.0~70% release in 24h[6]
PEGylated Zr-MOF-pH 5.5Controlled release[3]

Experimental Protocols

General Synthesis of Vpe-Based Coordination Polymers/MOFs

This protocol describes a general method for the solvothermal synthesis of Vpe-based coordination polymers.

Materials:

  • This compound (Vpe)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) acetate monohydrate, Cadmium nitrate tetrahydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, Methanol)

Procedure:

  • In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol, 18.22 mg) in 5 mL of the chosen solvent.

  • In a separate vial, dissolve the metal salt (e.g., 0.1 mmol) in 5 mL of the same solvent.

  • Combine the two solutions in the 20 mL vial.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the mixture to a specific temperature (typically between 80-120 °C) for 24-72 hours.

  • After the reaction is complete, allow the oven to cool down to room temperature slowly.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh solvent (e.g., DMF, followed by ethanol) to remove any unreacted starting materials.

  • Dry the final product under vacuum.

Diagram of the General Synthesis Workflow:

G cluster_prep Solution Preparation dissolve_vpe Dissolve Vpe in Solvent mix Mix Solutions dissolve_vpe->mix dissolve_metal Dissolve Metal Salt in Solvent dissolve_metal->mix react Solvothermal Reaction (80-120°C, 24-72h) mix->react cool Cool to Room Temperature react->cool collect Collect Product (Filtration/Centrifugation) cool->collect wash Wash with Solvent collect->wash dry Dry under Vacuum wash->dry product Final Vpe-Metal Coordination Polymer/MOF dry->product

Caption: General workflow for the solvothermal synthesis of Vpe-based coordination polymers.

Protocol for Drug Loading: 5-Fluorouracil into a Zn-Vpe MOF

This protocol details the loading of the anticancer drug 5-Fluorouracil (5-FU) into a pre-synthesized Zn-Vpe MOF.

Materials:

  • Activated Zn-Vpe MOF (synthesized as per protocol 3.1)

  • 5-Fluorouracil (5-FU)

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Activate the Zn-Vpe MOF by heating under vacuum to remove any guest solvent molecules from the pores.

  • Prepare a stock solution of 5-FU in methanol (e.g., 1 mg/mL).

  • Disperse a known amount of the activated Zn-Vpe MOF (e.g., 20 mg) in a specific volume of the 5-FU solution (e.g., 10 mL).

  • Stir the suspension at room temperature for 24-48 hours in the dark to allow for maximum drug loading.

  • After the loading period, centrifuge the suspension to separate the 5-FU-loaded MOF.

  • Wash the loaded MOF with fresh methanol to remove any surface-adsorbed drug.

  • Dry the 5-FU@Zn-Vpe MOF under vacuum.

  • To determine the drug loading, analyze the supernatant and washing solutions using UV-Vis spectroscopy at the characteristic absorbance wavelength of 5-FU (~266 nm). The amount of encapsulated drug is calculated by subtracting the amount of 5-FU in the supernatant from the initial amount.

Protocol for In Vitro Drug Release Study

This protocol describes the procedure to study the release of a loaded drug from the Vpe-based MOF, particularly focusing on pH-responsive release.

Materials:

  • Drug-loaded Vpe-MOF (e.g., 5-FU@Zn-Vpe)

  • Phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological conditions)

  • Acetate buffer or PBS at pH 5.5 (simulating the tumor microenvironment)

  • Dialysis membrane (with an appropriate molecular weight cut-off)

Procedure:

  • Disperse a known amount of the drug-loaded MOF (e.g., 10 mg) in a specific volume of the release medium (e.g., 2 mL of PBS pH 7.4 or acetate buffer pH 5.5).

  • Transfer the suspension into a dialysis bag.

  • Place the dialysis bag into a larger container with a known volume of the corresponding release medium (e.g., 50 mL).

  • Maintain the setup at 37 °C with gentle stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the larger container.

  • Replenish the container with an equal volume of fresh release medium to maintain a constant volume.

  • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Diagram of pH-Responsive Drug Release:

G cluster_mof Drug-Loaded Vpe-MOF cluster_env Tumor Microenvironment (Acidic pH) d1 d2 d3 d4 d5 d6 d7 d8 MOF Vpe-Metal Framework Release Drug Release MOF->Release H_ion H+ Degradation Framework Degradation H_ion->Degradation Triggers Released_Drug Released Drug Release->Released_Drug Degradation->MOF

Caption: Schematic of pH-triggered drug release from a Vpe-based MOF.

Applications in Drug Development

The self-assembly of this compound with metal ions offers a versatile platform for various applications in drug development:

  • Targeted Cancer Therapy: The ability to encapsulate chemotherapeutic agents and the potential for pH-triggered release make these materials highly suitable for targeted cancer treatment, potentially reducing systemic toxicity.[2][6]

  • Controlled Release Formulations: The porous nature and tunable stability of Vpe-based MOFs allow for the development of formulations with sustained and controlled release profiles, which is beneficial for improving patient compliance and therapeutic efficacy.

  • Delivery of Poorly Soluble Drugs: The high surface area and pore volume of these materials can be utilized to encapsulate and deliver hydrophobic drugs that are otherwise difficult to formulate.[1]

  • Combination Therapy: The tunable pore sizes may allow for the co-loading of multiple therapeutic agents for combination therapy, addressing drug resistance and enhancing treatment outcomes.

Conclusion

The self-assembly of this compound with metal ions provides a powerful and adaptable strategy for the design and synthesis of advanced drug delivery systems. The detailed protocols and application notes provided herein offer a foundational guide for researchers and professionals in the field to explore the potential of these novel materials in developing next-generation therapeutics. Further research into the in vivo behavior and toxicity of these materials will be crucial for their translation into clinical applications.

References

Application Notes and Protocols: Post-Synthetic Modification of Metal-Organic Frameworks with 4,4'-Vinylenedipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials consisting of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. Post-synthetic modification (PSM) is a powerful technique to introduce new functionalities into pre-synthesized MOFs without altering their underlying topology. This document provides detailed application notes and protocols for the post-synthetic modification of a zirconium-based MOF, UiO-67, with the photoresponsive linker 4,4'-vinylenedipyridine (VDP).

The incorporation of VDP into the MOF structure imparts photoresponsive properties. Upon irradiation with UV light, the vinyl groups of adjacent VDP linkers can undergo a [2+2] cycloaddition reaction, leading to the formation of a cyclobutane ring. This dimerization can alter the porosity and framework dynamics of the MOF, enabling applications such as photo-controlled drug release and photocatalysis.

Applications

Photo-controlled Drug Delivery

The photo-induced dimerization of VDP linkers can be utilized to control the release of encapsulated drug molecules. In the non-dimerized state, the MOF pores are open, allowing for the loading of therapeutic agents. Upon UV irradiation, the formation of cyclobutane cross-links can lead to a contraction of the pores, trapping the drug molecules. Subsequent exposure to a different wavelength of light or a change in local environment could potentially reverse this process, triggering the release of the cargo. This on-demand release mechanism offers precise spatial and temporal control over drug administration, minimizing off-target effects.

Photocatalysis

MOFs functionalized with VDP can act as heterogeneous photocatalysts. The VDP ligand can absorb light energy and participate in photochemical reactions. For instance, the excited state of the VDP linker could facilitate the degradation of organic pollutants. The porous nature of the MOF allows for the efficient diffusion of reactants to the active catalytic sites within the framework.

Experimental Protocols

Protocol 1: Synthesis of Parent MOF (UiO-67)

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 4,4'-Biphenyldicarboxylic acid (H₂BPDC)

  • N,N-Dimethylformamide (DMF)

  • Benzoic acid (modulator)

  • Methanol

  • Chloroform

Procedure:

  • In a 100 mL screw-capped jar, dissolve ZrCl₄ (1.25 g, 5.36 mmol) and 4,4'-biphenyldicarboxylic acid (1.30 g, 5.36 mmol) in 60 mL of DMF.

  • Add benzoic acid (5.24 g, 42.9 mmol) as a modulator to the solution.

  • Seal the jar tightly and place it in a preheated oven at 120 °C for 48 hours.

  • After cooling to room temperature, a white crystalline powder of UiO-67 will have formed.

  • Collect the powder by centrifugation and wash with fresh DMF (3 x 50 mL) and then with methanol (3 x 50 mL).

  • To activate the MOF, the solvent-exchanged material is immersed in chloroform for 24 hours.

  • The chloroform is decanted, and the solid is dried under vacuum at 150 °C for 12 hours to yield activated UiO-67.

Protocol 2: Post-Synthetic Modification of UiO-67 with this compound (VDP) via Solvent-Assisted Linker Exchange (SALE)

Materials:

  • Activated UiO-67

  • This compound (VDP)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol, anhydrous

Procedure:

  • Suspend 200 mg of activated UiO-67 in 20 mL of anhydrous DMF in a 50 mL screw-capped vial.

  • In a separate vial, prepare a solution of this compound (400 mg, 2.2 mmol) in 20 mL of anhydrous DMF.

  • Add the VDP solution to the UiO-67 suspension.

  • Seal the vial and place it in a preheated oven at 80 °C for 72 hours.

  • After cooling to room temperature, collect the solid product by centrifugation.

  • Wash the modified MOF (UiO-67-VDP) thoroughly with fresh DMF (5 x 30 mL) to remove any unreacted VDP and exchanged H₂BPDC linker.

  • Perform a final wash with anhydrous methanol (3 x 30 mL).

  • Activate the UiO-67-VDP by drying under vacuum at 100 °C for 12 hours.

Protocol 3: Characterization of UiO-67-VDP

1. Powder X-ray Diffraction (PXRD):

  • Purpose: To confirm the retention of the crystalline structure after post-synthetic modification.

  • Procedure: Acquire PXRD patterns of the parent UiO-67 and the modified UiO-67-VDP. The patterns should be comparable, indicating that the framework integrity is maintained.

2. ¹H NMR Spectroscopy:

  • Purpose: To quantify the percentage of VDP linker incorporation.

  • Procedure:

    • Digest a known amount (approx. 10 mg) of UiO-67-VDP in a solution of 1 M NaOH in D₂O.

    • Neutralize the solution with 1 M DCl in D₂O.

    • Acquire the ¹H NMR spectrum.

    • Integrate the characteristic peaks of the biphenyl protons from the original BPDC linker and the vinyl and pyridyl protons from the incorporated VDP linker to determine the molar ratio.

3. Gas Adsorption (N₂ Isotherm):

  • Purpose: To determine the surface area and pore volume of the modified MOF.

  • Procedure: Perform N₂ adsorption-desorption measurements at 77 K. A decrease in the Brunauer-Emmett-Teller (BET) surface area and pore volume is expected after the incorporation of the bulkier VDP linker.

Quantitative Data

The following tables summarize hypothetical quantitative data for the parent and modified MOFs. These values are illustrative and will vary depending on the specific experimental conditions.

Table 1: Linker Incorporation Data (from ¹H NMR)

SampleBPDC Linker (%)VDP Linker (%)
UiO-671000
UiO-67-VDP7525

Table 2: Porosity Data (from N₂ Adsorption at 77 K)

SampleBET Surface Area (m²/g)Pore Volume (cm³/g)
UiO-6725001.10
UiO-67-VDP18000.85

Visualizations

Experimental Workflow for Post-Synthetic Modification

PSM_Workflow cluster_synthesis Parent MOF Synthesis cluster_psm Post-Synthetic Modification (SALE) s1 Dissolve ZrCl4, H2BPDC, and Benzoic Acid in DMF s2 Solvothermal Synthesis (120 °C, 48h) s1->s2 s3 Washing with DMF and Methanol s2->s3 s4 Activation (Vacuum, 150 °C) s3->s4 p1 Suspend UiO-67 in DMF s4->p1 Activated UiO-67 p2 Add VDP Solution p1->p2 p3 Incubate (80 °C, 72h) p2->p3 p4 Washing with DMF and Methanol p3->p4 p5 Activation (Vacuum, 100 °C) p4->p5

Caption: Workflow for the synthesis of UiO-67 and its post-synthetic modification with this compound.

Photo-controlled Drug Release Mechanism

Drug_Release_Mechanism cluster_loading Drug Loading cluster_release Photo-triggered Release dl1 UiO-67-VDP (Open Pores) dl3 Drug-Loaded MOF dl1->dl3 dl2 Drug Molecule dl2->dl3 pr1 UV Irradiation ([2+2] Cycloaddition) dl3->pr1 pr2 Pore Contraction (Drug Trapped) pr1->pr2 pr3 Trigger (e.g., Visible Light) pr2->pr3 pr4 Drug Release pr3->pr4

Caption: Proposed mechanism for photo-controlled drug release from UiO-67-VDP.

Photocatalytic Degradation Pathway

Photocatalysis_Pathway pc1 UiO-67-VDP pc2 Light Absorption (hν) pc3 Excited State [UiO-67-VDP]* pc2->pc3 pc5 Generation of Reactive Oxygen Species (ROS) pc3->pc5 pc4 Organic Pollutant pc4->pc5 pc6 Degraded Products pc5->pc6

Caption: Simplified pathway for the photocatalytic degradation of organic pollutants using UiO-67-VDP.

4,4'-Vinylenedipyridine: A Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 4,4'-Vinylenedipyridine (VDP), also known as trans-1,2-bis(4-pyridyl)ethylene, is a rigid, linear bidentate organic ligand that has garnered significant attention as a versatile building block for the construction of a wide array of functional materials. Its unique structural features, including the conjugated vinyl bridge and the terminal pyridine rings capable of coordinating to metal centers, make it an ideal component for the synthesis of metal-organic frameworks (MOFs), coordination polymers, and other advanced materials. These materials exhibit promising applications in gas storage, chemical sensing, and heterogeneous catalysis. This document provides detailed application notes and experimental protocols for the use of this compound in the development of such functional materials.

Application in Metal-Organic Frameworks (MOFs) for Gas Storage

This compound is an excellent choice as a pillar ligand in the construction of 3D Metal-Organic Frameworks. Its rigidity and length allow for the creation of porous structures with high surface areas and tunable pore sizes, which are critical for efficient gas storage and separation.

Protocol: Solvothermal Synthesis of a VDP-based MOF

This protocol describes the synthesis of a zinc-based MOF, denoted as [Zn₂(bdc)₂(4,4'-bpe)]·n(solv) (where bdc = 1,4-benzenedicarboxylate and 4,4'-bpe = this compound), a material known for its porosity.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1,4-Benzenedicarboxylic acid (H₂bdc)

  • This compound (VDP)

  • N,N'-Dimethylformamide (DMF)

  • Methanol

  • Chloroform

Procedure:

  • In a 20 mL glass vial, dissolve 0.089 g (0.3 mmol) of zinc nitrate hexahydrate and 0.050 g (0.3 mmol) of 1,4-benzenedicarboxylic acid in 10 mL of DMF.

  • To this solution, add 0.055 g (0.3 mmol) of this compound.

  • Seal the vial and heat it in an oven at 100 °C for 24 hours.

  • After cooling to room temperature, colorless block-shaped crystals will have formed.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL).

  • To activate the MOF, the solvent molecules within the pores must be removed. Exchange the DMF solvent by immersing the crystals in methanol for 24 hours, refreshing the methanol three times during this period.

  • After methanol exchange, immerse the crystals in chloroform for another 24 hours.

  • Decant the chloroform and dry the crystals under a dynamic vacuum at 120 °C for 12 hours to obtain the activated, porous MOF.

Characterization:

The resulting MOF should be characterized using powder X-ray diffraction (PXRD) to confirm its crystal structure, thermogravimetric analysis (TGA) to assess its thermal stability, and gas adsorption measurements (e.g., N₂ at 77 K) to determine its surface area and porosity.

Quantitative Data for VDP-based MOFs
MOF DesignationMetal CenterOther LinkersBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Uptake (mmol/g at 273 K, 1 bar)H₂ Uptake (wt% at 77 K, 1 bar)Reference
[Zn₂(bdc)₂(4,4'-bpe)]Zn(II)1,4-Benzenedicarboxylate~1200~0.55~2.5~1.2Fictional Example
[Cu(sip)(4,4'-bpe)₀.₅]Cu(II)5-Sulfoisophthalate~950~0.42~2.1~1.0Fictional Example
[Co₂(dobdc)(4,4'-bpe)]Co(II)2,5-Dioxido-1,4-benzenedicarboxylate~1500~0.68~3.0~1.5Fictional Example

Note: The data in this table is representative and may vary depending on the specific synthesis and activation conditions.

Diagram of Solvothermal MOF Synthesis Workflow:

MOF_Synthesis cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Work-up & Activation Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Mixing Mixing & Dissolution Organic_Linker1 Organic Linker 1 (e.g., H₂bdc) VDP_Linker This compound (VDP) Solvent Solvent (e.g., DMF) Sealed_Vessel Transfer to Sealed Vessel Mixing->Sealed_Vessel Solution Heating Heating (e.g., 100°C for 24h) Sealed_Vessel->Heating Cooling Cooling to Room Temperature Heating->Cooling Crystallization Washing Washing with Fresh Solvent Cooling->Washing Crystals Solvent_Exchange Solvent Exchange (e.g., Methanol, Chloroform) Washing->Solvent_Exchange Activation Activation (Vacuum & Heat) Solvent_Exchange->Activation Final_Product Porous MOF Material Activation->Final_Product

Caption: Workflow for the solvothermal synthesis of a VDP-based MOF.

Application in Coordination Polymers for Chemical Sensing

The extended π-system of this compound, coupled with its ability to form robust coordination networks, makes it a suitable building block for luminescent coordination polymers. These materials can exhibit changes in their fluorescence properties upon interaction with specific analytes, enabling their use as chemical sensors.

Protocol: Synthesis of a Luminescent VDP-based Coordination Polymer Sensor

This protocol outlines the synthesis of a cadmium-based coordination polymer, [Cd(4,4'-bpe)(bdc)]·n(solv), which can be used for the detection of nitroaromatic compounds.

Materials:

  • Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • 1,4-Benzenedicarboxylic acid (H₂bdc)

  • This compound (VDP)

  • N,N'-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL Teflon-lined stainless steel autoclave, combine 0.062 g (0.2 mmol) of cadmium nitrate tetrahydrate, 0.033 g (0.2 mmol) of 1,4-benzenedicarboxylic acid, and 0.036 g (0.2 mmol) of this compound.

  • Add a solvent mixture of 8 mL of DMF and 2 mL of ethanol.

  • Seal the autoclave and heat it at 120 °C for 72 hours.

  • After slow cooling to room temperature, colorless needle-shaped crystals are obtained.

  • The crystals are collected by filtration, washed with fresh DMF, and dried in air.

Sensing Application Protocol:

  • Grind the as-synthesized crystals into a fine powder.

  • Disperse a small amount of the powdered coordination polymer in a solvent (e.g., ethanol) to form a stable suspension.

  • Record the baseline fluorescence emission spectrum of the suspension.

  • Introduce a solution of the analyte (e.g., 2,4,6-trinitrophenol in ethanol) to the suspension.

  • Record the fluorescence emission spectrum again and observe the change in intensity. A significant decrease (quenching) of the fluorescence indicates the presence of the analyte.

Quantitative Sensing Performance
Coordination PolymerAnalyteDetection Limit (μM)Quenching Efficiency (%)Response Time (s)Reference
[Cd(4,4'-bpe)(bdc)]2,4,6-Trinitrophenol (TNP)~1.5~95< 60Fictional Example
[Zn(4,4'-bpe)(oba)]Nitrobenzene~5.2~88< 120Fictional Example
[Cd₂(4,4'-bpe)₂(ad)₂]Fe³⁺ ions~0.8~98< 30Fictional Example

Note: The data in this table is for illustrative purposes. oba = 4,4'-oxybis(benzoate), ad = adipate.

Diagram of Luminescence Quenching Sensing Mechanism:

Sensing_Mechanism cluster_excitation Excitation cluster_emission Emission cluster_quenching Quenching Excitation_Source Excitation Light (e.g., UV Lamp) CP_Ground Coordination Polymer (Ground State) Excitation_Source->CP_Ground CP_Excited Coordination Polymer (Excited State) CP_Ground->CP_Excited Absorption Fluorescence Fluorescence Emission CP_Excited->Fluorescence Radiative Decay Analyte Analyte Molecule (e.g., TNP) CP_Excited->Analyte Energy/Electron Transfer Quenched_State Non-radiative Decay (Quenched Fluorescence) Analyte->Quenched_State

Caption: Energy transfer process in luminescence quenching by an analyte.

Application in Heterogeneous Catalysis

Polymers and coordination materials incorporating this compound can serve as robust platforms for supporting catalytic metal centers. The pyridine nitrogen atoms can coordinate to metal ions, effectively immobilizing them within a solid matrix. This creates a heterogeneous catalyst that is easily separable from the reaction mixture, allowing for catalyst recycling and continuous flow processes.

Protocol: Preparation of a VDP-containing Polymer-supported Catalyst

This protocol describes the synthesis of a crosslinked poly(4-vinylpyridine)-co-divinylbenzene resin and its subsequent metallation to create a heterogeneous catalyst.

Materials:

  • 4-Vinylpyridine

  • Divinylbenzene (DVB) (as a crosslinker)

  • Azobisisobutyronitrile (AIBN) (as an initiator)

  • Toluene

  • Palladium(II) chloride (PdCl₂)

  • Ethanol

Procedure:

Part A: Polymer Synthesis

  • In a round-bottom flask, prepare a solution of 10 g of 4-vinylpyridine, 2 g of divinylbenzene, and 0.1 g of AIBN in 50 mL of toluene.

  • Deoxygenate the solution by bubbling nitrogen through it for 30 minutes.

  • Heat the mixture at 80 °C under a nitrogen atmosphere with stirring for 24 hours. A solid polymer will precipitate.

  • Cool the mixture, filter the polymer, and wash it extensively with toluene and then ethanol.

  • Dry the polymer beads in a vacuum oven at 60 °C overnight.

Part B: Catalyst Preparation (Immobilization of Palladium)

  • Suspend 5 g of the dried poly(4-vinylpyridine-co-DVB) beads in 100 mL of ethanol.

  • In a separate beaker, dissolve 0.5 g of palladium(II) chloride in 50 mL of ethanol (gentle heating may be required).

  • Add the palladium solution to the polymer suspension and stir the mixture at room temperature for 48 hours.

  • The polymer beads will change color as the palladium coordinates to the pyridine sites.

  • Filter the metallated polymer, wash it with ethanol until the filtrate is colorless, and dry it under vacuum at 60 °C.

Catalytic Application (Example: Suzuki Coupling Reaction):

  • In a reaction flask, combine 1 mmol of an aryl halide (e.g., iodobenzene), 1.5 mmol of an arylboronic acid (e.g., phenylboronic acid), and 2 mmol of a base (e.g., K₂CO₃).

  • Add 10 mg of the prepared Pd-polymer catalyst.

  • Add 5 mL of a suitable solvent (e.g., a mixture of ethanol and water).

  • Heat the reaction mixture at 80 °C with stirring for the required time (monitor by TLC or GC).

  • After the reaction is complete, cool the mixture and separate the catalyst by simple filtration. The catalyst can be washed, dried, and reused for subsequent reactions.

Quantitative Catalytic Performance
CatalystReactionSubstrateProduct Yield (%)Turnover Number (TON)Recyclability (No. of Cycles)Reference
Pd@poly(4VP-co-DVB)Suzuki CouplingIodobenzene + Phenylboronic Acid>98~1000>5Fictional Example
Cu@poly(4VP-co-DVB)Click Reaction (Azide-Alkyne Cycloaddition)Benzyl Azide + Phenylacetylene>95~800>4Fictional Example
Ru@VDP-MOFHydrogenationStyrene>99~1500>6Fictional Example

Note: The data presented is illustrative. Performance depends on specific reaction conditions.

Diagram of a Heterogeneous Catalytic Cycle:

Catalytic_Cycle Catalyst Catalyst (e.g., Pd@Polymer) Intermediate_1 Catalyst-A Complex Catalyst->Intermediate_1 Oxidative Addition Reactant_A Reactant A (e.g., Aryl Halide) Reactant_A->Intermediate_1 Reactant_B Reactant B (e.g., Arylboronic Acid) Intermediate_2 Catalyst-A-B Complex Reactant_B->Intermediate_2 Intermediate_1->Intermediate_2 Transmetalation Intermediate_2->Catalyst Reductive Elimination Product Product (e.g., Biphenyl) Intermediate_2->Product

Caption: A simplified catalytic cycle for a Suzuki coupling reaction.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4,4'-Vinylenedipyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the purification of crude 4,4'-Vinylenedipyridine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications? A1: this compound, also known as 1,2-Di(4-pyridyl)ethylene, is a dipyridine derivative with the chemical formula C12H10N2.[1][2] It typically appears as a light brown or pale-yellow crystalline powder.[1][3] It is widely used as a ligand or linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Additionally, it serves as a useful compound in various organic syntheses.[1][3]

Q2: What are the likely impurities in crude this compound? A2: Impurities in crude this compound typically originate from its synthesis. Common synthetic routes involve reacting 4-methylpyridine with 4-pyridinecarboxaldehyde.[1] Therefore, potential impurities include:

  • Unreacted Starting Materials: 4-methylpyridine and 4-pyridinecarboxaldehyde.[1]

  • Reaction By-products: Side products from the condensation reaction.

  • Degradation Products: The vinyl group can be susceptible to oxidation or polymerization, especially when exposed to light, air, or high temperatures.[4] Pyridine-containing compounds can also degrade and form colored impurities.[5]

  • Residual Solvents and Reagents: Acetic acid or other solvents used during synthesis and work-up.[1]

Q3: Which purification method is most suitable for my sample? A3: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

  • Recrystallization: Ideal for removing small amounts of impurities from a solid sample and is scalable. It is often the first method to try if the crude product is mostly crystalline.

  • Column Chromatography: Excellent for separating compounds with different polarities, making it effective for removing by-products and unreacted starting materials that are difficult to remove by recrystallization.[3]

  • Sublimation: A suitable technique for compounds that can transition directly from a solid to a gas phase without decomposing, often yielding very high purity product.[6] This is effective for non-volatile impurities.

Purification Method Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for crude this compound.

Purification Method Selection start Crude this compound purity_check Assess Initial Purity & Impurity Profile (TLC, NMR) start->purity_check is_solid Is the crude product a solid? purity_check->is_solid is_high_purity Is purity already >90%? is_solid->is_high_purity Yes oily_crude Consider initial purification by extraction or trituration is_solid->oily_crude No (Oily) impurities_polar Are impurities significantly different in polarity? is_high_purity->impurities_polar No recrystallization Recrystallization is_high_purity->recrystallization Yes impurities_polar->recrystallization No, try recrystallization first chromatography Column Chromatography impurities_polar->chromatography Yes sublimation Sublimation for Final Polish recrystallization->sublimation Optional end_pure High-Purity Product recrystallization->end_pure chromatography->sublimation Optional chromatography->end_pure sublimation->end_pure

Caption: Workflow for selecting a purification method for this compound.

Method 1: Recrystallization

Recrystallization is a technique used to purify a crystalline compound by dissolving it in a hot solvent and allowing it to cool, whereupon the compound forms purer crystals and impurities remain in the solution.[7]

Experimental Protocol: Recrystallization from Water
  • Solvent Selection: Water is a documented solvent for the recrystallization of this compound.[3] The compound's solubility is approximately 1.6 g per 100 mL at 100°C.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1.5 g of crude product, add approximately 15 mL of deionized water to start.[7] Heat the mixture to boiling on a hot plate with stirring.[8]

  • Achieve Saturation: Continue adding small portions of hot water until the solid just dissolves completely.[9] Avoid adding an excess of solvent to maximize yield.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% of the solute's weight).[10] Bring the solution back to a boil for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[10]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once it has reached room temperature, place the flask in an ice-water bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any adhering mother liquor.[10]

  • Drying: Draw air through the crystals on the filter for several minutes.[8] Transfer the crystals to a watch glass and allow them to air-dry or dry in a vacuum oven at a moderate temperature. The melting point of pure 1,2-Di(4-pyridyl)ethylene is 148-152 °C.[3]

Quantitative Data for Recrystallization
ParameterValueReference
Solvent Deionized Water[3]
Solubility ~1.6 g / 100 mL at 100°C[1]
Melting Point (Pure) 148-152 °C[3]
Troubleshooting Recrystallization

Q: My compound "oiled out" instead of forming crystals. What should I do? A: "Oiling out" happens when the solute comes out of solution above its melting point. To fix this, try reheating the solution to dissolve the oil and then add a bit more solvent to lower the saturation point.[5] Alternatively, consider using a solvent with a lower boiling point or a co-solvent system.[7]

Q: No crystals are forming, even after cooling in an ice bath. What went wrong? A: This usually indicates that too much solvent was added, and the solution is not supersaturated. You can try to boil off some of the solvent to concentrate the solution and then attempt to cool it again. Another technique is to scratch the inside of the flask with a glass rod at the surface of the liquid to induce nucleation.

Q: The final product is still colored. How can I fix this? A: The presence of color indicates persistent impurities. Ensure that you are using activated charcoal during the recrystallization process.[10] If the color persists, a second recrystallization may be necessary, or the impurity may need to be removed by another method, such as column chromatography.[5]

Method 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Experimental Protocol: Column Chromatography
  • Stationary Phase Selection: Silica gel is a common choice for purifying pyridine derivatives.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The optimal ratio should be determined by Thin Layer Chromatography (TLC) to achieve good separation (Rf value of ~0.3 for the desired product).

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column. Allow the silica to settle into a uniform bed without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully load the solution onto the top of the silica bed.

  • Elution: Add the mobile phase to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity. Collect fractions continuously.

  • Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[1]

Troubleshooting Column Chromatography

Q: My compound is streaking or "tailing" on the TLC plate and the column. Why? A: The basic nitrogen on the pyridine rings can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.[11] To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent.[11] This will neutralize the active sites on the silica. Alternatively, you can use a different stationary phase like neutral or basic alumina.[11]

Q: I am getting a very low yield after chromatography. Where did my product go? A: Low recovery can be caused by irreversible adsorption of the product onto the silica gel or decomposition on the acidic stationary phase.[11] Using a deactivated stationary phase (like neutralized silica or alumina) can help.[11] Also, ensure gentle removal of the solvent post-purification, as the compound may be thermally sensitive.[11]

Q: The separation between my product and an impurity is poor. A: Poor separation means the mobile phase is not optimal. If the spots are too high on the TLC plate (high Rf), the eluent is too polar; decrease the amount of the polar solvent. If the spots are too low (low Rf), the eluent is not polar enough; increase the amount of the polar solvent. Experiment with different solvent systems to improve resolution.

General Troubleshooting Workflows

Troubleshooting Low Yield

Troubleshooting Low Yield start Low Yield After Purification method Which method was used? start->method recrystallization Recrystallization method->recrystallization Recrystallization chromatography Column Chromatography method->chromatography Chromatography recryst_cause Possible Cause? recrystallization->recryst_cause recryst_sol1 Too much solvent used recryst_cause->recryst_sol1 Incomplete Crystallization recryst_sol2 Premature crystallization during hot filtration recryst_cause->recryst_sol2 Filtration Loss recryst_sol3 Product is too soluble in cold solvent recryst_cause->recryst_sol3 High Solubility recryst_fix1 Concentrate mother liquor and re-cool recryst_sol1->recryst_fix1 recryst_fix2 Ensure filtration apparatus is pre-heated recryst_sol2->recryst_fix2 recryst_fix3 Use a different solvent or cool to lower temp recryst_sol3->recryst_fix3 chrom_cause Possible Cause? chromatography->chrom_cause chrom_sol1 Product decomposed on acidic silica chrom_cause->chrom_sol1 Decomposition chrom_sol2 Product irreversibly adsorbed to silica chrom_cause->chrom_sol2 Adsorption chrom_sol3 Material loss during solvent removal chrom_cause->chrom_sol3 Evaporation chrom_fix1 Use neutralized silica or alumina chrom_sol1->chrom_fix1 chrom_fix2 Add triethylamine to eluent; Use a more polar eluent chrom_sol2->chrom_fix2 chrom_fix3 Use gentle heat and reduced pressure chrom_sol3->chrom_fix3

Caption: A troubleshooting guide for diagnosing the cause of low product yield.

Troubleshooting Colored Impurities

Troubleshooting Colored Impurities start Purified Product is Discolored (e.g., Yellow, Brown) assess Assess Purity by TLC/NMR start->assess is_pure Is the product otherwise pure? assess->is_pure charcoal_step Perform Recrystallization with Activated Charcoal is_pure->charcoal_step Yes chromatography Column Chromatography to remove colored impurities is_pure->chromatography No, other impurities present check_color1 Is color removed? charcoal_step->check_color1 check_color1->chromatography No end_success Purification Successful check_color1->end_success Yes check_color2 Is color removed? chromatography->check_color2 check_color2->end_success Yes end_fail Consider alternative methods (e.g., Sublimation) or re-evaluate impurity identity check_color2->end_fail No

Caption: A workflow for addressing discoloration in the purified product.

References

Technical Support Center: 4,4'-Vinylenedipyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-Vinylenedipyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The synthesis of this compound, typically through the condensation of 4-picoline and 4-pyridinecarboxaldehyde, can lead to several impurities. While specific impurity profiles can vary based on reaction conditions, the most common impurities include:

  • Unreacted Starting Materials: Residual 4-picoline and 4-pyridinecarboxaldehyde are frequently observed in the crude product.

  • Self-Condensation Product of 4-Pyridinecarboxaldehyde: Aldol condensation of two molecules of 4-pyridinecarboxaldehyde can occur as a side reaction, leading to the formation of a dimeric impurity.

  • Oxidation Products: this compound is susceptible to oxidation, which can lead to the formation of various oxidized byproducts, especially if the reaction is exposed to air for extended periods at elevated temperatures.

  • Cis-Isomer of this compound: While the trans-isomer is the thermodynamically more stable and desired product, small amounts of the cis-isomer may also be formed.

Q2: My final product is a brownish color instead of the expected light yellow. What is the likely cause?

A brown coloration in the final product often indicates the presence of impurities. Older samples of the starting material, 4-pyridinecarboxaldehyde, can be brown due to the presence of impurities, and using such starting material can result in a colored product. Additionally, oxidation of the final product during the reaction or workup can also lead to discoloration.

Q3: I am having difficulty purifying my this compound. What are the recommended purification methods?

The most effective methods for purifying this compound are recrystallization and column chromatography.[1] The choice of method depends on the nature and quantity of the impurities.

  • Recrystallization: This is a good first-line purification technique, especially for removing less soluble impurities. Water is a commonly used solvent for the recrystallization of the free base.[1] For the dihydrochloride salt, ethanol is a suitable solvent.[1]

  • Column Chromatography: For more challenging separations, particularly for removing impurities with similar polarity to the product, silica gel column chromatography is effective. A solvent system of ethyl acetate in hexanes is a common choice for the mobile phase.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete reaction - Ensure the reaction is allowed to proceed for the recommended time and at the appropriate temperature. - Verify the purity and reactivity of the starting materials.
Side reactions - Control the reaction temperature carefully, as higher temperatures can favor the formation of byproducts. - Add the reagents in the specified order and at the recommended rate to minimize side reactions.
Product loss during workup - Optimize the extraction and washing steps to minimize the loss of product into the aqueous phase. - Be cautious during solvent removal to avoid accidental loss of the product.
Inefficient purification - Select the appropriate purification method (recrystallization or column chromatography) based on the impurity profile. - Optimize the solvent system for recrystallization or the eluent for column chromatography to maximize recovery.
Issue 2: Presence of Unreacted Starting Materials in the Final Product
Analytical Observation (¹H NMR) Troubleshooting Step
Signals corresponding to 4-picoline (δ ~2.3 ppm for CH₃, δ ~7.1 and 8.5 ppm for pyridine ring protons) are observed.- Ensure a slight excess of 4-pyridinecarboxaldehyde is used to drive the reaction to completion. - Increase the reaction time or temperature, monitoring for the disappearance of the starting material by TLC or ¹H NMR. - Purify the crude product using column chromatography.
Signals corresponding to 4-pyridinecarboxaldehyde (δ ~10.1 ppm for CHO proton, δ ~7.7 and 8.9 ppm for pyridine ring protons) are observed.- Ensure the stoichiometry of the reactants is correct. - Verify the activity of the base used for the condensation. - Purify the crude product using column chromatography.

Table 1: ¹H NMR Chemical Shifts of Starting Materials and Product

CompoundFunctional GroupChemical Shift (δ, ppm) in CDCl₃
4-PicolineCH₃~2.35
Pyridine H~7.1 (d), ~8.46 (d)
4-PyridinecarboxaldehydeCHO~10.11
Pyridine H~7.72 (d), ~8.90 (d)
This compoundVinyl H~7.55 (s)
Pyridine H~7.61 (d), ~8.62 (d)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Issue 3: Difficulty in Removing Colored Impurities
Problem Troubleshooting Step
The purified product remains colored after initial purification.- If using recrystallization, consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool. - For column chromatography, ensure the silica gel is properly packed and use an appropriate solvent gradient to separate the colored components.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline based on literature procedures.[1][2]

Materials:

  • 4-Picoline

  • 4-Pyridinecarboxaldehyde

  • Lithium diisopropylamide (LDA) solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Acetic acid

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Deprotonation of 4-Picoline: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-picoline in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of LDA in THF to the cooled solution with stirring.

  • Condensation Reaction: To the resulting deep red solution of the 4-picolyl anion, slowly add a solution of 4-pyridinecarboxaldehyde in anhydrous THF. Maintain the temperature at -78 °C during the addition.

  • Quenching and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

Purification Protocol 1: Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot water.[1]

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Purification Protocol 2: Column Chromatography
  • Prepare a silica gel column using a slurry of silica gel in hexanes.

  • Dissolve the crude product in a minimum amount of the eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Protocol: GC-MS Analysis

A gas chromatography-mass spectrometry (GC-MS) method can be developed to analyze the crude reaction mixture and identify impurities.

  • Column: A non-polar capillary column (e.g., DB-5MS or equivalent).

  • Carrier Gas: Helium.

  • Injection Mode: Split.

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV.

This method should allow for the separation and identification of the starting materials, the product, and potential higher-boiling byproducts.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis 4-Picoline 4-Picoline Reaction Reaction 4-Picoline->Reaction 4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde->Reaction Base (LDA) Base (LDA) Base (LDA)->Reaction Crude Product Crude Product Reaction->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product NMR NMR Pure Product->NMR GC-MS GC-MS Pure Product->GC-MS

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_low_yield Troubleshooting Low Yield cluster_impure_product Troubleshooting Impurities start Problem with Synthesis low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product check_conditions Check Reaction Conditions low_yield->check_conditions check_reagents Check Starting Materials low_yield->check_reagents optimize_workup Optimize Workup & Purification low_yield->optimize_workup unreacted_sm Unreacted Starting Materials impure_product->unreacted_sm side_products Side-Reaction Products impure_product->side_products colored_impurities Colored Impurities impure_product->colored_impurities Adjust Stoichiometry\nor Reaction Time Adjust Stoichiometry or Reaction Time unreacted_sm->Adjust Stoichiometry\nor Reaction Time Optimize Reaction\nTemperature Optimize Reaction Temperature side_products->Optimize Reaction\nTemperature Use Activated Charcoal\nor Column Chromatography Use Activated Charcoal or Column Chromatography colored_impurities->Use Activated Charcoal\nor Column Chromatography

Caption: A logical troubleshooting guide for common issues in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 4,4'-Vinylenedipyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,4'-vinylenedipyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Several synthetic routes are commonly employed to synthesize this compound. These include the Wittig reaction, Horner-Wadsworth-Emmons (HWE) reaction, Heck coupling, and a condensation reaction involving 4-methylpyridine and 4-pyridinecarboxaldehyde, often facilitated by a strong base like lithium diisopropylamide (LDA).

Q2: I am getting a low yield of this compound. What are the general factors I should investigate?

A2: Low yields can stem from several factors irrespective of the synthetic method. Key areas to investigate include the purity of starting materials, effectiveness of the chosen solvent and catalyst, and optimization of reaction temperature and time.[1] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction duration.[1]

Q3: How can I purify the final this compound product?

A3: Purification of this compound can be challenging due to its polarity. Common methods include column chromatography on silica gel.[2] Recrystallization from water is also a reported method for purification.[2] The choice of purification strategy will depend on the impurities present from the specific synthetic route used.

Troubleshooting Guides by Synthetic Method

Condensation of 4-Methylpyridine and 4-Pyridinecarboxaldehyde

This method involves the deprotonation of 4-methylpyridine with a strong base like LDA, followed by reaction with 4-pyridinecarboxaldehyde and subsequent dehydration.

Issue: Low or no product yield.

  • Potential Cause: Incomplete deprotonation of 4-methylpyridine.

    • Troubleshooting:

      • Ensure the LDA solution is fresh and has been properly titrated.

      • Maintain a low temperature (e.g., -70 °C) during the deprotonation step to prevent LDA decomposition.[2]

      • Use a slight excess of LDA to ensure complete reaction with 4-methylpyridine.[2]

  • Potential Cause: Side reactions of the highly reactive intermediates.

    • Troubleshooting:

      • Add the 4-pyridinecarboxaldehyde slowly to the reaction mixture to control the reaction rate and minimize side product formation.[2]

      • Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the reagents.

  • Potential Cause: Incomplete dehydration of the aldol-type intermediate.

    • Troubleshooting:

      • Ensure a sufficient reflux time in acetic acid (e.g., 24 hours) to drive the dehydration to completion.[2]

Wittig Reaction

The Wittig reaction provides a reliable method for alkene synthesis from an aldehyde and a phosphonium ylide.

Issue: Low yield of this compound.

  • Potential Cause: Incomplete formation of the phosphonium ylide.

    • Troubleshooting:

      • Use a sufficiently strong and fresh base (e.g., NaOH, NaH, NaOMe, or n-butyllithium) to deprotonate the phosphonium salt.[3]

      • Ensure the reaction for ylide formation is carried out in an appropriate anhydrous solvent.

  • Potential Cause: Side reactions of the ylide or aldehyde.

    • Troubleshooting:

      • Generate the ylide in situ in the presence of the 4-pyridinecarboxaldehyde to ensure it reacts as it is formed.

      • Control the reaction temperature, as some ylides can be thermally unstable.

Issue: Difficulty in purifying the product from triphenylphosphine oxide.

  • Potential Cause: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be difficult to separate from the desired product due to similar polarities.[4]

    • Troubleshooting:

      • Column Chromatography: A carefully optimized gradient elution on silica gel can separate this compound from triphenylphosphine oxide.

      • Extraction: In some cases, an acidic workup can be used. The basic pyridine nitrogens of the desired product will be protonated, making it water-soluble and allowing for separation from the neutral triphenylphosphine oxide by extraction.

      • Recrystallization: Careful selection of a recrystallization solvent may allow for the selective crystallization of either the product or the byproduct.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion.

Issue: Low yield or no reaction.

  • Potential Cause: The phosphonate carbanion is not being formed.

    • Troubleshooting:

      • Ensure a suitable base (e.g., NaH, t-BuOK) is used to deprotonate the phosphonate.

      • The phosphonate must have an adjacent electron-withdrawing group to be sufficiently acidic for deprotonation.[5]

  • Potential Cause: The reaction is not proceeding to the alkene.

    • Troubleshooting:

      • In the absence of a strong electron-withdrawing group, the reaction may stop at the β-hydroxyphosphonate intermediate. This intermediate can be converted to the alkene by reaction with reagents like diisopropylcarbodiimide.[5]

Advantage: A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is typically water-soluble, making purification much simpler than in the Wittig reaction.[5]

Heck Coupling

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.

Issue: Low yield of the desired product.

  • Potential Cause: Inactive catalyst.

    • Troubleshooting:

      • Ensure the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) is of high quality.

      • The choice of ligand can be critical. If using a phosphine ligand, ensure it is not oxidized. Ligand-free conditions have also been reported to be effective in some cases.

  • Potential Cause: Unfavorable reaction conditions.

    • Troubleshooting:

      • Base: The choice of base is important. Inorganic bases like NaHCO₃ or organic bases like triethylamine are commonly used.

      • Solvent: Polar aprotic solvents like DMF or NMP are often effective.

      • Temperature: The reaction often requires elevated temperatures (e.g., 90-140 °C).

Issue: Formation of regioisomers or side products.

  • Potential Cause: The Heck reaction can sometimes yield a mixture of regioisomers.

    • Troubleshooting:

      • The regioselectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions. For the synthesis of trans-stilbene derivatives, the Heck reaction is generally highly stereoselective.[6]

Data Presentation: Comparison of Synthetic Methods

ParameterCondensation (LDA)Wittig ReactionHorner-Wadsworth-EmmonsHeck CouplingKnoevenagel Condensation
Starting Materials 4-Methylpyridine, 4-Pyridinecarboxaldehyde(4-Pyridylmethyl)triphenylphosphonium salt, 4-PyridinecarboxaldehydeDiethyl (4-pyridylmethyl)phosphonate, 4-Pyridinecarboxaldehyde4-Halopyridine, 4-Vinylpyridine4-Pyridinecarboxaldehyde, 4-Pyridylacetic acid derivative
Key Reagents LDA, Acetic Acid[2]Strong base (e.g., NaOH)Strong base (e.g., NaH)Palladium catalyst, BaseWeak base (e.g., piperidine)
Typical Yield ~49%[2]Varies, can be highGenerally good to highModerate to goodVaries
Key Byproducts DiisopropylamineTriphenylphosphine oxideWater-soluble phosphateStoichiometric saltsWater
Purification Column Chromatography[2]Column Chromatography, ExtractionAqueous extraction, Column ChromatographyColumn ChromatographyFiltration, Recrystallization
Stereoselectivity Primarily transCan produce E/Z mixturesPredominantly E-isomer[5]Predominantly trans-isomer[6]Generally E-selective

Experimental Protocols

Detailed Protocol for Condensation of 4-Methylpyridine and 4-Pyridinecarboxaldehyde
  • Materials: 4-methylpyridine, 4-pyridinecarboxaldehyde, Lithium diisopropylamide (LDA) solution in THF, Acetic acid, Tetrahydrofuran (THF, anhydrous).

  • Procedure:

    • To a solution of 4-methylpyridine (4.12 mmol) in anhydrous THF (5 mL) at -70 °C under an inert atmosphere, add a solution of LDA in THF (4.32 mmol) dropwise.[2]

    • Stir the mixture at -70 °C for a specified time to ensure complete deprotonation.

    • Slowly add 4-pyridinecarboxaldehyde (4.12 mmol) to the reaction mixture while maintaining the low temperature.[2]

    • After the addition is complete, allow the reaction to proceed at low temperature for a period before warming to room temperature.

    • Add acetic acid (10 mL) and reflux the reaction mixture for 24 hours.[2]

    • After cooling, remove the solvent by rotary evaporation.

    • The crude product is then purified by column chromatography on silica gel to afford this compound.[2]

Mandatory Visualizations

Experimental Workflow for this compound Synthesis via Wittig Reaction

Wittig_Workflow cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_purification Purification phosphonium_salt Triphenyl(4-pyridinylmethyl) phosphonium chloride ylide Phosphonium Ylide phosphonium_salt->ylide Deprotonation base Strong Base (e.g., NaOH) base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde 4-Pyridinecarboxaldehyde aldehyde->oxaphosphetane product This compound oxaphosphetane->product byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct crude_mixture Crude Product Mixture product->crude_mixture byproduct->crude_mixture chromatography Column Chromatography crude_mixture->chromatography pure_product Pure this compound chromatography->pure_product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Troubleshooting Logic for Low Yield in Synthesis

Troubleshooting_Low_Yield cluster_investigation Initial Checks cluster_reagents Reagent Issues cluster_conditions Condition Optimization start Low Yield of This compound check_reagents Purity of Starting Materials? start->check_reagents check_conditions Reaction Conditions Optimized? start->check_conditions impure_reagents Use high purity reagents. Dry solvents. check_reagents->impure_reagents No degraded_catalyst Use fresh catalyst/base. check_reagents->degraded_catalyst No optimize_temp Vary reaction temperature. check_conditions->optimize_temp No optimize_time Monitor with TLC to find optimal reaction time. check_conditions->optimize_time No optimize_concentration Adjust reactant concentrations. check_conditions->optimize_concentration No end Improved Yield impure_reagents->end degraded_catalyst->end optimize_temp->end optimize_time->end optimize_concentration->end

Caption: Troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: 4-Vinylpyridine Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-vinylpyridine (4-VP) to prevent unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What causes 4-vinylpyridine to polymerize?

A1: 4-Vinylpyridine is a reactive monomer that can undergo spontaneous free-radical polymerization.[1] This process is typically initiated by:

  • Heat: Elevated temperatures significantly accelerate the rate of polymerization.[2]

  • Light: Exposure to light, especially UV light, can trigger the formation of free radicals.

  • Oxygen: While seemingly counterintuitive, the presence of oxygen is necessary for the activation of common phenolic inhibitors like hydroquinone and 4-tert-Butylcatechol (TBC). However, peroxides, which can form upon prolonged exposure to air, can also initiate polymerization.[3]

  • Contamination: Impurities, such as peroxides, acids, or metal ions, can act as initiators for polymerization.

Q2: What are the signs of 4-vinylpyridine polymerization?

A2: Unwanted polymerization can be identified by the following observations:

  • Increased viscosity of the liquid.

  • Formation of a solid or gel-like substance.

  • Haziness or turbidity in the normally clear liquid.

  • Color change, often to a darker brown or yellow.

Q3: What are the recommended storage conditions for 4-vinylpyridine?

A3: To ensure the stability of 4-vinylpyridine, it is crucial to store it under the following conditions:

ParameterRecommendationRationale
Temperature -20°C is the most frequently recommended storage temperature.[2][4][5] Storage below -10°C is also cited as a requirement.Low temperatures drastically reduce the rate of autopolymerization.
Inhibitor Shipped with an inhibitor, typically 100 ppm of hydroquinone (HQ).[2][4][5][6] 4-tert-Butylcatechol (TBC) is another common inhibitor for vinyl monomers.[3]Inhibitors scavenge free radicals, preventing the initiation of polymerization.
Atmosphere Store under an air headspace. Do not store under an inert atmosphere like nitrogen or argon when using phenolic inhibitors.Phenolic inhibitors like hydroquinone and TBC require oxygen to function effectively as radical scavengers.[3]
Light Protection Store in an amber or opaque container to protect from light.Prevents light-induced polymerization.
Container Keep the container tightly sealed to prevent contamination and evaporation of the monomer.[4]Protects from moisture and other potential contaminants.

Q4: How long can I store 4-vinylpyridine?

A4: The shelf-life of 4-vinylpyridine is highly dependent on storage conditions. While some suppliers offer a standard warranty of one year from the date of shipment for products without a specified expiration date, it is crucial to monitor the inhibitor concentration and the physical state of the monomer, especially for long-term storage.[2] For critical applications, it is recommended to perform periodic quality control checks.

Q5: What is the purpose of the inhibitor in 4-vinylpyridine?

A5: Inhibitors are added to 4-vinylpyridine to prevent premature polymerization during shipping and storage. They work by reacting with and neutralizing free radicals that would otherwise initiate the polymerization chain reaction.

Q6: Do I need to remove the inhibitor before using 4-vinylpyridine in my experiment?

A6: For most polymerization reactions, the presence of an inhibitor will interfere with the desired reaction. Therefore, it is generally necessary to remove the inhibitor before use. Common methods for inhibitor removal include passing the monomer through a column of basic alumina or vacuum distillation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Increased viscosity or solidification of 4-vinylpyridine Polymerization has occurred due to improper storage (e.g., elevated temperature, light exposure, inhibitor depletion).If polymerization is extensive, the product may not be salvageable. For slightly viscous material, consider purification by vacuum distillation to separate the monomer from the polymer. Caution: Distillation of vinyl monomers can be hazardous; ensure proper safety precautions are in place.
Discoloration (darkening) of the monomer Partial polymerization or degradation has occurred.Check for other signs of polymerization. If the material is still liquid and the inhibitor concentration is within an acceptable range, it may be usable after purification (e.g., passing through alumina).
Low or no reactivity in a polymerization experiment The inhibitor was not completely removed.Re-purify the 4-vinylpyridine to ensure complete removal of the inhibitor. Confirm inhibitor removal through analytical methods if possible.
Inhibitor concentration is unknown or suspected to be low The inhibitor has been consumed over time due to exposure to initiators (heat, light).Determine the inhibitor concentration using an analytical method such as HPLC. If the concentration is low, a small amount of fresh inhibitor can be added for continued storage, or the monomer should be used immediately after purification.

Experimental Protocols

Protocol 1: Monitoring Inhibitor (Hydroquinone) Concentration by HPLC

Objective: To quantify the concentration of hydroquinone inhibitor in a 4-vinylpyridine sample.

Materials:

  • 4-vinylpyridine sample

  • Hydroquinone reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Sulfuric acid (optional, for mobile phase modification)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm)[7]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of methanol and water (e.g., 55:45 v/v).[8] Degas the mobile phase before use. Alternatively, a mobile phase of acetonitrile:water (10:90) with 0.1% sulfuric acid can be used.[7]

  • Standard Solution Preparation:

    • Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of hydroquinone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Protect this solution from light.

    • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 20, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a known amount of the 4-vinylpyridine sample into a volumetric flask.

    • Dilute to a known volume with the mobile phase to achieve a theoretical hydroquinone concentration within the range of the working standards.

  • HPLC Analysis:

    • Set the HPLC flow rate (e.g., 1.0 mL/min) and the UV detection wavelength to 295 nm or 300 nm.[7]

    • Inject the working standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared sample solution.

  • Data Analysis:

    • Identify the hydroquinone peak in the sample chromatogram based on the retention time of the standards.

    • Quantify the concentration of hydroquinone in the sample by comparing its peak area to the calibration curve.

Protocol 2: Accelerated Stability Study for 4-Vinylpyridine

Objective: To evaluate the stability of 4-vinylpyridine under elevated temperature conditions to predict its shelf-life under recommended storage conditions.

Materials:

  • 4-vinylpyridine with a known initial inhibitor concentration.

  • Amber glass vials with airtight seals.

  • Oven or incubator capable of maintaining a constant temperature (e.g., 40°C or 50°C).

  • Viscometer or rheometer.

  • HPLC system for inhibitor analysis (see Protocol 1).

Procedure:

  • Sample Preparation:

    • Aliquot the 4-vinylpyridine sample into several amber glass vials, ensuring a small headspace of air.

    • Tightly seal the vials.

  • Storage:

    • Place the vials in an oven at a constant elevated temperature (e.g., 40°C).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from the oven.

    • Allow the vial to cool to room temperature.

  • Evaluation:

    • Visual Inspection: Visually inspect the sample for any signs of polymerization (color change, haziness, solids).

    • Viscosity Measurement: Measure the viscosity of the sample. A significant increase in viscosity indicates polymerization.

    • Inhibitor Concentration: Determine the remaining hydroquinone concentration using the HPLC method described in Protocol 1.

  • Data Analysis:

    • Plot the inhibitor concentration versus time at the elevated temperature to determine the depletion rate.

    • Plot the viscosity versus time to identify the onset of polymerization.

    • The data can be used to estimate the shelf-life at lower, recommended storage temperatures using kinetic models, although this requires expertise in chemical kinetics. A simpler approach is to define failure as the point where inhibitor concentration drops below a critical level or viscosity increases significantly.

Visualizations

Preventing_Polymerization storage_temp Low Temperature (-20°C) goal Prevent Polymerization of 4-Vinylpyridine storage_temp->goal storage_light Light Protection (Amber Container) storage_light->goal storage_atmosphere Air Headspace storage_atmosphere->goal storage_container Sealed Container storage_container->goal inhibitor_presence Presence of Inhibitor (e.g., Hydroquinone) inhibitor_presence->goal inhibitor_concentration Adequate Concentration (e.g., 100 ppm) inhibitor_concentration->goal inhibitor_monitoring Regular Monitoring inhibitor_monitoring->inhibitor_concentration cause_heat Heat cause_heat->goal cause_light Light cause_light->goal cause_impurities Impurities cause_impurities->goal cause_inhibitor_depletion Inhibitor Depletion cause_inhibitor_depletion->goal Troubleshooting_Workflow cluster_inspection Initial Assessment cluster_analysis Quantitative Analysis cluster_decision Decision Making cluster_action Corrective Actions start Observe Issue with 4-Vinylpyridine visual_check Visual Inspection (Color, Solids, Haziness) start->visual_check viscosity_check Check Viscosity visual_check->viscosity_check is_polymerized Polymerization Evident? viscosity_check->is_polymerized inhibitor_analysis Analyze Inhibitor Concentration (HPLC) is_inhibitor_low Inhibitor Concentration Low? inhibitor_analysis->is_inhibitor_low is_polymerized->inhibitor_analysis No action_discard Discard Material is_polymerized->action_discard Yes action_purify Purify Monomer (Distillation/Alumina) is_inhibitor_low->action_purify Yes action_use_immediately Use Immediately After Purification is_inhibitor_low->action_use_immediately No, but using in reaction action_purify->action_use_immediately action_add_inhibitor Add Fresh Inhibitor for Storage action_purify->action_add_inhibitor

References

Technical Support Center: Synthesis of 4,4'-Vinylenedipyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,4'-Vinylenedipyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed experimental protocols to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most frequently employed methods for synthesizing this compound are the Wittig reaction and a condensation reaction involving 4-methylpyridine (4-picoline). The Wittig reaction typically involves reacting a phosphonium salt derived from 4-pyridylmethyl chloride with 4-pyridinecarboxaldehyde.[1] The condensation route often utilizes a strong base like lithium diisopropylamide (LDA) to deprotonate 4-methylpyridine, which then reacts with 4-pyridinecarboxaldehyde.[2] Another related olefination method is the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate-stabilized carbanion and is known for producing predominantly E-alkenes and having water-soluble byproducts that simplify purification.[3][4]

Q2: My reaction yield is consistently low. What are the first parameters I should investigate?

A2: Low yields can stem from several factors. A systematic approach is best:

  • Purity of Starting Materials: Ensure all reagents, especially the aldehyde and any phosphonium salts or phosphonates, are pure and dry. Aldehydes can oxidize over time, and phosphonium ylides are sensitive to moisture.[5]

  • Reaction Conditions: Temperature, reaction time, and choice of base are critical. For instance, in the Wittig reaction, using a strong base like NaOH is common, but other bases like NaH or NaOMe can be used and may affect the outcome.[1][6] For condensation reactions with LDA, maintaining a very low temperature (e.g., -70 °C) during the initial deprotonation is crucial.[2]

  • Inert Atmosphere: Reactions involving highly reactive intermediates like ylides or organolithium reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by oxygen or moisture.[7]

Q3: How can I purify the final this compound product effectively?

A3: Purification can be challenging. Common methods include:

  • Recrystallization: This is a highly effective method for purifying the solid product. Water can be used as a solvent for recrystallization (e.g., 1.6g/100mL at 100°C).[2] The key is to find a solvent in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.[8]

  • Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography is effective.[2]

  • Washing/Extraction: During the workup of a Wittig reaction, the triphenylphosphine oxide byproduct can be difficult to remove.[9] The Horner-Wadsworth-Emmons reaction is advantageous here, as the dialkylphosphate byproduct is water-soluble and can be easily removed with an aqueous extraction.[3][4]

Q4: What are the common side products, and how can their formation be minimized?

A4: Common side products include:

  • cis-Isomer: While the trans (E)-isomer of this compound is typically the desired product, the cis (Z)-isomer can also form, particularly in Wittig reactions. Stabilized ylides, as used in the Horner-Wadsworth-Emmons reaction, generally favor the formation of the E-alkene.[3][6] In some Wittig protocols, the trans isomer selectively precipitates from the reaction mixture, aiding in its isolation.[1]

  • Triphenylphosphine Oxide: This is a ubiquitous byproduct of the Wittig reaction. Its removal can be challenging due to its solubility in many organic solvents.[9] Using the HWE reaction avoids this specific byproduct.[3]

  • Polymerization: As a vinyl-substituted pyridine, the product can be susceptible to polymerization, especially at elevated temperatures or in the presence of acid.[10][11] It is advisable to conduct the reaction at the lowest effective temperature and to store the purified product under appropriate conditions (cool, dark, and potentially with an inhibitor).[10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation 1. Impure or degraded starting materials (e.g., oxidized aldehyde).1. Verify the purity of reagents by NMR or other analytical methods. Purify starting materials if necessary. Use freshly opened or distilled aldehydes.
2. Ineffective base or incomplete deprotonation (Wittig/HWE/LDA methods).2. Use a sufficiently strong, anhydrous base. For Wittig, ensure the NaOH solution is concentrated.[1] For LDA, ensure it is freshly prepared or properly titrated. Ensure reaction is moisture-free.
3. Catalyst deactivation (for coupling reactions like Heck).3. Use fresh, high-quality palladium catalyst and ligands. Ensure the reaction is under an inert atmosphere.[10]
Formation of an Oil Instead of Crystals 1. Presence of significant impurities.1. Attempt to purify the oil by column chromatography before a second recrystallization attempt.
2. Improper solvent choice for recrystallization.2. Re-dissolve the oil in a minimal amount of hot solvent and try adding a second, miscible "anti-solvent" dropwise until turbidity appears, then allow to cool slowly.[5]
Difficult to Remove Byproducts 1. Triphenylphosphine oxide from Wittig reaction remains.1. Consider switching to the Horner-Wadsworth-Emmons reaction to produce a water-soluble phosphate byproduct.[4] Alternatively, trituration or careful column chromatography may be required.
2. Unreacted starting materials co-eluting with the product.2. Optimize reaction time and stoichiometry to drive the reaction to completion. Monitor reaction progress by TLC. Adjust the polarity of the eluent for column chromatography.
Product is a Mixture of cis and trans Isomers 1. Reaction conditions favor formation of both isomers (common in Wittig with non-stabilized ylides).1. Use a Horner-Wadsworth-Emmons reaction, which strongly favors the E (trans) isomer.[3]
2. Isomerization during workup or purification.2. Avoid exposure to strong light or acid during workup and storage, as these can sometimes promote isomerization.

Data on Synthetic Protocols

Table 1: Comparison of Synthetic Protocols for this compound

MethodStarting MaterialsKey Reagents/ConditionsYieldReference
Condensation4-Methylpyridine, 4-PyridinecarboxaldehydeLDA, THF, -70 °C, then reflux in acetic acid for 24h49%[2]
Wittig Reaction4-Pyridylmethyl chloride, Triphenylphosphine, 4-Pyridinecarboxaldehyde1. DMF, 80 °C (salt formation) 2. Dichloromethane, 38% aq. NaOHNot explicitly stated, but produces trans isomer selectively.[1]
Horner-Wadsworth-Emmons(Typically) Diethyl 4-pyridylmethylphosphonate, 4-PyridinecarboxaldehydeBase (e.g., NaH, KOtBu)Generally good to high, favors E-isomer.[3]

Experimental Protocols

Protocol 1: Synthesis via Condensation Reaction[2]

This protocol describes the synthesis from 4-methylpyridine and 4-pyridinecarboxaldehyde.

Materials:

  • 4-Methylpyridine

  • 4-Pyridinecarboxaldehyde

  • Lithium diisopropylamide (LDA) solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Acetic acid

  • Standard glassware for anhydrous reactions (e.g., oven-dried, flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, add a solution of LDA (1.05 eq) in THF.

  • Cool the flask to -70 °C using a dry ice/acetone bath.

  • Slowly add 4-methylpyridine (1.0 eq) to the LDA solution while stirring. Maintain the temperature at -70 °C.

  • Stir the mixture at this temperature for 1 hour to ensure complete deprotonation.

  • Slowly add 4-pyridinecarboxaldehyde (1.0 eq) dropwise to the reaction mixture, ensuring the temperature remains at -70 °C.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature.

  • Add acetic acid (e.g., 10 mL for a ~4 mmol scale) and reflux the mixture for 24 hours. The solution should turn yellow.

  • After reflux, cool the mixture and remove the solvent by rotary evaporation to obtain a solid residue.

  • Purify the crude solid product by column chromatography to afford the light yellow solid this compound.

Protocol 2: Synthesis via Wittig Reaction[1]

This protocol involves a two-step process: formation of the phosphonium salt, followed by the Wittig reaction itself.

Part A: Preparation of Triphenyl(4-pyridinylmethyl)phosphonium chloride

  • In a 50 mL Erlenmeyer flask, combine 4-pyridylmethyl chloride hydrochloride (e.g., 2.25 g) and triphenylphosphine (e.g., 3.6 g).

  • Add dimethylformamide (DMF, 15 mL) and a stir bar.

  • Heat the mixture in an oil bath at 80 °C for 45 minutes with stirring.

  • After 45 minutes, cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization. If precipitation is slow, scratch the inside of the flask.

  • Collect the white to pale-orange precipitate by vacuum filtration.

Part B: Preparation of trans-1,2-bis(4-pyridinyl)ethene (this compound)

  • Prepare a 38% aqueous NaOH solution by carefully dissolving NaOH (e.g., 25 g) in cold distilled water (40 mL). Cool this solution in an ice bath.

  • In a 125 mL Erlenmeyer flask, suspend the phosphonium salt from Part A (e.g., 4.0 g) in dichloromethane (10 mL). Stir for 5 minutes.

  • Add 4-pyridinecarboxaldehyde (e.g., 1.2 mL) to the suspension while stirring.

  • Slowly add the cold NaOH solution to the flask. Stir the biphasic mixture vigorously for 30 minutes. The trans product may begin to precipitate.

  • Transfer the entire mixture to a separatory funnel. Wash the reaction flask with water (~100 mL) and dichloromethane (~15 mL) and add these washes to the funnel.

  • Gently invert the funnel several times (do not shake vigorously to avoid emulsion) and allow the layers to separate.

  • Drain the bottom dichloromethane layer. Extract the aqueous layer two more times with fresh dichloromethane (10 mL each time).

  • Combine all organic layers and dry with anhydrous MgSO₄.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the solid product. The product can be further purified by recrystallization.[1]

Visualizations

Wittig Reaction Pathway for this compound cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Products PPH3 PPh₃ (Triphenylphosphine) Salt Phosphonium Salt PPH3->Salt PYR_CH2Cl 4-Pyridylmethyl Chloride PYR_CH2Cl->Salt SN2 Reaction PYR_CHO 4-Pyridinecarboxaldehyde Oxaphosphetane Oxaphosphetane PYR_CHO->Oxaphosphetane [2+2] Cycloaddition Base Strong Base (e.g., NaOH) Ylide Phosphonium Ylide Base->Ylide Deprotonation Salt->Ylide Ylide->Oxaphosphetane Product This compound Oxaphosphetane->Product Elimination Byproduct Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->Byproduct

Caption: General pathway of the Wittig reaction for synthesizing this compound.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents reagents_ok Reagents Pure? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Parameters: - Temperature - Reaction Time - Base/Solvent conditions_ok->optimize_conditions No check_workup Analyze Workup & Purification conditions_ok->check_workup Yes optimize_conditions->start workup_ok Losing Product During Workup? check_workup->workup_ok optimize_workup Optimize Purification: - Recrystallization Solvent - Chromatography Conditions workup_ok->optimize_workup Yes end_success Yield Improved workup_ok->end_success No optimize_workup->start

Caption: Troubleshooting workflow for addressing low reaction yields.

Logical_Relationships Reaction Reaction Outcome Yield Yield Reaction->Yield SideProducts Side Products (e.g., cis-isomer, polymer) Reaction->SideProducts Purification Purification Difficulty Reaction->Purification Base Base Choice (Strength, Sterics) Base->Reaction affects rate & selectivity Temp Temperature Temp->Reaction affects rate & side reactions Solvent Solvent Solvent->Reaction affects solubility & reactivity Purity Reagent Purity Purity->Reaction critical for success

Caption: Key parameters influencing the outcome of this compound synthesis.

References

Troubleshooting low crystallinity in 4,4'-Vinylenedipyridine-based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Vinylenedipyridine-based Metal-Organic Frameworks (MOFs). The following sections address common issues encountered during synthesis that can lead to low crystallinity.

Troubleshooting Guide: Low Crystallinity

Low powder X-ray diffraction (PXRD) intensity, broad peaks, or an amorphous background are common indicators of poor crystallinity in MOF synthesis. This guide provides a systematic approach to diagnosing and resolving these issues.

Q1: My PXRD pattern shows very broad peaks and a high background, indicating low crystallinity. What are the most likely causes?

A1: Low crystallinity in this compound-based MOFs typically stems from issues in the nucleation and crystal growth process. The most common factors to investigate are:

  • Reactant Purity: Impurities in the this compound linker or the metal salt can inhibit or disrupt crystal growth.[1]

  • Solvent System: The choice of solvent and the ratio of co-solvents are critical. Polar, high-boiling point solvents like DMF, DEF, and DMA are often used to ensure all reactants are dissolved at reaction temperatures (typically 60-150 °C).[1] An inappropriate solvent can lead to rapid precipitation of an amorphous product.

  • Reaction Temperature and Time: Suboptimal temperature can either lead to an overly rapid nucleation, resulting in small, poorly crystalline particles, or slow, incomplete crystal growth. Reaction times that are too short may not allow for complete crystallization.

  • Modulator Concentration: Modulators, such as monofunctional carboxylic acids or mineral acids, compete with the linker to coordinate to the metal centers, slowing down the crystallization process and often leading to larger, more well-defined crystals.[1][2] An incorrect modulator concentration can be detrimental.

  • Stirring and Agitation: While stirring can ensure homogeneity, in some systems, static (unstirred) conditions are necessary to allow for the slow growth of high-quality crystals.

Q2: I've confirmed the purity of my reactants, but my product is still amorphous. How should I approach optimizing the solvent and temperature conditions?

A2: Optimizing solvent and temperature is a crucial step. A systematic approach is recommended.

  • Solvent Screening: If you are using a standard solvent like DMF, consider trying other high-boiling point polar solvents such as N,N'-diethylformamide (DEF) or N,N'-dimethylacetamide (DMA). Sometimes a mixture of solvents can improve solubility and crystal growth.

  • Temperature Gradient: Perform a series of small-scale syntheses at different temperatures (e.g., 80°C, 100°C, 120°C, 140°C) while keeping all other parameters constant. Analyze the PXRD of each product to identify the optimal temperature range. Reaction conditions like temperature and reactant composition have a significant impact on the structure and morphology of the final product.[3]

  • Cooling Rate: The rate at which the reaction is cooled can also influence crystallinity. A slow, controlled cooling process can sometimes promote the growth of larger and more ordered crystals.

Q3: I'm not using a modulator in my synthesis. Could this be the reason for low crystallinity, and how do I choose one?

A3: Yes, the absence of a modulator is a very common reason for poor crystallinity. Modulators control the nucleation rate, leading to better quality crystals.[2][4]

  • Why use a modulator? Modulators are typically small molecules that resemble the linker's coordinating group. They compete with the linker for binding to the metal ions, which slows down the formation of the MOF framework.[5] This slower process allows for more ordered crystal growth, reducing defects and improving overall crystallinity. The use of modulators like HCl can slow the deprotonation of the linker, promoting the growth of larger crystals and preventing the formation of amorphous phases.[1]

  • Choosing a Modulator: For carboxylate-based linkers often used in conjunction with this compound, common modulators include:

    • Monocarboxylic Acids: Acetic acid, formic acid, or benzoic acid are frequently used. They temporarily cap the metal clusters, preventing rapid, uncontrolled polymerization.

    • Mineral Acids: Small amounts of acids like HCl can also act as modulators by controlling the deprotonation of the organic linker.[1]

  • Optimizing Modulator Concentration: The amount of modulator is critical. Too little will have no effect, while too much can completely inhibit MOF formation. It is recommended to screen a range of modulator concentrations.

The following diagram illustrates a general workflow for troubleshooting low crystallinity.

G cluster_0 Troubleshooting Low Crystallinity cluster_1 Condition Optimization start Low Crystallinity (Broad PXRD Peaks) check_purity Verify Reactant Purity (Linker & Metal Salt) start->check_purity optimize_conditions Systematically Optimize Synthesis Conditions check_purity->optimize_conditions If pure check_modulator Introduce/Optimize Modulator optimize_conditions->check_modulator If still low opt_temp Vary Temperature optimize_conditions->opt_temp check_activation Review Activation Procedure check_modulator->check_activation If still low high_crystallinity High Crystallinity (Sharp PXRD Peaks) check_activation->high_crystallinity Problem Solved opt_solvent Screen Solvents/ Ratios opt_temp->opt_solvent opt_time Adjust Reaction Time opt_solvent->opt_time opt_time->check_modulator

A workflow for troubleshooting low crystallinity in MOF synthesis.

Frequently Asked Questions (FAQs)

Q4: Can the order of reactant addition affect the crystallinity of my this compound-based MOF?

A4: Yes, the order of addition can be important. It is generally recommended to dissolve the organic linkers (including the this compound) in the solvent first, followed by the addition of the metal salt solution. This can help to ensure a homogeneous reaction mixture before nucleation begins. For some syntheses, adding the metal salt solution dropwise can also help to control the nucleation rate.

Q5: My as-synthesized MOF appears crystalline by PXRD, but after activation, the crystallinity is lost. What could be the cause?

A5: This is a common issue related to the structural stability of the MOF. The loss of crystallinity upon activation (removal of solvent molecules from the pores) is often due to the collapse of the framework. Here are some steps to address this:

  • Gentle Activation: Avoid overly aggressive activation conditions. High temperatures can sometimes cause framework decomposition.

  • Solvent Exchange: Before heating under vacuum, perform a solvent exchange. Replace the high-boiling point synthesis solvent (e.g., DMF) with a more volatile solvent with lower surface tension (e.g., acetone, chloroform, or ethanol). This can reduce capillary forces that cause pore collapse during solvent removal.

  • Supercritical Drying: For very delicate frameworks, supercritical CO2 drying is an effective but more complex method to remove solvents without causing structural collapse.

The relationship between synthesis, activation, and the final product's crystallinity is depicted below.

G synthesis Solvothermal Synthesis as_synthesized As-Synthesized MOF (Solvent in Pores) synthesis->as_synthesized activation Activation (Solvent Removal) as_synthesized->activation crystalline Crystalline Activated MOF activation->crystalline Successful amorphous Amorphous/Collapsed Framework activation->amorphous Framework Collapse

The impact of the activation step on MOF crystallinity.

Q6: Does the water content in the reaction mixture matter?

A6: Yes, water content can significantly influence the outcome of a MOF synthesis. In some cases, a small amount of water can be beneficial and act as a modulator or influence the formation of specific metal-oxo clusters that are crucial for the framework structure. However, in other systems, water can lead to the formation of dense, non-porous phases or amorphous hydroxides. If you are using anhydrous solvents, ensure they are properly dried. If your synthesis is known to be sensitive to water, conduct it under an inert atmosphere.

Quantitative Data Summary

While specific quantitative data for optimizing the crystallinity of all this compound-based MOFs is not universally available, the following table provides a general guide to the parameters that can be systematically varied.

ParameterTypical RangeEffect on CrystallinityTroubleshooting Action
Temperature 80 - 180 °CCan affect nucleation and growth rates. Too low may result in incomplete reaction; too high can lead to amorphous products.Systematically screen temperatures in 20 °C increments.
Reaction Time 12 - 72 hoursShorter times may not allow for full crystal growth. Longer times can sometimes lead to phase transformations.Analyze product crystallinity at different time points (e.g., 12h, 24h, 48h).
Modulator:Linker Ratio 0 - 100 equivalentsIncreasing modulator concentration generally slows crystallization, leading to larger, more well-defined crystals up to a certain point.Start with a low modulator concentration and systematically increase it.
Solvent Ratio (for co-solvents) N/ACan affect precursor solubility and nucleation kinetics.If using co-solvents (e.g., DMF/Ethanol), screen different volume ratios (e.g., 1:1, 2:1, 1:2).

Experimental Protocol Example: Synthesis of a this compound-based MOF

This protocol is a representative example and may require optimization for specific systems.

Materials:

  • Metal Salt (e.g., Zinc Nitrate Hexahydrate)

  • Carboxylic Acid Linker (e.g., Terephthalic Acid)

  • This compound

  • Solvent (e.g., N,N'-Dimethylformamide, DMF)

  • Modulator (e.g., Acetic Acid)

Procedure:

  • In a 20 mL scintillation vial, dissolve the carboxylic acid linker and this compound in DMF.

  • In a separate vial, dissolve the metal salt in DMF.

  • Add the desired amount of modulator to the linker solution and briefly sonicate to ensure homogeneity.

  • Add the metal salt solution to the linker solution.

  • Cap the vial tightly and place it in a preheated oven at the desired temperature (e.g., 120 °C) for the specified time (e.g., 24 hours).

  • After the reaction is complete, allow the oven to cool slowly to room temperature.

  • Collect the crystalline product by decanting the mother liquor.

  • Wash the product by soaking it in fresh DMF (3 x 12 hours) to remove unreacted starting materials.

  • Perform a solvent exchange with a more volatile solvent (e.g., acetone) for 3 days, replacing the solvent daily.

  • Dry the product under vacuum to obtain the activated MOF.

Characterization:

  • The crystallinity and phase purity of the final product should be confirmed using Powder X-ray Diffraction (PXRD).

  • Thermal stability can be assessed using Thermogravimetric Analysis (TGA).

  • Porosity is typically determined by nitrogen adsorption-desorption measurements at 77 K.

References

Stability issues of 4,4'-Vinylenedipyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4,4'-Vinylenedipyridine in solution. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.

Troubleshooting Guides

Issue 1: Unexpected Polymerization or Precipitation in Solution

Question: My solution of this compound turned cloudy and a solid precipitated out shortly after preparation. What could be the cause and how can I prevent this?

Answer: Unwanted polymerization is a common issue with this compound, especially under certain conditions. Here’s a step-by-step guide to troubleshoot this problem:

Troubleshooting Workflow:

start Precipitation Observed check_temp 1. Verify Storage & Handling Temperature start->check_temp improper_temp High temperature can initiate polymerization. check_temp->improper_temp Improper check_solvent 2. Evaluate Solvent Choice check_temp->check_solvent Proper solution_temp Store solid below -10°C. Prepare solutions at room temperature or below. improper_temp->solution_temp end Stable Solution solution_temp->end solvent_issue Solvent may be inappropriate or contain impurities. check_solvent->solvent_issue Improper check_light 3. Assess Light Exposure check_solvent->check_light Proper solvent_solution Use dry, high-purity solvents. Consider solvent polarity. solvent_issue->solvent_solution solvent_solution->end light_issue UV light can induce photopolymerization. check_light->light_issue Exposed check_atmosphere 4. Consider Atmosphere check_light->check_atmosphere Protected light_solution Work in a fume hood with UV-filtered light or in the dark. light_issue->light_solution light_solution->end atmosphere_issue Oxygen can potentially initiate polymerization. check_atmosphere->atmosphere_issue Air check_atmosphere->end Inert atmosphere_solution Degas solvent and handle under an inert atmosphere (e.g., N2 or Ar). atmosphere_issue->atmosphere_solution atmosphere_solution->end start Inconsistent Results analyze_purity 1. Verify Purity of Starting Material (NMR, HPLC) start->analyze_purity impure_material Impurities can catalyze degradation. analyze_purity->impure_material Impure monitor_stability 2. Monitor Solution Stability Over Time (UV-Vis, HPLC) analyze_purity->monitor_stability Pure purify Purify by recrystallization or column chromatography. impure_material->purify purify->monitor_stability degradation_observed Degradation is occurring. monitor_stability->degradation_observed Unstable end Consistent Results monitor_stability->end Stable identify_cause Investigate factors: pH, solvent, light, temp. degradation_observed->identify_cause control_ph Control pH identify_cause->control_ph optimize_solvent Optimize Solvent identify_cause->optimize_solvent protect_from_light Protect from Light identify_cause->protect_from_light control_temp Control Temperature identify_cause->control_temp control_ph->end optimize_solvent->end protect_from_light->end control_temp->end start Start: UV-Vis Stability Study prep_solution 1. Prepare a stock solution of This compound in the desired solvent. start->prep_solution determine_lambda 2. Determine the λmax of a diluted, fresh sample. prep_solution->determine_lambda prep_samples 3. Prepare identical samples in sealed, light-protected vials. determine_lambda->prep_samples expose_conditions 4. Expose samples to different conditions (e.g., temp, light). prep_samples->expose_conditions measure_absorbance 5. At set time intervals, withdraw an aliquot, dilute if necessary, and measure the absorbance at λmax. expose_conditions->measure_absorbance plot_data 6. Plot Absorbance vs. Time to determine the degradation rate. measure_absorbance->plot_data end End: Stability Profile plot_data->end

Technical Support Center: Controlling the Morphology of 4,4'-Vinylenedipyridine Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the synthesis and morphological control of 4,4'-vinylenedipyridine coordination polymers.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound coordination polymers, offering potential causes and solutions in a question-and-answer format.

Issue Potential Causes Troubleshooting Steps
No crystal formation or amorphous precipitate 1. Inappropriate solvent system: The polarity of the solvent may not be suitable for dissolving the reactants or for promoting crystal growth.[1][2][3] 2. Reaction temperature is too high or too low: Extreme temperatures can lead to rapid precipitation or prevent nucleation.[4][5] 3. Incorrect stoichiometry: The molar ratio of the metal salt to the this compound ligand is crucial for the formation of the desired coordination polymer.1. Solvent Screening: Experiment with a range of solvents or solvent mixtures with varying polarities (e.g., DMF, ethanol, water, acetonitrile).[2] 2. Temperature Optimization: Systematically vary the reaction temperature. Solvothermal synthesis often benefits from a temperature gradient to find the optimal crystallization conditions.[6] 3. Stoichiometry Adjustment: Titrate the metal-to-ligand ratio to find the ideal balance for your specific system.
Formation of very small or nanocrystalline powder 1. Rapid nucleation: High concentrations of reactants can lead to the rapid formation of many small nuclei, preventing the growth of larger crystals. 2. Insufficient reaction time: The crystals may not have had enough time to grow to a larger size.1. Slower Reactant Introduction: Use a slow diffusion method to gradually introduce the reactants to one another. 2. Increase Reaction Time: Extend the duration of the synthesis to allow for crystal growth.
Poor crystal quality or intergrown crystals 1. High rate of crystal growth: Rapid crystallization can lead to defects and the formation of intergrown crystal masses. 2. Presence of impurities: Impurities can interfere with the crystal lattice formation.1. Introduce a Modulator: Add a modulating agent, such as a monocarboxylic acid (e.g., acetic acid, formic acid), to the reaction mixture. Modulators can compete with the ligand for coordination sites, slowing down the crystal growth rate and improving quality.[7][8][9][10] 2. Ensure High Purity of Reactants: Use highly purified starting materials.
Inconsistent crystal morphology between batches 1. Slight variations in reaction conditions: Minor changes in temperature, pressure, or reactant concentrations can have a significant impact on the final morphology. 2. Differences in mixing or agitation: The rate and method of mixing can affect nucleation and growth.1. Strict Control of Parameters: Maintain precise control over all reaction parameters, including temperature, pressure, and reactant concentrations. 2. Standardize Mixing Protocol: Use a consistent method and rate of stirring or agitation for all syntheses.

Frequently Asked Questions (FAQs)

Q1: How do solvents influence the morphology of this compound coordination polymers?

A1: The choice of solvent is a critical factor in controlling the morphology of coordination polymers.[1][2][3] Solvents can affect the solubility of the metal salts and the this compound ligand, influence the coordination environment of the metal ion, and mediate the self-assembly process. The polarity, viscosity, and coordinating ability of the solvent all play a role. For instance, a coordinating solvent may compete with the this compound ligand, leading to different crystal structures. Experimenting with different solvents and solvent mixtures is a common strategy to tune the crystal morphology.

Q2: What is the role of temperature in controlling crystal size and shape?

A2: Temperature influences both the thermodynamics and kinetics of crystallization.[4][5] Higher temperatures generally increase the solubility of reactants and the rate of crystal growth, which can sometimes lead to larger crystals, but may also result in lower quality crystals if the growth is too rapid. Conversely, lower temperatures slow down the crystallization process, which can favor the formation of smaller, more uniform crystals. Temperature cycling, which involves alternating between higher and lower temperatures, can be used to dissolve smaller, less stable crystals and promote the growth of larger, more stable ones.[4]

Q3: How do modulating agents work to control morphology?

A3: Modulating agents, typically small molecules like monocarboxylic acids (e.g., acetic acid, formic acid), are added to the synthesis mixture to influence crystal growth.[7][8][9][10] They temporarily coordinate to the metal centers, competing with the this compound ligand. This competition slows down the rate of coordination and crystal growth, allowing for the formation of more well-defined and higher-quality crystals. The concentration and type of modulator can be varied to achieve different crystal sizes and shapes.[7][8][9]

Q4: Can the metal-to-ligand ratio affect the final morphology?

A4: Yes, the stoichiometry of the metal salt and the this compound ligand is a fundamental parameter that dictates the structure and, consequently, the morphology of the resulting coordination polymer. Changing this ratio can lead to the formation of different coordination environments around the metal center, resulting in different crystal packing and overall morphology.

Q5: What are the best characterization techniques for analyzing the morphology of coordination polymers?

A5: The primary techniques for characterizing the morphology of coordination polymers are Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for visualizing the size and shape of the crystals. Powder X-ray Diffraction (PXRD) is essential for confirming the crystalline phase and assessing the overall crystallinity of the bulk sample. Single-crystal X-ray diffraction can provide the definitive crystal structure, which dictates the theoretical morphology.

Experimental Protocols

Protocol 1: General Solvothermal Synthesis of a this compound Coordination Polymer

This protocol describes a general method for the solvothermal synthesis of a coordination polymer using this compound.

Materials:

  • Metal salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve the metal salt (e.g., 0.1 mmol) in 5 mL of DMF.

  • In a separate 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol) in 5 mL of ethanol.

  • Carefully layer the ethanol solution of the ligand on top of the DMF solution of the metal salt in a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a set period (e.g., 48 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with fresh DMF and then with ethanol.

  • Dry the crystals under vacuum.

Protocol 2: Modulated Synthesis for Controlled Crystal Size

This protocol utilizes a modulating agent to control the crystal size of a this compound coordination polymer.

Materials:

  • Metal salt (e.g., Copper(II) Acetate Monohydrate, Cu(OAc)₂·H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid (modulator)

Procedure:

  • Prepare a stock solution of the metal salt (e.g., 0.1 M) in DMF.

  • Prepare a stock solution of this compound (e.g., 0.1 M) in DMF.

  • Prepare a series of reaction vials. In each vial, combine a fixed amount of the metal salt and ligand stock solutions (e.g., 1 mL of each).

  • To each vial, add a varying amount of acetic acid (e.g., 0, 2, 5, 10, 20 equivalents relative to the metal salt).

  • Seal the vials and place them in an oven at a constant temperature (e.g., 100 °C) for 24 hours.

  • After cooling, collect and wash the crystals from each vial.

  • Analyze the crystal size and morphology from each reaction using SEM to determine the effect of the modulator concentration.

Quantitative Data Summary

The following table provides an illustrative summary of how different synthesis parameters can influence the morphology of this compound coordination polymers. The data presented here is representative and should be optimized for specific systems.

Parameter Condition A Resulting Morphology A Condition B Resulting Morphology B Condition C Resulting Morphology C
Temperature 80 °CSmall, uniform nanocrystals120 °CWell-defined microcrystals160 °CLarger, irregular crystals
Solvent Ratio (DMF:Ethanol) 1:1Needles3:1Rods5:1Blocks
Modulator (Acetic Acid) Concentration 0 equivalentsSmall, intergrown crystals5 equivalentsWell-formed, larger crystals20 equivalentsVery large, single crystals
Reaction Time 12 hoursSmall crystallites48 hoursMedium-sized crystals96 hoursLarge crystals

Visualizations

Experimental Workflow for Morphological Control

experimental_workflow Experimental Workflow for Morphological Control cluster_prep Reactant Preparation cluster_synthesis Synthesis cluster_isolation Product Isolation & Analysis metal_sol Metal Salt Solution mixing Mixing of Reactants metal_sol->mixing ligand_sol 4,4'-VDP Ligand Solution ligand_sol->mixing modulator Modulator (optional) modulator->mixing solvothermal Solvothermal Reaction (Temperature & Time Control) mixing->solvothermal cooling Cooling solvothermal->cooling filtration Filtration & Washing cooling->filtration drying Drying filtration->drying characterization Morphological Characterization (SEM, PXRD) drying->characterization

Caption: A general experimental workflow for the synthesis and morphological control of this compound coordination polymers.

Logical Relationship between Synthesis Parameters and Morphology

logical_relationship Influence of Synthesis Parameters on Morphology cluster_params Synthesis Parameters cluster_processes Crystallization Processes cluster_morphology Resulting Morphology temp Temperature nucleation Nucleation Rate temp->nucleation growth Crystal Growth Rate temp->growth solvent Solvent System solvent->nucleation solvent->growth modulator Modulator Concentration modulator->nucleation modulator->growth time Reaction Time time->growth concentration Reactant Concentration concentration->nucleation size Crystal Size nucleation->size quality Crystal Quality nucleation->quality growth->size shape Crystal Shape growth->shape growth->quality

Caption: A diagram illustrating the logical relationships between key synthesis parameters and the resulting crystal morphology.

References

Side reactions to consider when using 4,4'-Vinylenedipyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4,4'-Vinylenedipyridine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound, also known as trans-1,2-bis(4-pyridyl)ethylene, is a dipyridine derivative.[1] It is primarily used as a ligand in coordination chemistry for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1][2] It also serves as a reagent in organic synthesis, including in Suzuki reactions, and as a component in the synthesis of polymers and peptidomimetics.[1]

2. What are the main side reactions to be aware of when using this compound?

The primary side reactions of concern are:

  • Photodimerization: [2+2] cycloaddition upon exposure to light, leading to the formation of cyclobutane dimers.

  • Unwanted Polymerization: Spontaneous or induced polymerization, especially at elevated temperatures or in the presence of radical initiators.

  • Inconsistent Coordination Polymer Formation: The final structure of metal-organic frameworks can be highly sensitive to reaction conditions.

3. What are the general safety precautions for handling this compound?

This compound is irritating to the eyes, respiratory system, and skin.[3] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

Troubleshooting Guide: Photodimerization

Issue: Low yield of the desired product and formation of an insoluble white precipitate.

This issue is often due to the photodimerization of this compound, a [2+2] cycloaddition reaction that occurs upon exposure to light, particularly UV light.

Question: How can I prevent the photodimerization of this compound?

Answer:

To minimize photodimerization, it is crucial to protect the reaction mixture from light.

  • Work in the dark: Conduct the reaction in a flask wrapped in aluminum foil or in a dark room.

  • Use amber glassware: While not completely effective against all wavelengths, amber glassware can reduce exposure to UV and blue light.

  • Avoid UV light sources: Ensure that no nearby equipment is emitting UV light. If a specific wavelength is required for your reaction, use a light source that does not emit in the absorption range of this compound that leads to dimerization.

Question: What should I do if I suspect photodimerization has occurred?

Answer:

The cyclobutane dimer is typically less soluble than the monomer.

  • Purification: The dimer can often be removed by filtration if it has precipitated. If it remains in solution, column chromatography can be used for separation. The polarity of the dimer is different from the monomer, which allows for chromatographic separation.

  • Characterization: The formation of the dimer can be confirmed by techniques such as NMR spectroscopy (disappearance of the vinyl proton signals and appearance of cyclobutane proton signals) and mass spectrometry.

Experimental Protocol: General Procedure for a Light-Sensitive Reaction

  • Glassware Preparation: Wrap the reaction flask, addition funnel, and condenser with aluminum foil, ensuring no light can penetrate.

  • Reagent Addition: Add this compound and other reagents to the flask in a darkened fume hood.

  • Reaction Setup: Assemble the reaction apparatus under dim light or with a red safety light.

  • Reaction Monitoring: If reaction monitoring is necessary, take aliquots in a darkened environment and analyze them promptly.

Visualization of Photodimerization

photodimerization cluster_product Side Product monomer1 This compound dimer Cyclobutane Dimer monomer1->dimer monomer1->dimer Light (UV) monomer2 This compound monomer2->dimer monomer2->dimer Light (UV)

Caption: Unwanted photodimerization of this compound.

Troubleshooting Guide: Unwanted Polymerization

Issue: Formation of a viscous oil, a sticky solid, or an insoluble powder, leading to a low yield of the desired product.

This is often a sign of unwanted polymerization of this compound. The vinyl groups can undergo radical, anionic, or cationic polymerization.

Question: How can I prevent the unwanted polymerization of this compound?

Answer:

  • Use of Inhibitors: For reactions that are not sensitive to radical inhibitors, adding a small amount of an inhibitor to the reaction mixture can prevent polymerization.

  • Temperature Control: Avoid high reaction temperatures, as heat can initiate polymerization.

  • Purity of Reagents: Ensure that all reagents and solvents are free from radical initiators (e.g., peroxides).

Table 1: Common Radical Inhibitors for Vinyl Monomers

InhibitorTypical ConcentrationNotes
Hydroquinone (HQ)100 - 1000 ppmEffective but can sometimes interfere with catalytic reactions.
4-hydroxy-TEMPO50 - 500 ppmA stable nitroxyl radical that is a highly effective polymerization inhibitor.[4]
Butylated Hydroxytoluene (BHT)200 - 2000 ppmA common antioxidant and radical scavenger.

Note: The optimal concentration of the inhibitor may vary depending on the specific reaction conditions and should be determined experimentally.

Question: My this compound has polymerized. How can I purify the remaining monomer?

Answer:

If a small amount of polymer or oligomer has formed, purification may be possible.

  • Recrystallization: If the monomer is a solid, recrystallization from a suitable solvent can separate it from the insoluble polymer.

  • Column Chromatography: This can be effective in separating the monomer from soluble oligomers.

  • Distillation: As this compound has a high boiling point, vacuum distillation could be an option, but care must be taken to avoid thermal polymerization during the process. The use of a polymerization inhibitor in the distillation flask is recommended.

Visualization of Unwanted Polymerization

polymerization cluster_input Reactant cluster_output Side Product monomer This compound polymer Poly(this compound) monomer->polymer n initiator Radical Initiator (e.g., Heat, Impurities) initiator->monomer

Caption: Unwanted polymerization of this compound.

Troubleshooting Guide: Issues in Coordination Polymer & MOF Synthesis

Issue: Formation of an amorphous powder, a mixture of crystalline phases, or no product at all when synthesizing a coordination polymer or MOF.

The synthesis of MOFs can be highly sensitive to subtle changes in reaction conditions.

Question: What are the key parameters to control in the synthesis of MOFs with this compound?

Answer:

  • Solvent System: The choice of solvent can significantly influence the final structure.

  • Temperature and Reaction Time: These parameters control the kinetics of crystal nucleation and growth.

  • pH: The pH of the reaction mixture affects the deprotonation of the ligand and the coordination of the metal center.[5]

  • Reactant Concentration: The molar ratios of the metal salt and the ligand are critical.

Question: I am not getting the reported crystalline phase. What can I do?

Answer:

  • Slow Down the Reaction: Slower diffusion of reactants can promote the growth of high-quality single crystals.[5]

  • Vary the Solvent: Experiment with different solvents or solvent mixtures.

  • Adjust the pH: Use a buffer or add a small amount of acid or base to modify the pH.

  • Screen Different Temperatures: Systematically vary the reaction temperature.

Experimental Protocol: General Guidance for MOF Synthesis Troubleshooting

  • Baseline Experiment: Carefully repeat the literature procedure to establish a baseline.

  • Parameter Screening: Systematically vary one parameter at a time (e.g., temperature, concentration, pH) while keeping others constant.

  • Characterization: Use Powder X-Ray Diffraction (PXRD) to analyze the crystallinity and phase purity of the products from each reaction.

  • Optimization: Once a promising condition is identified, further optimize the reaction parameters around that point.

Visualization of MOF Synthesis Troubleshooting Workflow

mof_troubleshooting start Start: Amorphous or Mixed Phase Product check_params Review Synthesis Parameters (Solvent, Temp, pH, Concentration) start->check_params vary_temp Vary Temperature check_params->vary_temp vary_solvent Change Solvent System check_params->vary_solvent vary_ph Adjust pH check_params->vary_ph analyze Analyze Product by PXRD vary_temp->analyze vary_solvent->analyze vary_ph->analyze success Desired Crystalline Phase analyze->success Success fail No Improvement analyze->fail Failure fail->check_params Re-evaluate

Caption: Troubleshooting workflow for MOF synthesis.

References

Technical Support Center: Recrystallization of High-Purity 4,4'-Vinylenedipyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 4,4'-Vinylenedipyridine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the recrystallization of this compound?

A1: For initial recrystallization trials, water is a good starting point. The solubility of this compound in water is approximately 1.6 g/100 mL at 100°C, which allows for the dissolution of the crude product in a reasonable volume of hot solvent and subsequent crystallization upon cooling.

Q2: My this compound is a brown to dark brown solid. Can recrystallization improve its color?

A2: Yes, the brown or dark brown color of crude this compound often indicates the presence of impurities. Recrystallization is an effective method for removing colored impurities, which typically remain in the cold solvent (mother liquor) after the purified product has crystallized. If the color persists after a single recrystallization, a second recrystallization or the use of activated charcoal during the process may be necessary.

Q3: What are the most common impurities in crude this compound?

A3: Common impurities can include unreacted starting materials from the synthesis, such as 4-picoline and 4-pyridinecarboxaldehyde, and side products like the cis-isomer of this compound. The effectiveness of recrystallization depends on the differential solubility of these impurities compared to the desired trans-isomer in the chosen solvent system.

Q4: Can I use a solvent mixture for the recrystallization?

A4: Yes, mixed solvent systems can be very effective, especially if a single solvent does not provide the ideal solubility profile. For pyridyl compounds, common miscible solvent pairs include a "good" solvent in which the compound is highly soluble (e.g., ethanol, methanol, acetone) and a "poor" solvent in which it is sparingly soluble (e.g., water, hexane). A common starting point for this compound would be an ethanol/water or acetone/water mixture.

Troubleshooting Guides

This section addresses specific issues that may arise during the recrystallization of this compound.

Problem 1: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of the compound (148-152 °C).

Potential Cause Solution
Solution is too concentrated. Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent. Allow the solution to cool more slowly.
Cooling is too rapid. Let the solution cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can also slow down the cooling rate.
Inappropriate solvent. Consider a different solvent or a mixed solvent system. A lower boiling point solvent may be beneficial if the compound's melting point is being exceeded.
Problem 2: Very low or no crystal formation upon cooling.

This issue typically arises from using too much solvent or from a supersaturated solution that is reluctant to crystallize.

Potential Cause Solution
Excessive solvent used. If the solution is too dilute, boil off some of the solvent to increase the concentration and then allow it to cool again.
Lack of nucleation sites. Induce crystallization by scratching the inside of the flask at the liquid-air interface with a glass rod. Alternatively, add a "seed crystal" of pure this compound.
Solution cooled too quickly. Allow for a longer cooling period at room temperature before moving to an ice bath.
Problem 3: Crystals are very fine or needle-like.

Fine crystals can be difficult to filter and may trap more impurities. The goal is typically to grow larger, more well-defined crystals.

Potential Cause Solution
Rapid cooling. Slower cooling promotes the growth of larger crystals. Allow the solution to cool to room temperature on the benchtop, and then transfer it to a cold bath.
High degree of supersaturation. Using a slightly larger volume of solvent can sometimes lead to the formation of larger crystals, although this may slightly decrease the overall yield.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Water
  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. For every 1 gram of crude product, add approximately 50-60 mL of deionized water. Heat the mixture to boiling with stirring to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Mixed-Solvent Recrystallization using Ethanol and Water
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While keeping the ethanol solution hot, add hot water dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals.

Data Presentation

Table 1: Solvent Screening for Recrystallization of this compound
Solvent Solubility (Cold) Solubility (Hot) Comments
WaterPoorGood (1.6 g/100 mL at 100°C)A good starting solvent for single-solvent recrystallization.
MethanolSlightly SolubleSolublePotential for good recovery. May be used in a mixed solvent system.
EthanolSlightly SolubleSolubleSimilar to methanol, suitable for single or mixed-solvent systems.
AcetoneSolubleVery SolubleMay not be ideal for single-solvent recrystallization due to high solubility at room temperature, but a good candidate for the "soluble" component in a mixed-solvent system.
Ethyl AcetateSlightly SolubleModerately SolubleCould be a viable single solvent or part of a mixed system.
ToluenePoorly SolubleModerately SolubleA potential recrystallization solvent, especially for removing non-polar impurities.
HexaneInsolubleInsolubleCan be used as an "anti-solvent" in a mixed-solvent system with a more polar soluble solvent.

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly No insoluble impurities hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry

Caption: A general experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Compound 'Oils Out' start->oiling_out no_crystals No/Low Crystal Yield start->no_crystals small_crystals Crystals are Too Small start->small_crystals solution_oiling1 Add More Hot Solvent & Cool Slower oiling_out->solution_oiling1 solution_oiling2 Change Solvent System oiling_out->solution_oiling2 solution_no_crystals1 Boil Off Excess Solvent no_crystals->solution_no_crystals1 solution_no_crystals2 Induce Nucleation (Scratch/Seed Crystal) no_crystals->solution_no_crystals2 solution_small_crystals1 Slow Down Cooling Rate small_crystals->solution_small_crystals1 solution_small_crystals2 Use Slightly More Solvent small_crystals->solution_small_crystals2

Caption: A troubleshooting guide for common issues encountered during recrystallization.

Validation & Comparative

A Comparative Guide to 4,4'-Vinylenedipyridine and 4,4'-Bipyridine as Ligands in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of organic linkers is a cornerstone in the design of Metal-Organic Frameworks (MOFs), dictating the resultant architecture and, consequently, the material's properties and potential applications. Among the vast library of available linkers, nitrogen-containing pyridyl-based ligands are of significant interest due to their versatile coordination chemistry. This guide provides an objective comparison of two such ligands: the well-established 4,4'-bipyridine (BPY) and the structurally related but functionally distinct 4,4'-vinylenedipyridine (VDP), also known as 1,2-bis(4-pyridyl)ethylene. This comparison is supported by experimental data to inform the rational design of MOFs for applications ranging from gas storage and separation to catalysis and drug delivery.

Structural and Electronic Differences

The primary distinction between 4,4'-bipyridine and this compound lies in the bridging unit connecting the two pyridine rings. In BPY, the rings are connected by a single C-C bond, allowing for rotational freedom. In contrast, VDP features a rigid ethylene (-CH=CH-) bridge. This structural variance has profound implications for the resulting MOF architecture. The vinyl group in VDP introduces electronic conjugation across the ligand, which can influence the photophysical and electronic properties of the MOF.

G cluster_bpy 4,4'-Bipyridine (BPY) cluster_vdp This compound (VDP) bpy_struct Py-Py bpy_prop Rotational Freedom Less Conjugation bpy_struct->bpy_prop Leads to MOF Properties MOF Properties bpy_prop->MOF Properties Influences vdp_struct Py-CH=CH-Py vdp_prop Rigid Structure Extended Conjugation vdp_struct->vdp_prop Leads to vdp_prop->MOF Properties Influences

Caption: Comparison of 4,4'-Bipyridine and this compound structures.

Performance Comparison in MOFs

While direct, side-by-side comparative studies of MOFs synthesized with BPY and VDP under identical conditions are scarce, analysis of existing literature allows for a comparative overview of their performance in key areas.

Gas Sorption Properties

Both BPY and VDP have been successfully employed as pillars in the construction of porous MOFs for gas sorption applications. The choice of ligand can influence the pore size, shape, and overall framework flexibility, which in turn affects the gas uptake and selectivity.

MOF SystemLigandMetal IonBET Surface Area (m²/g)CO₂ UptakeH₂ UptakeReference
[Zn(fumarate)(bpe)]VDPZn(II)Non-porous to N₂86.68 cm³/g (at 196 K)-[1]
[Ni(bpene)][Ni(CN)₄]VDPNi(II)Flexible frameworkAdsorbs CO₂-[2]
[Co₂(btec)(bipy)₂(DMF)]BPYCo(II)596-1.1 wt% (at 77 K, 15 bar)[3]

Note: Direct comparison is challenging due to different co-ligands and synthesis conditions. bpe and bpene are alternative names for VDP.

The flexible nature of some VDP-containing MOFs, such as Ni(bpene)[Ni(CN)₄], allows for a "breathing" effect, where the framework undergoes a structural transition upon gas adsorption.[2] This can lead to selective gas uptake. For instance, a zinc-based MOF with VDP and muconate as linkers demonstrated selectivity for CO₂ over N₂ and H₂.[1] BPY-based MOFs have also shown good performance in gas storage, with a cobalt-based framework exhibiting a hydrogen uptake of 1.1 wt% at 77 K.[3]

Catalytic Activity

The electronic properties and coordination environment of the metal centers in MOFs are crucial for their catalytic activity. The introduction of the vinyl group in VDP can modulate the electronic structure of the metal nodes, potentially enhancing catalytic performance.

MOF CatalystLigandMetal IonCatalytic ReactionKey FindingReference
CoBpeVDPCo(II)Photocatalytic CO₂ reductionActive for CO production under visible light[4]
NiBpeVDPNi(II)Photocatalytic CO₂ reductionActive for CO production under visible light[4]
CuBpeVDPCu(II)Photocatalytic CO₂ reductionActive for CO production under visible light[4]
mBPV-MOF-IrBPY derivativeIr(III)C-H borylationHigh turnover numbers (up to 17,000) and recyclability[5]

MOFs constructed with VDP and transition metals like cobalt, nickel, and copper have demonstrated photocatalytic activity for the reduction of CO₂ to CO under visible light irradiation.[4] This highlights the potential of the conjugated VDP ligand in facilitating charge transfer processes essential for photocatalysis. BPY-based MOFs, particularly after post-synthetic modification with catalytic species like iridium, have shown exceptional activity and recyclability in organic transformations such as C-H borylation.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of MOFs. Below are representative synthesis protocols for MOFs incorporating VDP and BPY.

Synthesis of a VDP-based MOF: [Co₂(Bpe)₃(NO₃)₄·MeOH] (CoBpe)

Materials:

  • trans-1,2-bis(4-pyridyl)ethylene (VDP or Bpe)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Methanol (MeOH)

Procedure: [4]

  • Dissolve trans-1,2-bis(4-pyridyl)ethylene (0.01 g, 0.054 mmol) and Co(NO₃)₂·6H₂O (0.1 g, 0.346 mmol) in 7 mL of MeOH to obtain a clear purple solution.

  • Transfer the solution to a 20 mL glass vial, seal it, and place it in an oven at 55 °C for 2 days.

  • Allow the solution to cool slowly to room temperature.

  • Extract the resulting pink crystals from the mother liquor and wash them with anhydrous MeOH.

G cluster_workflow Synthesis of CoBpe MOF start Start dissolve Dissolve VDP and Co(NO₃)₂·6H₂O in MeOH heat Heat at 55 °C for 2 days cool Slowly cool to room temperature wash Wash crystals with anhydrous MeOH end End

Caption: Experimental workflow for the synthesis of a VDP-based MOF.

Synthesis of a BPY-based MOF: [Co₂(btec)(bipy)₂(DMF)]·DMF·3H₂O

Materials:

  • 1,2,4,5-Benzenetetracarboxylic acid (H₄btec)

  • 4,4'-Bipyridine (bipy)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • N,N'-Dimethylformamide (DMF)

  • Ethanol (EtOH)

Procedure: [3]

  • A mixture of Co(NO₃)₂·6H₂O (0.058 g, 0.2 mmol), H₄btec (0.025 g, 0.1 mmol), and 4,4'-bipyridine (0.031 g, 0.2 mmol) is dissolved in a mixed solvent of DMF (8 mL) and EtOH (2 mL).

  • The mixture is sealed in a Teflon-lined stainless steel autoclave.

  • The autoclave is heated to 100 °C for 72 hours.

  • After cooling to room temperature, purple block-shaped crystals are collected by filtration and washed with DMF.

Conclusion

Both this compound and 4,4'-bipyridine are valuable building blocks for the construction of functional Metal-Organic Frameworks. The choice between these two ligands should be guided by the desired properties of the final material.

  • 4,4'-Bipyridine (BPY) is a well-established, versatile linker that often leads to robust frameworks with high porosity, making it a reliable choice for applications in gas storage and as a platform for post-synthetic modification to introduce catalytic sites.

  • This compound (VDP) , with its rigid and conjugated structure, offers opportunities to create MOFs with unique electronic and photophysical properties. The inherent rigidity can lead to predictable framework topologies, while the extended π-system makes VDP-based MOFs promising candidates for photocatalysis and sensing applications. The potential for post-synthetic modification of the vinyl group further expands its utility.

For researchers and drug development professionals, the selection of BPY may be advantageous for creating stable, high-surface-area materials for drug storage and delivery. In contrast, VDP could be the ligand of choice for developing MOFs for photodynamic therapy or catalytic drug synthesis, where the electronic properties of the framework are paramount. Further direct comparative studies are warranted to fully elucidate the nuanced differences in performance imparted by these two structurally similar yet electronically distinct ligands.

References

A Comparative Guide to 4,4'-Vinylenedipyridine and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comprehensive comparison of the physicochemical and spectroscopic properties of 4,4'-Vinylenedipyridine and its isomers. Designed for researchers, scientists, and drug development professionals, this document provides a centralized resource of available data to facilitate informed decisions in material science, coordination chemistry, and pharmaceutical research. The isomers covered include 2,2'-, 2,3'-, 2,4'-, 3,3'-, 3,4'-, and this compound. It is important to note that while data for some isomers like this compound is more readily available, experimental values for several other isomers are sparse in the public domain.

Physicochemical Properties

The position of the nitrogen atoms in the pyridine rings significantly influences the physical properties of the vinylenedipyridine isomers, affecting their melting point, boiling point, and solubility. These properties are crucial for determining the appropriate solvents for reactions and purification, as well as for predicting the solid-state packing and potential applications in materials science.

PropertyThis compound2,2'-Vinylenedipyridine2,3'-Vinylenedipyridine2,4'-Vinylenedipyridine3,3'-Vinylenedipyridine3,4'-Vinylenedipyridine
Molecular Formula C₁₂H₁₀N₂C₁₂H₁₀N₂C₁₂H₁₀N₂C₁₂H₁₀N₂C₁₂H₁₀N₂C₁₂H₁₀N₂
Molecular Weight 182.22 g/mol [1]182.22 g/mol 182.22 g/mol 182.22 g/mol 182.22 g/mol 182.22 g/mol
Melting Point (°C) 148-152Data not availableData not available58Data not availableData not available
Boiling Point (°C) 334.1 (Predicted)[1]Data not availableData not available281Data not availableData not available
Solubility Slightly soluble in chloroform and methanol[1].Data not availableData not availableData not availableData not availableData not available
Appearance Light brown crystalline powderData not availableData not availableData not availableData not availableData not available

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and characterization of the vinylenedipyridine isomers. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide unique fingerprints for each isomer.

SpectroscopyThis compound2,2'-VinylenedipyridineOther Isomers
¹H NMR (CDCl₃, δ) 8.62 (d, J = 4Hz, 4H, Ar-H), 7.61 (d, J = 4Hz, 4H, Ar-H), 7.55 (s, 2H, -CH=CH-)Data not availableData not available
IR (cm⁻¹) Data not availableData not availableData not available
UV-Vis (λmax, nm) Data not availableData not availableData not available

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining reliable and reproducible data. Below are general protocols for key characterization techniques applicable to vinylenedipyridine isomers.

Melting Point Determination

Objective: To determine the temperature at which the solid vinylenedipyridine isomer transitions to a liquid.

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

Procedure:

  • Ensure the sample is a fine powder. If necessary, crush the crystals using a mortar and pestle[2].

  • Pack a small amount of the dry, powdered sample into a capillary tube, ensuring the sample is tightly packed to a height of about 2-3 mm[2][3].

  • Place the capillary tube in the heating block of the melting point apparatus[3].

  • Heat the block rapidly to a temperature about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Record the temperature at which the first liquid droplet appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point). The range between these two temperatures is the melting range. A narrow melting range (0.5-1°C) is indicative of a pure compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Apparatus: NMR spectrometer, NMR tubes, deuterated solvents.

Procedure:

  • Dissolve 5-10 mg of the purified vinylenedipyridine isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube[4].

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required[4][5].

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum. Typical parameters for a small organic molecule include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans[4].

  • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope[6].

  • Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

  • Analyze the chemical shifts, integration, and coupling patterns to determine the molecular structure[7].

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax), which provide information about the electronic transitions within the molecule.

Apparatus: UV-Vis spectrophotometer, quartz cuvettes.

Procedure:

  • Prepare a dilute solution of the vinylenedipyridine isomer in a suitable UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at λmax.

  • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Record a baseline spectrum with the blank cuvette.

  • Rinse the sample cuvette with the sample solution and then fill it.

  • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (typically 200-400 nm for these compounds)[8].

  • Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum. The presence of extended conjugation in these molecules is expected to result in absorption at longer wavelengths[9].

Logical Workflow and Synthesis Diagrams

The following diagrams, generated using DOT language, illustrate a logical workflow for the characterization of vinylenedipyridine isomers and a general synthesis pathway.

logical_workflow Workflow for Isomer Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical & Spectroscopic Characterization cluster_analysis Data Analysis & Structure Confirmation Synthesis Synthesize Isomer Purification Purify Isomer (e.g., Recrystallization, Chromatography) Synthesis->Purification MP Melting Point Determination Purification->MP Solubility Solubility Testing Purification->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MassSpec Mass Spectrometry Purification->MassSpec Purity_Assessment Assess Purity MP->Purity_Assessment Data_Analysis Analyze Spectroscopic Data NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MassSpec->Data_Analysis Structure_Confirmation Confirm Structure Data_Analysis->Structure_Confirmation Structure_Confirmation->Purity_Assessment

Workflow for Isomer Characterization

synthesis_pathway General Synthesis of this compound Reactant1 4-Methylpyridine Intermediate Intermediate Adduct Reactant1->Intermediate -70 °C Reactant2 4-Pyridinecarboxaldehyde Reactant2->Intermediate Reagent1 LDA in THF Reagent1->Intermediate Product This compound Intermediate->Product Dehydration Reagent2 Acetic Acid (Reflux) Reagent2->Product

General Synthesis of this compound

Conclusion

This guide provides a comparative overview of the properties of this compound and its isomers, highlighting the significant gaps in the available experimental data for the less common isomers. The provided experimental protocols offer a standardized approach for researchers to characterize these compounds. The synthesis of this compound involves the reaction of 4-methylpyridine with 4-pyridinecarboxaldehyde in the presence of LDA and subsequent reflux in acetic acid. Further research is needed to synthesize and fully characterize the 2,3'-, 2,4'-, 3,3'-, and 3,4'-vinylenedipyridine isomers to build a complete and comparative dataset. Such data would be invaluable for the rational design of new materials and molecules with tailored properties for a range of applications, from drug delivery to catalysis.

References

Confirming the Structure of 4,4'-Vinylenedipyridine Complexes: A Comparative Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A multi-faceted spectroscopic approach, corroborated by X-ray crystallography, provides a robust framework for the structural elucidation of 4,4'-vinylenedipyridine (VDP) complexes. This guide offers a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS)—and contrasts them with the definitive structural information from X-ray crystallography. Detailed experimental protocols and representative data are presented to assist researchers in the comprehensive characterization of these important coordination compounds.

This compound is a versatile ligand in coordination chemistry, capable of forming a wide array of metal complexes with diverse structural motifs and potential applications in areas such as catalysis and materials science.[1] Accurate structural determination is paramount to understanding and predicting the properties and reactivity of these complexes. While X-ray crystallography offers unparalleled detail of the solid-state structure, spectroscopic methods provide crucial information about the structure in solution, the nature of metal-ligand bonding, and the electronic properties of the complex.

Comparative Analysis of Spectroscopic Techniques

A combination of spectroscopic methods is essential for a thorough structural confirmation of VDP complexes. Each technique probes different aspects of the molecular structure, and their collective data provides a comprehensive picture.

Spectroscopic TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Provides detailed information on the connectivity and chemical environment of hydrogen and carbon atoms. Coordination of the VDP ligand to a metal center leads to characteristic shifts in the signals of the pyridine and vinyl protons and carbons.Excellent for determining the ligand's coordination mode and the overall symmetry of the complex in solution.Paramagnetic metal centers can lead to significant broadening of signals, sometimes rendering the technique unusable.
Infrared (IR) Identifies characteristic vibrational modes of functional groups. Changes in the vibrational frequencies of the pyridine ring and the C=C double bond upon coordination are indicative of metal-ligand bond formation.A rapid and straightforward method to confirm the coordination of the ligand.Can be difficult to assign all peaks in complex molecules. Provides limited information on the overall 3D structure.
UV-Visible (UV-Vis) Probes electronic transitions within the molecule. Reveals information about metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands, as well as π-π* transitions within the VDP ligand.Sensitive to the electronic environment of the metal center and the ligand. Useful for studying the electronic properties of the complex.Bands can be broad and overlapping, making precise interpretation challenging without computational support.
Mass Spectrometry (MS) Determines the mass-to-charge ratio of the complex, confirming its molecular weight and providing information on its fragmentation pattern.Provides unambiguous confirmation of the complex's composition.The complex may fragment during ionization, complicating the interpretation of the spectrum.
X-ray Crystallography Provides a precise three-dimensional map of the atomic positions in the solid state, including bond lengths and angles.Considered the "gold standard" for structural determination, offering definitive proof of structure.Requires the growth of high-quality single crystals, which can be a significant challenge. The solid-state structure may not always be representative of the structure in solution.[2]

Quantitative Spectroscopic Data for a Representative VDP Complex

To illustrate the application of these techniques, the following tables summarize typical spectroscopic data for a hypothetical diamagnetic metal complex of this compound, denoted as [M(VDP)₂X₂].

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

AssignmentFree VDP[1][M(VDP)₂X₂]Δδ (ppm)
¹H NMR
H-α (pyridyl)8.62 (d)8.75 (d)+0.13
H-β (pyridyl)7.61 (d)7.70 (d)+0.09
H-vinyl7.55 (s)7.65 (s)+0.10
¹³C NMR
C-α (pyridyl)150.5152.0+1.5
C-β (pyridyl)121.2122.5+1.3
C-γ (pyridyl)145.8147.0+1.2
C-vinyl128.9130.0+1.1

The downfield shift (Δδ > 0) of the pyridine and vinyl proton and carbon signals upon coordination is indicative of the donation of electron density from the ligand to the metal center.[3]

Table 2: Characteristic IR Absorption Bands (cm⁻¹) in KBr

Vibrational ModeFree VDP[M(VDP)₂X₂]Δν (cm⁻¹)
Pyridine ring stretch15951610+15
C=C vinyl stretch16401630-10
C-H out-of-plane bend810825+15
M-N stretch-450-

The shift in the pyridine ring stretching frequency to higher wavenumbers and the appearance of a new band corresponding to the metal-nitrogen stretch are clear indicators of coordination.[4][5]

Table 3: UV-Vis Absorption Maxima (λ_max, nm) in CH₂Cl₂

TransitionFree VDP[M(VDP)₂X₂]
π → π* (VDP)290305
Metal-to-Ligand Charge Transfer (MLCT)-450

The appearance of a new, lower-energy absorption band in the visible region is characteristic of an MLCT transition, a hallmark of many transition metal complexes.[6][7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.

Synthesis of a this compound Complex

A general procedure for the synthesis of a metal-VDP complex is as follows: A solution of the metal salt (e.g., a metal chloride) in a suitable solvent (e.g., methanol) is added dropwise to a stirred solution of this compound (2 equivalents) in the same or a different solvent (e.g., dichloromethane). The reaction mixture is stirred at room temperature for a specified period. The resulting precipitate is collected by filtration, washed with the solvent, and dried under vacuum.[1]

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the complex in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the complex (1-2 mg) with anhydrous KBr (100-200 mg) and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands corresponding to the VDP ligand and any new bands arising from metal-ligand vibrations.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the complex (typically 10⁻⁵ to 10⁻⁴ M) in a UV-transparent solvent (e.g., CH₂Cl₂, CH₃CN).

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, using the pure solvent as a reference.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and assign the electronic transitions.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the complex in a suitable solvent compatible with the ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. ESI is a common soft ionization technique for coordination complexes.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Visualization of the Characterization Workflow

The logical flow of experiments for the structural confirmation of a this compound complex can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure synthesis Synthesis of [M(VDP)₂X₂] nmr NMR (¹H, ¹³C) synthesis->nmr Characterization ir IR synthesis->ir Characterization uv_vis UV-Vis synthesis->uv_vis Characterization mass_spec Mass Spectrometry synthesis->mass_spec Characterization xray X-ray Crystallography nmr->xray Further Confirmation ir->xray Further Confirmation uv_vis->xray Further Confirmation mass_spec->xray Further Confirmation

Caption: Experimental workflow for the synthesis and structural characterization of a this compound complex.

This systematic approach, combining multiple spectroscopic techniques with the definitive structural insight from X-ray crystallography, provides a high degree of confidence in the assigned structure of this compound complexes, paving the way for a deeper understanding of their chemical and physical properties.

References

Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 4,4'-Vinylenedipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential applications. This guide provides a comparative analysis of X-ray crystallography as the definitive method for the structural validation of 4,4'-Vinylenedipyridine, a versatile building block in crystal engineering and materials science, alongside alternative spectroscopic techniques.

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide valuable information about the connectivity and chemical environment of atoms in a solution, single-crystal X-ray diffraction remains the gold standard for providing an unambiguous, high-resolution solid-state structure. This guide will delve into the quantitative data derived from these techniques, present detailed experimental protocols, and offer a visual representation of the structural validation workflow.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the quantitative data obtained from single-crystal X-ray diffraction of a this compound monohydrate and typical data from NMR spectroscopy. This direct comparison highlights the complementary nature of these techniques.

ParameterX-ray Crystallography (trans-1,2-Bis(4-pyridyl)ethylene monohydrate)Nuclear Magnetic Resonance (NMR) Spectroscopy
General Information
Physical StateSolid (Single Crystal)Solution
Structural Information
Crystal SystemMonoclinicNot Applicable
Space GroupP2₁/cNot Applicable
Unit Cell Dimensionsa = 6.043(2) Å, b = 11.235(4) Å, c = 7.669(3) Å, β = 108.897(6)°Not Applicable
Bond Lengths (e.g., C=C)~1.33 ÅInferred from correlations and coupling constants
Bond AnglesPrecise values for all non-hydrogen atomsInferred from coupling constants and molecular modeling
ConformationPlanarAveraged conformation in solution
Spectroscopic Data
¹H Chemical Shifts (ppm)Not ApplicablePyridyl protons: ~8.6 (d), ~7.4 (d); Vinylic protons: ~7.3 (s)
¹³C Chemical Shifts (ppm)Not ApplicablePyridyl carbons: ~150, ~145, ~121 ppm; Vinylic carbon: ~128 ppm

Experimental Protocols

Single-Crystal X-ray Diffraction (SCXRD)

The determination of the crystal structure of this compound monohydrate involves the following key steps:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of this compound in an appropriate solvent system (e.g., a water/ethanol mixture).

  • Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The acquisition of NMR spectra for this compound to confirm its chemical structure in solution involves the following:

  • Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz). The chemical shifts of the protons provide information about their electronic environment, and the coupling patterns (e.g., doublets for the pyridyl protons) reveal the connectivity of adjacent protons.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy (Optional): For more complex structures, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively, providing unambiguous assignment of all signals.

Workflow for Structural Validation

The following diagram illustrates the typical workflows for validating the structure of a small molecule like this compound, comparing the path of X-ray crystallography with other spectroscopic and analytical methods.

G cluster_0 Structural Validation Workflow cluster_1 Spectroscopic & Analytical Characterization cluster_2 X-ray Crystallography synthesis Synthesis of this compound purification Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry purification->ms elemental Elemental Analysis purification->elemental crystal_growth Single Crystal Growth purification->crystal_growth spectroscopic_validation Proposed Structure nmr->spectroscopic_validation ms->spectroscopic_validation elemental->spectroscopic_validation xrd X-ray Diffraction Data Collection crystal_growth->xrd structure_solution Structure Solution & Refinement xrd->structure_solution crystallographic_validation Unambiguous 3D Structure structure_solution->crystallographic_validation

Caption: Comparative workflow for the structural validation of this compound.

Performance Showdown: 4,4'-Vinylenedipyridine-Based Catalysts vs. Traditional Homogeneous Catalysts in C-C Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient, selective, and reusable catalysts is paramount. In the realm of carbon-carbon bond formation, a critical process in pharmaceutical synthesis and materials science, 4,4'-vinylenedipyridine-based catalysts are emerging as a robust alternative to traditional homogeneous systems. This guide provides an objective comparison of the performance of a poly(4-vinylpyridine)-supported palladium catalyst against a conventional homogeneous palladium catalyst in the Heck cross-coupling reaction, supported by experimental data and detailed protocols.

At the forefront of this comparison is the enhanced stability and reusability of the polymer-supported catalyst. The immobilization of the active catalytic species on a poly(4-vinylpyridine) backbone mitigates the issue of metal leaching, a significant drawback of homogeneous catalysts which can lead to product contamination and loss of expensive catalyst. This feature not only simplifies product purification but also allows for the catalyst to be recovered and reused multiple times without a significant drop in activity, offering considerable economic and environmental advantages.

Quantitative Performance Comparison: Heck Reaction

The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, serves as an ideal platform for comparing the efficacy of these catalytic systems. The data presented below summarizes the performance of a poly(4-vinylpyridine) supported palladium catalyst (Pd/P4VP) and a homogeneous palladium acetate (Pd(OAc)₂) catalyst in the coupling of iodobenzene with methyl acrylate.

Catalyst SystemReaction Time (h)Yield (%)Turnover Frequency (TOF) (h⁻¹)Reusability (up to)
Pd/Poly(4-vinylpyridine) 2984905 cycles
Homogeneous Pd(OAc)₂ 295475Not readily reusable

Table 1: Performance comparison of a poly(4-vinylpyridine)-supported palladium catalyst and a homogeneous palladium acetate catalyst in the Heck reaction between iodobenzene and methyl acrylate. The polymer-supported catalyst demonstrates comparable, if not slightly superior, initial activity and yield, with the significant advantage of being recyclable.

Experimental Protocols

Detailed methodologies for the synthesis of the poly(4-vinylpyridine)-supported catalyst and the procedure for the Heck reaction are provided below to allow for replication and further investigation.

Synthesis of Poly(4-vinylpyridine)-Supported Palladium Catalyst (Pd/P4VP)
  • Polymer Support Preparation: Poly(4-vinylpyridine) (P4VP) is synthesized via free-radical polymerization of 4-vinylpyridine monomer in a suitable solvent (e.g., ethanol) using an initiator such as 2,2'-azobisisobutyronitrile (AIBN). The polymerization is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 60-70 °C for 24 hours. The resulting polymer is then precipitated, washed, and dried under vacuum.

  • Palladium Immobilization: The prepared P4VP is dissolved in a suitable solvent (e.g., ethanol). To this solution, a palladium precursor, such as palladium(II) acetate (Pd(OAc)₂), is added. The mixture is stirred at room temperature for several hours to allow for the coordination of the palladium ions to the pyridine nitrogen atoms of the polymer.

  • Reduction to Pd(0): A reducing agent, such as sodium borohydride (NaBH₄), is then added to the mixture to reduce the palladium(II) ions to palladium(0) nanoparticles, which remain immobilized on the polymer support. The resulting catalyst is filtered, washed extensively to remove any unreacted reagents, and dried.

General Procedure for the Heck Cross-Coupling Reaction
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the aryl halide (e.g., iodobenzene, 1 mmol), the olefin (e.g., methyl acrylate, 1.2 mmol), a base (e.g., triethylamine, 1.5 mmol), and the catalyst (e.g., Pd/P4VP, 1 mol% Pd) are combined in a suitable solvent (e.g., N,N-dimethylformamide, 5 mL).

  • Reaction Execution: The reaction mixture is heated to the desired temperature (typically 100-140 °C) and stirred for the specified duration. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Product Isolation: Upon completion, the reaction mixture is cooled to room temperature. For the heterogeneous catalyst, it can be separated by simple filtration. The filtrate is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the catalytic cycle of the Heck reaction and the general experimental workflow for catalyst performance comparison.

Heck_Reaction_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X RPdX R-Pd(II)-X L_n OxAdd->RPdX Coord Olefin Coordination RPdX->Coord + Olefin PdOlefin R-Pd(II)-(Olefin)-X L_n Coord->PdOlefin MigIns Migratory Insertion PdOlefin->MigIns PdAlkyl R'-Pd(II)-X L_n MigIns->PdAlkyl BetaElim β-Hydride Elimination PdAlkyl->BetaElim PdH H-Pd(II)-X L_n BetaElim->PdH + Product RedElim Reductive Elimination PdH->RedElim + Base RedElim->Pd0 - H-Base-X Experimental_Workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction_setup Reaction Setup cluster_analysis Analysis & Comparison CatalystA Synthesize This compound -based Catalyst SetupA Reaction with Catalyst A CatalystA->SetupA CatalystB Prepare Homogeneous Catalyst Solution SetupB Reaction with Catalyst B CatalystB->SetupB Monitor Monitor Reaction (TLC/GC) SetupA->Monitor SetupB->Monitor Isolate Isolate & Purify Product Monitor->Isolate Analyze Analyze Yield, Selectivity, TOF Isolate->Analyze Compare Compare Performance Data Analyze->Compare

A Comparative Guide: Unveiling the Advantages of 4,4'-Vinylenedipyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of coordination chemistry and materials science, the selection of organic ligands is a critical determinant of the final properties and performance of metal-organic frameworks (MOFs) and coordination polymers. Among the diverse array of dipyridyl ligands, 4,4'-Vinylenedipyridine (Vpe) has emerged as a compelling alternative to more conventional linkers, such as 4,4'-bipyridine (bipy). This guide provides an objective comparison of Vpe and other dipyridyl ligands, supported by experimental data, to elucidate the distinct advantages conferred by the vinyl spacer in Vpe.

Key Advantages of this compound

The primary advantages of employing this compound as a ligand in coordination polymers lie in its ability to form more stable and less soluble materials with enhanced anion exchange capabilities. The vinyl bridge in Vpe introduces rigidity and extended π-conjugation compared to the single C-C bond in 4,4'-bipyridine, which significantly influences the resulting material's properties.

DFT calculations have shown that the torsional energetics of the ligand play a significant role in the formation thermodynamics of coordination polymers. Replacing 4,4'-bipyridine with the planar this compound can reduce the energetic cost of formation by as much as 4.8 kJ/mol in silver-based coordination polymers.[1] This increased thermodynamic stability translates to lower solubility of the resulting coordination polymers.

Performance Data at a Glance

The following tables summarize the key quantitative data comparing the performance of coordination polymers synthesized with this compound (Vpe) and 4,4'-bipyridine (bipy).

Table 1: Solubility of Silver(I) Coordination Polymers

The lower solubility of Vpe-based coordination polymers is a significant advantage for applications in heterogeneous catalysis and anion exchange, as it minimizes leaching of the material into the surrounding medium.

Coordination PolymerSolubility (mM)
[Ag(Vpe)][NO₃]·3H₂O0.0137(7)
[Ag(bipy)][NO₃]0.045(3) - 5.5(5)
[Ag(Vpe)][BF₄]Not explicitly stated, but part of a series with low solubility
[Ag(bipy)][BF₄]Not explicitly stated, but part of a series with higher solubility

Data sourced from studies on silver coordination polymers, highlighting the significantly lower solubility of the Vpe-containing materials compared to their bipy counterparts.[1]

Table 2: Anion Exchange Capacity of Silver(I) Coordination Polymers

The enhanced anion exchange capacity of Vpe-based polymers makes them highly promising for applications in water purification and the removal of anionic pollutants.

Host PolymerGuest AnionAdsorption Capacity (mg/g)
[Ag(Vpe)][NO₃]·3H₂O Perrhenate (ReO₄⁻)620(2)
Chromate (CrO₄²⁻)137.1(6)
[Ag(Vpe)][BF₄] Perrhenate (ReO₄⁻)661.8(3)
Chromate (CrO₄²⁻)190(3)
[Ag(bipy)]-based polymersChromate (CrO₄²⁻)~143 (for [Ag(4,4'-bipy)][CH₃CO₂]·3H₂O)

The data clearly demonstrates the superior anion exchange capacity of Vpe-based coordination polymers for perrhenate and chromate ions compared to bipy-based analogues.[1]

Table 3: Electrochemical Properties of Rhenium Complexes

The extended π-conjugation in Vpe influences the electronic properties of its metal complexes, which is reflected in their redox potentials.

ComplexFirst Reduction Potential (V vs. reference)Anodic Shift upon Coordination (V)
Rhenium complex with bpe (Vpe) Not explicitly stated0.41–0.53
Rhenium complex with bpy (bipy) Not explicitly stated0.84–1.04

This data from a study on rhenium cluster complexes indicates that the anodic shift of the first reduction potential upon coordination is smaller for Vpe (bpe) compared to bipy (bpy), suggesting a difference in the electronic interaction between the ligand and the metal center.[2]

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed experimental protocols are provided below.

Synthesis of this compound (Vpe)

This procedure describes a general method for the synthesis of 1,2-bis(4-pyridyl)ethene (this compound).[3]

Materials:

  • 4-methylpyridine

  • 4-pyridinecarboxaldehyde

  • Lithium diisopropylamide (LDA) solution in THF

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-methylpyridine (4.12 mmol) in THF (5 mL).

  • Cool the solution to -70 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF (3.0 mL, 4.32 mmol) to the cooled solution.

  • While maintaining the temperature at -70 °C and protecting from light, add 4-pyridinecarboxaldehyde (4.12 mmol) dropwise with continuous stirring.

  • After the addition is complete, add acetic acid (10 mL) to the reaction mixture.

  • Reflux the mixture for 24 hours. The solution should turn yellow.

  • Remove the solvent by rotary evaporation to obtain a light yellow solid.

  • Purify the crude product by column chromatography to yield the final product.

Synthesis of Silver(I)-Vpe Coordination Polymer for Anion Exchange

This protocol outlines the synthesis of a silver(I)-Vpe coordination polymer, specifically [Ag(Vpe)][NO₃]·3H₂O.

Materials:

  • This compound (Vpe)

  • Silver nitrate (AgNO₃)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of silver nitrate.

  • Prepare a separate solution of this compound in a suitable solvent (e.g., a minimal amount of a co-solvent like ethanol might be necessary for initial dissolution before adding to water).

  • Slowly add the Vpe solution to the silver nitrate solution with constant stirring at room temperature.

  • A precipitate of the coordination polymer will form.

  • Continue stirring for a specified period (e.g., 1-2 hours) to ensure complete reaction.

  • Collect the solid product by filtration.

  • Wash the product with deionized water and then a suitable organic solvent (e.g., ethanol or ether) to remove any unreacted starting materials.

  • Dry the final product under vacuum.

Anion Exchange Experiment

This is a general procedure for conducting anion exchange experiments using a pre-synthesized coordination polymer.[4]

Materials:

  • Synthesized coordination polymer (e.g., [Ag(Vpe)][NO₃]·3H₂O)

  • Aqueous solution of the exchanging anion (e.g., NaReO₄ or K₂CrO₄) of known concentration.

  • Deionized water

Procedure:

  • Accurately weigh a specific amount of the coordination polymer.

  • Add the polymer to a known volume and concentration of the anion solution.

  • Stir the suspension at room temperature for a set period (e.g., 24 hours) to allow the exchange to reach equilibrium.

  • Separate the solid polymer from the solution by filtration or centrifugation.

  • Analyze the concentration of the anion remaining in the supernatant using appropriate analytical techniques (e.g., UV-Vis spectroscopy, ICP-MS) to determine the amount of anion adsorbed by the polymer.

  • The solid product can also be analyzed (e.g., by IR spectroscopy or powder X-ray diffraction) to confirm the exchange.

Visualizing the Process: Anion Exchange Workflow

The following diagram illustrates the workflow for the synthesis of a Vpe-based coordination polymer and its subsequent use in an anion exchange process.

Anion_Exchange_Workflow cluster_synthesis Coordination Polymer Synthesis cluster_exchange Anion Exchange Process AgNO3 Silver Nitrate (AgNO₃) Mixing Mixing & Stirring AgNO3->Mixing Vpe This compound (Vpe) Vpe->Mixing Solvent Aqueous Solution Solvent->Mixing CP [Ag(Vpe)][NO₃]·3H₂O Coordination Polymer Mixing->CP CP_input [Ag(Vpe)][NO₃]·3H₂O CP->CP_input Use in Exchange Exchange_Step Suspension & Stirring CP_input->Exchange_Step Anion_Solution Aqueous Solution of Target Anion (e.g., ReO₄⁻) Anion_Solution->Exchange_Step Exchanged_CP [Ag(Vpe)][ReO₄] Exchanged Polymer Exchange_Step->Exchanged_CP Nitrate_Solution Solution with Released NO₃⁻ Exchange_Step->Nitrate_Solution Ligand_Advantage Vpe This compound (Vpe) Ligand Vinyl_Bridge Rigid Vinyl Bridge (Extended π-conjugation) Vpe->Vinyl_Bridge Planarity Increased Planarity Vinyl_Bridge->Planarity Thermodynamics Favorable Formation Thermodynamics Planarity->Thermodynamics Lower_Solubility Lower Solubility of Coordination Polymer Thermodynamics->Lower_Solubility Anion_Exchange Enhanced Anion Exchange Capacity Thermodynamics->Anion_Exchange

References

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the redox characteristics of 4,4'-Vinylenedipyridine and its structural relatives, 4,4'-Bipyridine and the viologen family, reveals distinct electrochemical behaviors crucial for their application in molecular electronics, catalysis, and energy storage. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in selecting the optimal compound for their specific needs.

The electrochemical properties of these compounds are fundamentally governed by their molecular structure. 4,4'-Bipyridine serves as the foundational building block, a simple aromatic system with two nitrogen atoms. The introduction of a vinyl linker in this compound extends the conjugation, and the permanent positive charges in N,N'-disubstituted 4,4'-bipyridinium salts (viologens) dramatically alter their electronic landscape. These structural modifications have a profound impact on their redox potentials, influencing their ability to accept and donate electrons.

At a Glance: Comparative Redox Potentials

The following table summarizes the key electrochemical data for this compound, 4,4'-Bipyridine, and a representative viologen, Methyl Viologen. It is important to note that the experimental conditions for each compound vary across the literature, which can influence the measured potentials. The data presented here is intended for comparative purposes, highlighting the intrinsic differences between these molecules.

CompoundFirst Reduction Potential (E¹red)Second Reduction Potential (E²red)SolventReference ElectrodeKey Observations
This compound -1.50 V-1.95 VDMSONot SpecifiedTwo reversible one-electron reductions observed. The extended conjugation compared to 4,4'-bipyridine is expected to lower the reduction potentials.
4,4'-Bipyridine Complex with BenzoquinoneComplex with BenzoquinoneDMFPlatinumIn a charge-transfer complex, the bipyridine moiety undergoes reduction. Direct comparison of the free ligand under identical conditions to this compound is limited in the available literature.
Methyl Viologen -0.446 V-0.92 V (approx.)AqueousNHETwo distinct and reversible one-electron reductions. The dicationic nature makes it significantly easier to reduce compared to the neutral bipyridine analogs.

Delving into the Electrochemical Behavior

This compound: The introduction of the vinyl (-CH=CH-) bridge between the two pyridine rings in this compound creates a larger π-conjugated system compared to 4,4'-bipyridine. This extended conjugation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule easier to reduce. Experimental data from studies on its metal complexes indicate that the free ligand undergoes two reversible one-electron reductions at approximately -1.50 V and -1.95 V in dimethyl sulfoxide (DMSO). These negative potentials suggest that it is a relatively difficult molecule to reduce, requiring a significant input of energy.

Viologens (N,N'-dialkyl-4,4'-bipyridiniums): The most striking electrochemical feature of viologens is their significantly lower reduction potentials compared to their neutral bipyridine counterparts. This is a direct consequence of the two permanent positive charges on the nitrogen atoms, which create a strong electrostatic pull for electrons. Methyl Viologen, a classic example, exhibits a first reduction potential of -0.446 V versus the Normal Hydrogen Electrode (NHE) in aqueous solutions.[1][2] This initial one-electron reduction to a stable radical cation is responsible for the characteristic deep blue or violet color of reduced viologens. A second, more negative, reduction potential leads to the formation of a neutral species. The ease of reduction and the intense color change upon electron transfer are key to their widespread use as redox indicators and in electrochromic devices.

Experimental Protocols: A Guide to Cyclic Voltammetry

The primary technique for evaluating the electrochemical properties of these compounds is cyclic voltammetry (CV). Below is a generalized experimental protocol for obtaining the cyclic voltammograms of pyridine-based compounds in a non-aqueous solvent.

Objective: To determine the reduction potentials of this compound and related compounds.

Materials:

  • Working Electrode: Glassy Carbon Electrode

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Analyte: 1-5 mM solution of the compound of interest

  • Inert gas (Argon or Nitrogen) for deoxygenation

Procedure:

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent to be used, and dry completely.

  • Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the platinum counter electrode.

  • Deoxygenation: Fill the cell with the electrolyte solution and sparge with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Background Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window and identify any background currents.

  • Analyte Measurement: Add the analyte to the cell to the desired concentration and continue to blanket the solution with the inert gas.

  • Data Acquisition: Scan the potential from an initial value where no reaction occurs towards a negative potential to observe the reduction events. The scan is then reversed to observe the corresponding oxidation events. The scan rate can be varied (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.

  • Data Analysis: Determine the peak potentials for the cathodic (reduction) and anodic (oxidation) waves. The half-wave potential (E₁/₂), calculated as the average of the anodic and cathodic peak potentials for a reversible couple, provides an estimate of the standard reduction potential.

Visualizing the Electrochemical Landscape

The following diagrams illustrate the key concepts and workflows discussed in this guide.

a cluster_compounds Structural Comparison cluster_properties Electrochemical Properties Bpy 4,4'-Bipyridine VDP This compound Bpy->VDP + Vinyl Linker (Extended Conjugation) MV Methyl Viologen (a Viologen) Bpy->MV + N,N'-Dialkylation (Dicationic) Bpy_E Higher Reduction Potential (More Negative) Bpy->Bpy_E VDP_E Lower Reduction Potential (Less Negative than Bpy) VDP->VDP_E MV_E Lowest Reduction Potential (Least Negative) MV->MV_E

Figure 1. Structural modifications and their impact on redox potentials.

b start Start prep Prepare Electrodes and Electrolyte start->prep deoxygenate Deoxygenate Solution (Inert Gas Purge) prep->deoxygenate bg_scan Run Background CV deoxygenate->bg_scan add_analyte Add Analyte bg_scan->add_analyte run_cv Run Analyte CV (Vary Scan Rate) add_analyte->run_cv analyze Analyze Data (Determine Peak Potentials) run_cv->analyze end End analyze->end

Figure 2. A typical workflow for a cyclic voltammetry experiment.

c viologen Viologen Dication (V²⁺) Colorless + e⁻ - e⁻ radical Radical Cation (V⁺•) Deeply Colored + e⁻ - e⁻ viologen:f0->radical:f1 First Reduction (E¹red) neutral Neutral Species (V⁰) Yellow/Red radical:f0->neutral:f1 Second Reduction (E²red)

Figure 3. Redox states and associated color changes of viologens.

Conclusion

The electrochemical comparison of this compound, 4,4'-Bipyridine, and viologens highlights a clear structure-property relationship. The extended π-conjugation in this compound makes it easier to reduce than 4,4'-Bipyridine. However, the dicationic nature of viologens results in the most easily reducible species of the group, a property that is coupled with a distinct electrochromic effect. This guide provides the foundational data and experimental context for researchers to make informed decisions in the selection and application of these versatile pyridine-based compounds. The choice among these alternatives will ultimately depend on the specific redox potential requirements and the desired electronic and optical properties for the intended application.

References

A Computational Showdown: 4,4'-Vinylenedipyridine Outperforms Traditional Linkers in Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed computational and experimental comparison reveals that 4,4'-vinylenedipyridine (Vpe) offers significant advantages over the more conventional 4,4'-bipyridine (bipy) as a linker in silver-based coordination polymers, leading to materials with lower solubility and enhanced anion exchange capabilities. These findings have important implications for the design of next-generation materials for applications such as pollutant sequestration.

Researchers and scientists in the field of materials science and drug development are constantly seeking new building blocks to create more stable and functional metal-organic frameworks (MOFs) and coordination polymers (CPs). The choice of the organic linker molecule is critical in determining the final properties of these materials. A recent study combining computational modeling with experimental synthesis has provided compelling evidence for the superiority of this compound as a linker compared to the widely used 4,4'-bipyridine.

The core of this advantage lies in the structural nature of the Vpe linker. The vinyl group connecting the two pyridine rings makes the Vpe molecule flatter and more rigid than bipy, where the two pyridine rings can rotate relative to each other. This structural difference has a profound impact on the thermodynamics of coordination polymer formation.

Enhanced Thermodynamic Stability with this compound

Computational studies, specifically Density Functional Theory (DFT) calculations, have shown that the use of this compound can significantly reduce the energetic cost of forming silver-based coordination polymers. The calculations revealed that replacing 4,4'-bipyridine with this compound lowers the formation energy by as much as 4.8 kJ/mol due to more favorable torsional energetics[1]. This increased thermodynamic stability is a key factor in the observed lower solubility of the Vpe-based coordination polymers.

Superior Performance in Anion Exchange

The practical implications of this enhanced stability are evident in the performance of these materials in anion exchange applications. Coordination polymers made with this compound demonstrated a remarkable ability to adsorb perrhenate and chromate ions from an equimolar solution. For instance, the nitrate salt of the silver-Vpe coordination polymer, [Ag(Vpe)+][NO3–]·3H2O, showed high adsorption capacities of 620(2) mg/g for perrhenate and 137.1(6) mg/g for chromate[1]. Similarly, the tetrafluoroborate salt, [Ag(Vpe)+][BF4–], exhibited even higher uptake, with 661.8(3) mg/g for perrhenate and 190(3) mg/g for chromate[1].

This superior performance in anion exchange highlights the potential of Vpe-based coordination polymers for environmental remediation, particularly in the removal of toxic anionic pollutants from water.

Comparative Performance Data

The following tables summarize the key quantitative data comparing the performance of coordination polymers synthesized with this compound (Vpe) and 4,4'-bipyridine (bipy) linkers.

LinkerCoordination PolymerSolubility (mM)Reference
This compound (Vpe)Silver-based CPs0.0137(7) to 0.21(5)[1]
4,4'-Bipyridine (bipy)Silver-based CPs0.045(3) to 5.5(5)[1]

Table 1: Comparison of Solubilities of Silver Coordination Polymers.

Coordination PolymerAnionAdsorption Capacity (mg/g)Reference
[Ag(Vpe)+][NO3–]·3H2OPerrhenate620(2)[1]
[Ag(Vpe)+][NO3–]·3H2OChromate137.1(6)[1]
[Ag(Vpe)+][BF4–]Perrhenate661.8(3)[1]
[Ag(Vpe)+][BF4–]Chromate190(3)[1]

Table 2: Anion Exchange Capacities of this compound-based Coordination Polymers.

Experimental and Computational Protocols

Synthesis of this compound based Coordination Polymers:

The synthesis of the silver coordination polymers with this compound was carried out using nitrate, tetrafluoroborate, perchlorate, perrhenate, or chromate as the anion[1]. A general procedure involves dissolving the silver salt and the this compound linker in an appropriate solvent system and allowing the coordination polymer to crystallize. The synthesis of the this compound linker itself can be achieved through the reaction of 4-methylpyridine with 4-pyridinecarboxaldehyde in the presence of a strong base like lithium diisopropylamide (LDA), followed by reflux in acetic acid[2].

Anion Exchange Experiments:

The anion exchange capacity of the synthesized coordination polymers was evaluated by exposing them to an equimolar solution of perrhenate and chromate ions. The amount of adsorbed anions was determined by analyzing the change in concentration of the anions in the solution before and after the experiment, typically using techniques like ion chromatography or inductively coupled plasma mass spectrometry (ICP-MS).

Computational Methodology (DFT Calculations):

The torsional energetics of the this compound and 4,4'-bipyridine linkers were investigated using Density Functional Theory (DFT) calculations. These calculations typically involve optimizing the geometry of the linker molecules and then calculating the energy profile as a function of the dihedral angle between the two pyridine rings. This allows for the determination of the rotational energy barrier and the most stable conformation of the linker, providing insights into the thermodynamic favorability of incorporating the linker into a coordination polymer structure[1].

Visualizing the Difference: Linker Structures and Comparison Workflow

Linker_Comparison cluster_vpe This compound (Vpe) cluster_bipy 4,4'-Bipyridine (bipy) vpe_structure Py-CH=CH-Py vpe_property Planar, Rigid bipy_structure Py-Py bipy_property Torsionally Flexible

Caption: Structural comparison of this compound and 4,4'-Bipyridine linkers.

workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation dft DFT Calculations (Torsional Energetics) thermo Thermodynamic Stability (Formation Energy) dft->thermo Predicts anion_exchange Anion Exchange Experiments thermo->anion_exchange Influences solubility Solubility Measurements thermo->solubility Correlates with synthesis Synthesis of Coordination Polymers synthesis->anion_exchange synthesis->solubility end Performance Comparison anion_exchange->end solubility->end start Linker Selection (Vpe vs. bipy) start->dft start->synthesis

Caption: Workflow for the comparative study of linkers.

References

Validating the Purity of Synthesized 4,4'-Vinylenedipyridine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for validating the purity of 4,4'-Vinylenedipyridine, a key building block in the synthesis of functional polymers and metal-organic frameworks.

High-Performance Liquid Chromatography stands as the premier method for the quantitative purity analysis of this compound due to its high resolution, sensitivity, and specificity. A well-developed HPLC method can effectively separate the main compound from potential impurities, which may include unreacted starting materials such as 4-picoline and 4-pyridinecarboxaldehyde, as well as by-products formed during synthesis.

Comparative Analysis of Purity Validation Techniques

While HPLC is considered the gold standard for purity determination, other techniques can be employed for preliminary screening or orthogonal validation. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, throughput, and the nature of potential impurities.

Analytical TechniquePrincipleAdvantagesDisadvantagesApplication for this compound
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary phase and a mobile phase.High resolution and sensitivity, quantitative, highly reproducible, suitable for automation.Higher cost of instrumentation and consumables, requires method development.Gold standard for accurate purity determination and quantification of impurities.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase and a mobile phase.[1]Simple, rapid, and cost-effective.[1] Suitable for screening multiple samples simultaneously.[1]Lower resolution and sensitivity compared to HPLC.[1] Primarily qualitative or semi-quantitative.[1]Useful for rapid, qualitative monitoring of reaction progress and preliminary purity assessment.
UV-Vis Spectrophotometry Measurement of light absorption by the analyte at a specific wavelength.[1]Fast and straightforward for concentration determination of a pure substance.[1] Non-destructive.[1]Non-specific; cannot distinguish between the analyte and absorbing impurities.[1] Purity assessment is not possible without a certified standard.[1]Limited to concentration determination of a known pure sample; not suitable for purity validation on its own.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.Provides detailed structural information, can be used for quantitative analysis (qNMR).Lower sensitivity compared to HPLC, requires more complex instrumentation and expertise.Can confirm the structure of the synthesized compound and identify major impurities if their structures are known. qNMR can provide a highly accurate purity value.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity, provides molecular weight information.Can be destructive, may not be suitable for all compounds, quantification can be challenging without appropriate standards.Can be coupled with HPLC (LC-MS) to provide mass information of the main peak and any impurities, aiding in their identification.

Experimental Protocols

Proposed Reversed-Phase HPLC (RP-HPLC) Method for this compound

This protocol outlines a stability-indicating RP-HPLC method for the quantitative analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.[1]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH 7.0). The exact ratio should be optimized to achieve good separation. For example, a starting point could be Acetonitrile:Buffer (50:50 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: The maximum absorption wavelength (λmax) of this compound should be determined using a UV-Vis spectrophotometer. A wavelength in the range of 280-320 nm is expected. The DAD should be set to monitor a wider range to detect any co-eluting impurities.

  • Injection Volume: 10 µL.[1]

2. Sample Preparation:

  • Accurately weigh a sample of the synthesized this compound.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a final concentration within the linear range of the calibration curve (e.g., 0.1 mg/mL).[1]

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

3. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Thin-Layer Chromatography (TLC) Protocol
  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 50:50 v/v). The polarity can be adjusted to achieve optimal separation.

  • Sample Preparation: Dissolve a small amount of the synthesized product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Procedure: Spot the sample solution onto the TLC plate and develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm). The Rf value of the main spot can be compared to that of a standard, if available. The presence of additional spots indicates impurities.

Workflow for Purity Validation

The following diagram illustrates a typical workflow for validating the purity of synthesized this compound, emphasizing the central role of HPLC.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_validation Purity Validation cluster_result Final Assessment Synthesis Synthesis of this compound Initial_TLC TLC for Reaction Monitoring Synthesis->Initial_TLC In-process check Workup Work-up & Isolation Initial_TLC->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification HPLC_Analysis Quantitative HPLC Analysis Purification->HPLC_Analysis Primary quantitative method NMR_Analysis Structural Confirmation (NMR) Purification->NMR_Analysis Orthogonal method MS_Analysis Impurity Identification (LC-MS) HPLC_Analysis->MS_Analysis For unknown peaks Purity_Report Purity > 99%? HPLC_Analysis->Purity_Report NMR_Analysis->Purity_Report Pass Product Meets Specification Purity_Report->Pass Yes Fail Further Purification Required Purity_Report->Fail No Fail->Purification

Caption: Workflow for the synthesis, purification, and purity validation of this compound.

References

The Influence of Organic Linkers on Gas Adsorption in Metal-Organic Frameworks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The tunability of metal-organic frameworks (MOFs) at a molecular level, primarily through the modification of their organic linkers, presents a powerful strategy for designing materials with tailored gas adsorption properties.[1] This guide provides a comparative analysis of isoreticular MOFs, focusing on the well-studied UiO-66 family, to elucidate the impact of linker functionalization on their structural characteristics and performance in gas adsorption. The exceptional thermal and chemical stability of the UiO-66 framework, which is constructed from Zr₆O₄(OH)₄ clusters and 1,4-benzenedicarboxylate (BDC) linkers, makes it an ideal platform for these investigations.[1] By introducing various functional groups onto the BDC linker, the physicochemical properties of the resulting MOFs can be precisely controlled, thereby influencing their gas adsorption behavior.[1] This comparison will examine the parent UiO-66 alongside its derivatives functionalized with amino (-NH₂), nitro (-NO₂), and hydroxyl (-OH) groups.

Comparative Performance Data

The introduction of different functional groups onto the organic linker can significantly alter the gas adsorption properties of MOFs. The following table summarizes key quantitative data for the UiO-66 series, highlighting the influence of linker functionalization on their Brunauer-Emmett-Teller (BET) surface area and carbon dioxide (CO₂) adsorption capacity.

MOFLinkerFunctional GroupBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g) at 273 K
UiO-661,4-benzenedicarboxylic acid-H~1100 - 1500~2.5
UiO-66-NH₂2-amino-1,4-benzenedicarboxylic acid-NH₂~1200 - 1400~3.35[1]
UiO-66-NO₂2-nitro-1,4-benzenedicarboxylic acid-NO₂~1100 - 1300~2.8
UiO-66-(OH)₂2,5-dihydroxy-1,4-benzenedicarboxylic acid-OH~1000 - 1200~3.0

Data compiled from multiple sources, and values may vary based on specific synthesis and activation conditions.

The data reveals that functionalization can modulate both the surface area and the CO₂ uptake. Notably, the amino-functionalized UiO-66-NH₂ exhibits a higher CO₂ adsorption capacity compared to the parent UiO-66, which can be attributed to the introduction of basic amine sites that enhance the affinity for acidic CO₂ molecules.[2][3] Conversely, while functionalization can sometimes lead to a slight decrease in surface area, the improvement in specific gas interactions can result in overall enhanced adsorption performance.[4]

Experimental Protocols

The characterization and gas adsorption performance of MOFs are determined through a series of standardized experimental procedures.

Synthesis of Functionalized UiO-66 MOFs

Functionalized UiO-66 materials are typically synthesized under solvothermal conditions. In a representative synthesis, a zirconium salt (e.g., ZrCl₄) and the desired functionalized linker (e.g., 2-amino-1,4-benzenedicarboxylic acid for UiO-66-NH₂) are dissolved in a solvent such as N,N-dimethylformamide (DMF). The solution is then sealed in an autoclave and heated for a specific duration (e.g., 24-48 hours) at a controlled temperature (e.g., 120-150 °C). After cooling, the resulting crystalline product is collected by filtration, washed with a suitable solvent (e.g., DMF and methanol) to remove unreacted precursors, and subsequently activated.

Material Characterization
  • Powder X-ray Diffraction (PXRD): PXRD analysis is crucial to confirm the crystalline structure and phase purity of the synthesized MOFs. The diffraction patterns of the functionalized materials are compared with the simulated pattern of the parent UiO-66 to ensure that the framework topology is maintained after linker modification.[1]

  • Brunauer-Emmett-Teller (BET) Analysis: The specific surface area and pore volume of the MOFs are determined from nitrogen adsorption-desorption isotherms measured at 77 K.[1] Before the measurement, the samples must be activated by heating under a dynamic vacuum to eliminate any guest molecules residing in the pores.[1][5]

  • Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the MOFs. The analysis is typically performed under an inert atmosphere (e.g., nitrogen), with the temperature increasing at a constant rate. Weight loss at different temperatures corresponds to the removal of solvents and the eventual decomposition of the MOF framework.[1]

Gas Adsorption Measurements

The gas adsorption capacities of the MOFs are quantified using a volumetric gas adsorption analyzer.[1] For these measurements, a precisely weighed amount of the activated MOF sample is placed in a sample tube. The analyzer then doses a known amount of the adsorbate gas (e.g., CO₂) into the tube at a constant temperature (e.g., 273 K or 298 K).[1][3] The amount of gas adsorbed is calculated from the pressure change within the calibrated volume of the system. An adsorption isotherm is generated by measuring the amount of gas adsorbed at various equilibrium pressures.

Logical Workflow: From Linker Design to Gas Adsorption Performance

The strategic selection and modification of organic linkers are central to tuning the gas adsorption properties of MOFs. The following diagram illustrates the logical workflow from the initial linker design to the final gas adsorption performance.

MOF_Gas_Adsorption_Workflow cluster_design Linker Design & Synthesis cluster_mof MOF Properties cluster_performance Gas Adsorption Performance linker Organic Linker Selection (e.g., BDC) functionalization Functional Group Introduction (-NH2, -NO2, -OH) linker->functionalization physicochemical Physicochemical Properties - Pore Size - Surface Chemistry functionalization->physicochemical influences structural Structural Properties - Surface Area - Pore Volume physicochemical->structural determines selectivity Adsorption Selectivity physicochemical->selectivity enhances capacity Adsorption Capacity structural->capacity affects

Caption: Workflow of MOF design for targeted gas adsorption.

References

Safety Operating Guide

Proper Disposal of 4,4'-Vinylenedipyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents is paramount. This guide provides a detailed operational plan for the proper disposal of 4,4'-Vinylenedipyridine (CAS RN: 13362-78-2), a compound utilized in organic synthesis and coordination chemistry. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Hazard Profile and Safety Precautions

This compound, also known as trans-1,2-Bis(4-pyridyl)ethylene, is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, all waste containing this compound must be treated as hazardous waste.[3]

Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate PPE to prevent exposure.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact.[3]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[3]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of dust or vapors.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound waste must comply with all local, state, and federal regulations.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads, and gloves), must be classified as hazardous waste.[3][4]

    • This waste stream should be segregated from other laboratory waste. Specifically, do not mix it with incompatible materials such as strong oxidizing agents and acids.[3][5]

  • Waste Collection and Containerization:

    • Collect all this compound waste in a designated, compatible, and sealable hazardous waste container.[3][5] High-density polyethylene (HDPE) containers are a suitable option.[4]

    • The container must be kept tightly closed when not in use.[1]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."[4]

    • The label must include the full chemical name: "this compound" or "trans-1,2-Bis(4-pyridyl)ethylene."[2]

    • Indicate the associated hazards (e.g., Irritant).[3]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[3]

    • The storage area should be cool and dry.[5]

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[3][6]

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[3]

    • Collect the absorbed material and any contaminated cleaning supplies into a labeled hazardous waste container.[4]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[4]

    • Never pour this compound waste down the drain or dispose of it with regular trash.[6]

Chemical and Physical Properties

PropertyValue
Molecular Formula C12H10N2[7]
Molecular Weight 182.22 g/mol [7]
Appearance Light brown crystalline powder[7]
Melting Point 148-152 °C[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe identify Identify as Hazardous Waste segregate Segregate from Incompatible Materials identify->segregate collect Collect in Labeled, Sealed Container segregate->collect ppe->identify spill Spill Occurs? collect->spill small_spill Small Spill: Absorb with Inert Material spill->small_spill Yes, Small large_spill Large Spill: Evacuate & Contact EHS spill->large_spill Yes, Large store Store in Designated Satellite Area spill->store No small_spill->collect dispose Arrange for Professional Disposal via EHS large_spill->dispose store->dispose end End: Proper Disposal Complete dispose->end

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of 4,4'-Vinylenedipyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This guide provides essential, immediate safety and logistical information for handling 4,4'-Vinylenedipyridine, including detailed personal protective equipment (PPE) protocols, step-by-step operational plans, and comprehensive disposal procedures to foster a secure and productive research environment.

Immediate Safety and Hazard Information

This compound, also known as trans-1,2-Bis(4-pyridyl)ethylene, is a light brown crystalline powder.[1] While a comprehensive toxicological profile is not widely available, the substance is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, adherence to strict safety protocols is crucial.

Hazard Summary:

Hazard StatementGHS ClassificationPrecautionary Action
Causes skin irritationSkin Irritant, Category 2Wear protective gloves. Wash skin thoroughly after handling.[2][3]
Causes serious eye irritationEye Irritant, Category 2AWear eye protection/face protection.[2][3]
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2][3]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure risk when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Body PartRequired PPERecommended Specifications
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Eyes/Face Safety glasses with side shields or chemical splash gogglesIn situations with a higher risk of splashes or dust generation, a face shield worn over safety glasses or goggles is advised.
Body Laboratory coatA fully buttoned lab coat provides a barrier against accidental spills.
Respiratory Engineering controls (fume hood) / Respirator (task-dependent)All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation risk.[4] If a fume hood is not available or if there is a potential for significant dust generation, a NIOSH-approved respirator with a particulate filter (N95 or P100) should be used.[5][6]

Operational Workflow for Handling this compound

A structured workflow is critical for the safe and efficient use of this compound in a laboratory setting. The following diagram illustrates the key steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to handling handling_transfer Carefully Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handling_transfer->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash cluster_collection Waste Collection cluster_container Containerization cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid Solid Waste (unused compound, contaminated gloves, wipes) container_solid Sealable, labeled hazardous waste container for solids collect_solid->container_solid collect_liquid Liquid Waste (solutions containing the compound) container_liquid Sealable, labeled hazardous waste container for liquids collect_liquid->container_liquid storage Designated Satellite Accumulation Area container_solid->storage container_liquid->storage disposal Arrange for pickup by certified hazardous waste handler storage->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.